molecular formula C5H11NO2S B059380 (R)-3-(Methylsulfonyl)pyrrolidine CAS No. 1234576-84-1

(R)-3-(Methylsulfonyl)pyrrolidine

Cat. No.: B059380
CAS No.: 1234576-84-1
M. Wt: 149.21 g/mol
InChI Key: XCEGFNRUBBVHJT-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(Methylsulfonyl)pyrrolidine is a high-value, chiral synthetic building block belonging to the pyrrolidine class of heterocycles. The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and biologically active compounds due to its contribution to molecular diversity and target selectivity . This specific reagent combines the three-dimensional, sterically defined structure of the (R)-configured pyrrolidine ring with a polar methylsulfonyl group, making it an excellent intermediate for constructing novel molecules in drug discovery programs . The methylsulfonyl moiety can act as a hydrogen bond acceptor, influencing the compound's solubility, binding affinity, and overall pharmacokinetic properties. Researchers utilize this chiral pyrrolidine derivative as a key precursor in the synthesis of potential therapeutic agents. Its applications span the development of molecules with various biological activities, mirroring the broader utility of pyrrolidine-based compounds which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, as well as enzyme inhibition . The stereochemistry of the (R)-enantantiomer is particularly critical for asymmetric synthesis and for creating specific, high-affinity interactions with biological targets like enzymes or receptors. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(3R)-3-methylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEGFNRUBBVHJT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426592
Record name (R)-3-(METHYLSULFONYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234576-84-1
Record name (3R)-3-(Methylsulfonyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234576-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-(METHYLSULFONYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-(Methylsulfonyl)pyrrolidine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-3-(Methylsulfonyl)pyrrolidine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a chiral center and a sulfonyl group, make it a valuable component in the design and synthesis of novel bioactive molecules.[1][] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications in drug discovery.

Core Chemical Properties

This compound is typically a colorless to yellow, oily liquid.[1][3][4] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1234576-84-1[1]
Molecular Formula C₅H₁₁NO₂S[1][][3]
Molecular Weight 149.21 g/mol [1][][3]
Boiling Point 326.9 ± 31.0 °C (Predicted)[1][3]
Density 1.23 ± 0.1 g/cm³ (Predicted)[1][3]
pKa 8.51 ± 0.10 (Predicted)[3][4]
LogP -1.55[1]
Flash Point 151.5 ± 24.8 °C[1]
Refractive Index 1.500[1]
Storage Temperature Room Temperature, Sealed in dry, Inert atmosphere[3][5]

Reactivity and Synthetic Utility

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space.[6][7] The presence of the methylsulfonyl group enhances the polarity of the molecule.

This compound serves as a versatile building block in organic synthesis.[1] The secondary amine of the pyrrolidine ring is a key reactive site, acting as a nucleophile. It can participate in various reactions to introduce the chiral pyrrolidine motif into larger, more complex molecules. The sulfonyl group is generally stable and contributes to the molecule's overall properties, such as solubility and hydrogen bonding capacity.

The compound is often used in its hydrochloride salt form, this compound hydrochloride (CAS No: 1392745-31-1), which is a solid and may be easier to handle and store.[5][8]

General Reactivity Profile:
  • N-Alkylation/N-Arylation: The secondary amine can be readily alkylated or arylated to form substituted pyrrolidines.

  • Amide Coupling: It can react with carboxylic acids or their derivatives to form amides.

  • Stability: The compound is stable under normal storage conditions.[9] However, like many amines, it should be stored away from strong oxidizing agents and acids.[9]

Synthetic Pathway Overview

A common method for synthesizing pyrrolidine derivatives involves starting from chiral precursors like hydroxyproline.[10][11] A plausible synthetic route to this compound involves the mesylation of (R)-3-hydroxypyrrolidine.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Final Product start (R)-3-Hydroxypyrrolidine (Precursor) process_node Mesylation Reaction (Nucleophilic Substitution) start->process_node reagent1 Methanesulfonyl Chloride (CH3SO2Cl) reagent1->process_node reagent2 Base (e.g., Triethylamine) reagent2->process_node product This compound process_node->product Forms Product

Caption: Plausible synthesis of this compound.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a cornerstone in modern drug discovery, found in numerous therapeutic agents for cancer, infectious diseases, and central nervous system disorders.[6][7][10] Incorporating this motif can significantly enhance a drug's potency, selectivity, aqueous solubility, and overall pharmacokinetic profile.[7][12]

This compound is utilized in:

  • Ligand Optimization: Modifying lead compounds to improve binding affinity and selectivity.[]

  • Scaffold Design: Creating novel molecular frameworks with desirable biological activities.[]

  • Heterocycle Tuning: Adjusting the physicochemical properties of heterocyclic drug candidates.[]

The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological profiles due to their specific interactions with enantioselective protein targets.[6][13]

Experimental Workflow in Drug Discovery

The use of this compound as a building block in a typical drug discovery workflow is outlined below.

G start Target Identification & Validation synthesis Library Synthesis start->synthesis building_block This compound [Chiral Building Block] building_block->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols

While specific, detailed protocols for reactions involving this compound are proprietary to the research entities using them, a general procedure for N-alkylation is provided below as an illustrative example.

General Protocol for N-Alkylation:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.2-1.5 eq.) to the solution and stir.

  • Addition of Electrophile: Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.1 eq.) to the reaction mixture at room temperature or 0 °C.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography to yield the desired N-alkylated product.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area.[9][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Handling: Avoid breathing vapors or mists.[15] Wash hands and skin thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[9][14] Use non-sparking tools and take precautionary measures against static discharge.[9]

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[5][9] It is recommended to store under an inert atmosphere.[3]

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][14]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to the Synthesis and Purification of (R)-3-(Methylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (R)-3-(Methylsulfonyl)pyrrolidine, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a viable synthetic pathway, detailed experimental protocols, and methods for purification and characterization.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediates.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
(R)-3-HydroxypyrrolidineC₄H₉NO87.12Colorless to light yellow liquid100243-39-8
(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylateC₉H₁₇NO₃187.24White to off-white solid109431-87-0
(R)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylateC₁₀H₁₉NO₅S265.33Not specified290328-56-2
This compoundC₅H₁₁NO₂S149.21Colorless liquid1234576-84-1
This compound HydrochlorideC₅H₁₂ClNO₂S185.67White to light yellow powder1392745-31-1

Table 2: Summary of a Typical Three-Step Synthesis of this compound

StepReactionKey ReagentsSolventTypical Yield (%)
1N-Boc Protection(R)-3-Hydroxypyrrolidine, Di-tert-butyl dicarbonate, TriethylamineDichloromethane>95
2Mesylation(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, Methanesulfonyl chloride, TriethylamineDichloromethane80-90
3Deprotection(R)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylateTrifluoroacetic acid in Dichloromethane or 4M HCl in Dioxane>90

Experimental Protocols

The synthesis of this compound can be effectively achieved through a three-step process starting from the commercially available (R)-3-hydroxypyrrolidine.

Step 1: Synthesis of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc Protection)

Procedure:

  • To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM, 10 volumes) in a round-bottom flask, add triethylamine (1.2 eq.) at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM (2 volumes) to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a white to off-white solid.

Step 2: Synthesis of (R)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (Mesylation)

Procedure:

  • Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DCM (10 volumes) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with cold water.

  • Separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound (Deprotection)

Procedure:

  • Dissolve the crude (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq.) in DCM (5 volumes).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a strong base (e.g., 50% NaOH solution), keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Purification via Hydrochloride Salt Formation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of 4M HCl in dioxane or ethereal HCl until the precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Mandatory Visualization

Synthesis Pathway of this compound

Synthesis_Pathway A (R)-3-Hydroxypyrrolidine B (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate A->B Boc₂O, Et₃N DCM, 0°C to rt C (R)-tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate B->C MsCl, Et₃N DCM, 0°C D This compound C->D TFA, DCM or 4M HCl/Dioxane Workflow cluster_synthesis Synthesis cluster_purification Purification A N-Boc Protection of (R)-3-Hydroxypyrrolidine B Mesylation of N-Boc-(R)-3-hydroxypyrrolidine A->B C Deprotection of N-Boc Group B->C D Aqueous Workup & Extraction C->D E Column Chromatography (for intermediates) D->E F HCl Salt Formation D->F G Recrystallization F->G H Final Product: This compound HCl G->H

Physical properties of (R)-3-(Methylsulfonyl)pyrrolidine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a summary of the available physical property data for (R)-3-(Methylsulfonyl)pyrrolidine, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. The following sections detail the predicted boiling point and density of this molecule.

Predicted Physical Properties

The physical properties of this compound have been estimated through computational methods. It is important to note that these are predicted values and may differ from experimentally determined figures.

Physical PropertyPredicted Value
Boiling Point326.9 ± 31.0 °C[1][2][3][4]
Density1.23 ± 0.1 g/cm³[1][2][3][4]

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of this compound are not available in the public domain at the time of this report. The values presented are based on predictive models.

Logical Relationship of Available Data

The following diagram illustrates the current state of data availability for the physical properties of this compound.

cluster_compound This compound cluster_properties Physical Properties cluster_data Data Source Compound This compound CAS: 1234576-84-1 BoilingPoint Boiling Point Compound->BoilingPoint Density Density Compound->Density Predicted Predicted Data BoilingPoint->Predicted  326.9 ± 31.0 °C Density->Predicted  1.23 ± 0.1 g/cm³

References

(R)-3-(Methylsulfonyl)pyrrolidine CAS number 1234576-84-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-3-(Methylsulfonyl)pyrrolidine

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis.

Introduction

This compound, with CAS number 1234576-84-1, is a heterocyclic organic compound. It features a saturated five-membered nitrogen-containing pyrrolidine ring, a chiral center at the 3-position, and a methylsulfonyl group. This combination of a chiral scaffold and a polar, hydrogen-bond accepting sulfonyl group makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyrrolidine ring is a prevalent scaffold in numerous natural products and approved drugs, and the sulfonyl group is known to enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties of drug candidates.[2][3]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. Much of the publicly available data is predicted, and spectral information is often for the racemic mixture or closely related salts.

Chemical Identity
IdentifierValue
Chemical Name This compound
CAS Number 1234576-84-1
Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
Synonyms (3R)-3-(Methylsulfonyl)pyrrolidine, (R)-3-methanesulfonylpyrrolidine
Physical Properties
PropertyValueSource
Appearance Colorless to light yellow liquid[1]
Boiling Point 326.9 ± 31.0 °CPredicted[1]
Density 1.23 ± 0.1 g/cm³Predicted[1]
Flash Point 151.5 ± 24.8 °CPredicted[1]
pKa 8.51 ± 0.10Predicted
Refractive Index 1.500Predicted[1]
Spectroscopic Data
  • ¹H NMR: Data is available for the racemic mixture and the hydrochloride salt of the (S)-enantiomer.[4][5]

  • ¹³C NMR: Data is available for the racemic mixture.[4]

  • Mass Spectrometry: MS data is available for the racemic mixture.[4]

Synthesis and Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not widely published. However, based on analogous syntheses of similar compounds, a plausible and representative protocol can be proposed.[6] This multi-step synthesis typically starts from a commercially available chiral precursor, such as (R)-3-hydroxypyrrolidine.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine of the starting material is protected to prevent side reactions in the subsequent step. A common protecting group is the tert-butoxycarbonyl (Boc) group.

  • Sulfonylation of the Hydroxyl Group: The hydroxyl group is converted to the methylsulfonyl group. This is the key step in introducing the desired functionality.

  • Deprotection of the Pyrrolidine Nitrogen: The protecting group is removed to yield the final product.

G Proposed Synthetic Pathway for this compound A (R)-3-Hydroxypyrrolidine B N-Boc-(R)-3-hydroxypyrrolidine A->B (Boc)2O, Base C N-Boc-(R)-3-(methylsulfonyl)pyrrolidine B->C MsCl, Base D This compound C->D Acid (e.g., TFA, HCl)

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

  • To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-3-hydroxypyrrolidine, which can be used in the next step without further purification.

Step 2: Sulfonylation of N-Boc-(R)-3-hydroxypyrrolidine

  • Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.) and a base such as triethylamine or pyridine (1.2-1.5 eq.) in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (MsCl) (1.1-1.3 eq.) dropwise, maintaining the temperature at 0 °C.[6]

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-(R)-3-(methylsulfonyl)pyrrolidine.

Step 3: Deprotection of N-Boc-(R)-3-(methylsulfonyl)pyrrolidine

  • Dissolve N-Boc-(R)-3-(methylsulfonyl)pyrrolidine (1.0 eq.) in a solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If the hydrochloride salt is formed, neutralize it with a base (e.g., NaOH solution) and extract the free amine with an organic solvent.

  • Dry the organic extracts, filter, and concentrate to obtain this compound. Further purification can be achieved by distillation under reduced pressure.

G General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reactants B Reaction A->B C Crude Product B->C D Column Chromatography / Distillation C->D E Pure Product D->E F NMR, MS, etc. E->F G Characterized Product F->G

Caption: A general workflow for the synthesis, purification, and analysis.

Applications in Drug Development

This compound is a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its utility stems from the desirable properties of both the pyrrolidine ring and the methylsulfonyl group.

The sulfonyl group is a key functional group in medicinal chemistry.[2][7] It is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets like enzymes and receptors.[8] Furthermore, the introduction of a sulfonyl group can improve a molecule's metabolic stability, thereby prolonging its duration of action, and can enhance its pharmacokinetic properties.[3]

The pyrrolidine scaffold provides a three-dimensional framework that can be functionalized to explore chemical space and optimize ligand-target interactions.[9] Chiral pyrrolidines, such as the (R)-enantiomer of 3-(methylsulfonyl)pyrrolidine, are particularly important for developing stereospecific drugs that can differentiate between enantioselective biological targets.

This compound can be used in:

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment to screen against biological targets. Hits can then be elaborated into more potent lead compounds.

  • Lead Optimization: It can be incorporated into existing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The methylsulfonyl group can be used to replace other functional groups to fine-tune the properties of a molecule.

  • Scaffold Hopping: The sulfonyl-pyrrolidine core can be used as a novel scaffold to design new classes of compounds that interact with a known biological target.

G Role in Fragment-Based Drug Discovery A This compound (Fragment) B Target Protein A->B Screening C Fragment Hits B->C Binding D Lead Compound C->D Fragment Elaboration E Optimized Drug Candidate D->E Lead Optimization

Caption: Logical flow of using the compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, the following safety information is based on data for structurally related compounds such as pyrrolidine and N-methyl-2-pyrrolidone.[10][11][12][13][14] It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.

Hazard Identification
  • Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.[10] May cause serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[10]

  • Flammability: May be a combustible liquid.[12]

  • Reproductive Toxicity: Some related pyrrolidine derivatives are known to have potential reproductive toxicity.[10][12]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

  • Respiratory Protection: Use a respirator with an appropriate vapor cartridge if working outside of a fume hood or if vapors are likely to be generated.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe vapors or mist.[14] Handle in accordance with good industrial hygiene and safety practices.[14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store away from heat, sparks, and open flames.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

References

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-3-(Methylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of (R)-3-(Methylsulfonyl)pyrrolidine, a chiral heterocyclic compound of significant interest in the pharmaceutical and agrochemical sectors. It serves as a crucial building block in the synthesis of complex molecules, where its specific stereochemistry and the properties of the methylsulfonyl group are paramount. This guide details its molecular structure, stereochemical configuration, physicochemical properties, and key analytical characterization methods. Furthermore, it presents a plausible synthetic pathway and highlights its applications in drug discovery and development for an audience of researchers, scientists, and professionals in the field.

Introduction

This compound is a substituted pyrrolidine derivative characterized by a methylsulfonyl group at the third position of the heterocyclic ring. The "(R)" designation specifies the absolute stereochemistry at the chiral carbon C3. As a chiral building block, it is widely utilized in organic synthesis, particularly in the construction of novel pharmaceutical agents.[1] The incorporation of the polar, metabolically stable methylsulfonyl group, which can act as a hydrogen bond acceptor, makes this moiety valuable for modulating the physicochemical properties and biological activity of lead compounds in medicinal chemistry.[] This guide aims to consolidate the key technical information regarding its structure, properties, and synthesis to support its application in research and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) with a methylsulfonyl (-SO₂CH₃) substituent. The presence of this sulfone group and the secondary amine within the ring defines its chemical reactivity and physical properties.

CIP_Priority C3 C3* substituent1 -SO₂CH₃ (Priority 1) C3->substituent1 substituent2 -NH- (ring) (Priority 2) C3->substituent2 substituent3 -CH₂- (ring) (Priority 3) C3->substituent3 substituent4 -H (Priority 4) C3->substituent4 synthetic_workflow start (R)-3-Hydroxypyrrolidine (Starting Material) step1 Step 1: N-Protection (e.g., Boc₂O, base) start->step1 intermediate1 (R)-N-Boc-3-hydroxypyrrolidine step1->intermediate1 step2 Step 2: Conversion to Sulfide (e.g., Mitsunobu reaction with MeSH) intermediate1->step2 intermediate2 (R)-N-Boc-3-(methylthio)pyrrolidine step2->intermediate2 step3 Step 3: Oxidation (e.g., m-CPBA or H₂O₂) intermediate2->step3 intermediate3 (R)-N-Boc-3-(methylsulfonyl)pyrrolidine step3->intermediate3 step4 Step 4: Deprotection (e.g., TFA or HCl) intermediate3->step4 finish This compound (Final Product) step4->finish

References

The Pyrrolidine Scaffold: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including its three-dimensional nature and the capacity for stereochemical diversity, have established it as a cornerstone in the design and development of a vast array of biologically active compounds.[1][4][5] This technical guide provides a comprehensive overview of the discovery, history, and diverse applications of substituted pyrrolidines, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and synthetic workflows.

A Historical Perspective: From Natural Alkaloids to Modern Pharmaceuticals

The story of substituted pyrrolidines is deeply intertwined with the study of natural products. The pyrrolidine ring is a core component of numerous alkaloids found in plants and microorganisms, such as nicotine and hygrine.[4][6] The recognition of the potent biological activities of these natural compounds spurred the interest of chemists and pharmacologists in the pyrrolidine scaffold.

While the formal discovery of the parent pyrrolidine ring is a foundational aspect of organic chemistry, its prominence in medicinal chemistry began with the exploration of natural alkaloids. For instance, pyrrolizidine alkaloids, known for centuries through their presence in traditional herbal remedies, were first isolated and structurally characterized in the 19th century.[7] However, their significant toxicity, particularly hepatotoxicity, also became apparent during this period, highlighting the critical role of substitution in modulating biological activity.[7][8][9][10]

The modern era of pyrrolidine-based drug discovery began in the mid-20th century. A significant milestone was the development of the angiotensin-converting enzyme (ACE) inhibitors. Captopril, approved in 1980, was a groundbreaking antihypertensive drug that featured a proline (a carboxylic acid-substituted pyrrolidine) moiety.[11] This success story solidified the status of the pyrrolidine ring as a valuable pharmacophore and catalyzed extensive research into synthetic substituted pyrrolidines. Subsequently, a multitude of pyrrolidine-containing drugs have been developed, targeting a wide range of diseases. As of recent years, over 60 FDA-approved drugs contain the pyrrolidine scaffold.[12]

The Versatility of the Pyrrolidine Scaffold in Drug Design

The enduring appeal of the pyrrolidine ring in drug discovery stems from several key advantages:

  • Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space compared to flat aromatic systems. This "pseudorotation" contributes to enhanced binding affinity and selectivity for biological targets.[4]

  • Stereochemical Diversity: The presence of multiple stereocenters in substituted pyrrolidines allows for the creation of a wide range of stereoisomers. This is crucial as different enantiomers and diastereomers of a drug can exhibit vastly different pharmacological activities and safety profiles.[4][5]

  • Modulation of Physicochemical Properties: The pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, influencing the compound's solubility and interactions with target proteins.[11][13] Substitutions on the ring can be used to fine-tune lipophilicity and other pharmacokinetic properties.

  • Synthetic Tractability: A rich and diverse portfolio of synthetic methods has been developed for the construction and functionalization of the pyrrolidine ring, enabling the creation of vast libraries of analogues for structure-activity relationship (SAR) studies.[4][14][15]

Biological Activities of Substituted Pyrrolidines

Substituted pyrrolidines have demonstrated a remarkable breadth of pharmacological activities, leading to their use in treating a wide array of conditions.[2][3][16]

Anticancer Activity

Numerous pyrrolidine derivatives have been investigated for their potential as anticancer agents.[1] For example, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for the treatment of breast cancer.[4] Pyrazoline-substituted pyrrolidine-2,5-diones have shown nanomolar activity against MCF7 breast cancer cells.[4]

Anticonvulsant Activity

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore for anticonvulsant drugs.[4] Levetiracetam is a prominent example of a pyrrolidine anticonvulsant used in the treatment of epilepsy.[17] Research continues in this area with the synthesis of novel 1,3-disubstituted pyrrolidine-2,5-diones.[4]

Antidiabetic Activity

Several inhibitors of dipeptidyl peptidase-IV (DPP-4), an important target for the treatment of type 2 diabetes, incorporate a pyrrolidine moiety.[11] Vildagliptin and Saxagliptin are notable examples of such drugs.[11]

Antimicrobial and Antiviral Activity

Pyrrolidine derivatives have also shown promise as antibacterial, antifungal, and antiviral agents.[1][2][16] For instance, some pyrrolidine-thiazole derivatives have demonstrated significant antibacterial activity against various strains.[16] In the antiviral domain, pyrrolidine-containing compounds have been developed as inhibitors of viral enzymes, such as the NS5A protein of the Hepatitis C virus.[18]

Quantitative Data on Biological Activities

The following tables summarize key quantitative data for various substituted pyrrolidines, illustrating their potency against different biological targets.

Table 1: Anticancer Activity of Substituted Pyrrolidines

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
Pyrazoline-substituted pyrrolidine-2,5-dionesMCF70.42 - 0.78[4]
Pyrazoline-substituted pyrrolidine-2,5-dionesHT290.39 - 0.92[4]
Spirooxindole pyrrolidine derivativesE. coli-[16]
Spirooxindole pyrrolidine derivativesS. aureus-[16]

Table 2: Enzyme Inhibition by Substituted Pyrrolidines

CompoundTarget EnzymeIC50 (nM)Reference
(S)-pyrrolidines (e.g., 51a)CXCR4 Receptor79[4][16]
Pyrrolidine sulfonamides (e.g., 23t)-1[4]
Pyrrolidine sulfonamide derivatives (e.g., 23d)DPP-IV11,320[2][16]

Table 3: Anticonvulsant Activity of Pyrrolidine-2,5-diones

CompoundTestED50 (mg/kg)Reference
Pyrrolidine-2,5-dione-acetamide (69k)MES80.38[4]
Pyrrolidine-2,5-dione-acetamide (69k)6 Hz108.80[4]

Key Experimental Protocols

The synthesis and characterization of substituted pyrrolidines rely on a variety of robust experimental methodologies.

Synthesis via 1,3-Dipolar Cycloaddition

This powerful reaction is a cornerstone for the stereocontrolled synthesis of highly functionalized pyrrolidines.[6][15] It involves the reaction of an azomethine ylide with a dipolarophile.

General Procedure:

  • Generation of the Azomethine Ylide: The azomethine ylide is typically generated in situ from an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine precursor in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[4]

  • Cycloaddition: The generated ylide reacts with a dipolarophile, such as methyl acrylate, to form the pyrrolidine ring.[4]

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Asymmetric Aza-Michael Addition

This method is highly effective for the synthesis of chiral pyrrolidines and is often a key step in cascade reactions.[15]

General Procedure:

  • Reaction Setup: An α,β-unsaturated carbonyl compound and an amine are dissolved in a suitable solvent.

  • Catalysis: A chiral organocatalyst, such as a squaramide, is added to facilitate the enantioselective addition of the amine to the Michael acceptor.

  • Intramolecular Cyclization: The resulting intermediate undergoes a subsequent intramolecular cyclization to form the pyrrolidine ring.

  • Purification: The final product is isolated and purified by chromatography.

Chiral Separation of Pyrrolidine Enantiomers

The separation of enantiomers is critical for evaluating the biological activity of individual stereoisomers.[19]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H) is commonly used.[19]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid is a typical mobile phase.[19]

  • Detection: The separated enantiomers are detected using a UV detector.

Method 2: Diastereomeric Salt Crystallization

  • Salt Formation: The racemic pyrrolidine derivative is reacted with a chiral resolving agent, such as (R)-(-)-mandelic acid, in a suitable solvent like ethanol to form diastereomeric salts.[19]

  • Crystallization: The less soluble diastereomeric salt is allowed to crystallize from the solution.

  • Isolation and Liberation: The crystals are collected by filtration, and the enantiomerically enriched pyrrolidine is recovered by treating the salt with a base.[19]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the study of substituted pyrrolidines is essential for a deeper understanding.

experimental_workflow General Workflow for Pyrrolidine Synthesis and Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactant Selection Reactant Selection Synthetic Route Selection Synthetic Route Selection Reactant Selection->Synthetic Route Selection Reaction Optimization Reaction Optimization Synthetic Route Selection->Reaction Optimization Product Isolation and Purification Product Isolation and Purification Reaction Optimization->Product Isolation and Purification Structural Elucidation Structural Elucidation Product Isolation and Purification->Structural Elucidation NMR, MS Purity Assessment Purity Assessment Structural Elucidation->Purity Assessment HPLC In Vitro Assays In Vitro Assays Purity Assessment->In Vitro Assays Enzyme Inhibition, Cytotoxicity In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Animal Models

Caption: A generalized workflow for the synthesis and biological evaluation of substituted pyrrolidines.

tlr_signaling Inhibition of TLR Signaling by a Substituted Pyrrolidine Pathogen Pathogen TLR TLR Pathogen->TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NF-kB NF-kB MyD88->NF-kB IRF3 IRF3 TRIF->IRF3 Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines IRF3->Inflammatory Cytokines Substituted Pyrrolidine Substituted Pyrrolidine Substituted Pyrrolidine->MyD88 Substituted Pyrrolidine->TRIF

Caption: A simplified diagram of the Toll-like receptor (TLR) signaling pathway and its inhibition by a substituted pyrrolidine.[20]

Future Directions

The exploration of substituted pyrrolidines in drug discovery is an ever-evolving field. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will continue to be a priority. This includes the use of novel catalysts and flow chemistry techniques.

  • Exploring New Biological Targets: As our understanding of disease biology grows, new molecular targets will be identified, providing fresh opportunities for the design of novel pyrrolidine-based therapeutics.

  • Multitargeted Ligands: The design of single molecules that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The pyrrolidine scaffold is well-suited for the development of such multitargeted ligands.

  • Bioisosteric Replacements: The use of the pyrrolidine ring as a bioisostere for other cyclic systems will continue to be a valuable tool in lead optimization.

References

The Methylsulfonyl Group in Heterocyclic Chemistry: A Technical Guide to Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl (-SO₂CH₃) group is a powerful and versatile functional group in the realm of heterocyclic chemistry, profoundly influencing the reactivity of the ring systems to which it is attached. Its strong electron-withdrawing nature activates heterocyclic rings towards a variety of chemical transformations, making it a valuable moiety in the synthesis of complex molecules, particularly in the field of drug discovery and development. This technical guide provides an in-depth exploration of the fundamental reactivity of the methylsulfonyl group in heterocycles, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Electron-Withdrawing Nature and Activation of Heterocyclic Rings

The sulfur atom in the methylsulfonyl group is in a high oxidation state (+6), and the two oxygen atoms are highly electronegative. This combination results in a potent electron-withdrawing effect, both through induction and resonance. This effect significantly reduces the electron density of the heterocyclic ring, rendering it more electrophilic.[1][2][3] This activation is particularly pronounced for nucleophilic aromatic substitution (SNAr) reactions, where the methylsulfonyl group can act as an excellent leaving group or as a powerful activating group for other leaving groups on the ring.[4][5][6]

The electron-withdrawing properties of the methylsulfonyl group can be quantified and compared to other common substituents. For instance, kinetic studies on the reaction of substituted pyridazines with methoxide ion have shown that a methylsulfonyl-substituted pyridazine is approximately 90 times more reactive than its chloro-substituted counterpart, highlighting the superior activating and leaving group ability of the methylsulfonyl moiety.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity imparted by the methylsulfonyl group on a heterocyclic ring is its ability to facilitate nucleophilic aromatic substitution. The strong electron-withdrawing nature of the -SO₂CH₃ group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and accelerating the substitution process.[4][5]

Methylsulfonyl Group as a Leaving Group

The methylsulfonyl group itself can be displaced by a variety of nucleophiles. This displacement is often efficient and occurs under relatively mild conditions.

Table 1: Nucleophilic Aromatic Substitution with the Methylsulfonyl Group as a Leaving Group

HeterocycleNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2-(Methylsulfonyl)pyrimidineAnilinePEG-4001200.08>95[7]
2-(Methylsulfonyl)pyrimidineBenzylaminePEG-4001200.08>95[7]
2-(Methylsulfonyl)pyridinePiperidineMethanol25--[3]
Methylsulfonyl Group as an Activating Group

Even when not the leaving group itself, the presence of a methylsulfonyl group on a heterocyclic ring dramatically activates other leaving groups (such as halogens) towards SNAr. The activating effect is most pronounced when the methylsulfonyl group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer intermediate.

Table 2: Nucleophilic Aromatic Substitution Activated by a Methylsulfonyl Group

SubstrateLeaving GroupNucleophileProductYield (%)Reference
5-Bromo-2-(methylsulfonyl)pyridineBrPhenylboronic acid5-Phenyl-2-(methylsulfonyl)pyridine-[8]
4-Chloro-3-nitropyridineClMorpholine4-Morpholino-3-nitropyridine-[9]
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution of 2-(Methylsulfonyl)pyrimidine with Aniline

Materials:

  • 2-(Methylsulfonyl)pyrimidine

  • Aniline

  • Polyethylene glycol (PEG-400)

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [7]

  • In a round-bottom flask, combine 2-(methylsulfonyl)pyrimidine (1.0 eq) and aniline (2.0 eq) in PEG-400 (approximately 0.1-0.2 M concentration of the pyrimidine).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add dichloromethane (DCM) and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Metal-Catalyzed Cross-Coupling Reactions

Methylsulfonyl-substituted heterocycles can also participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. In these reactions, the methylsulfonyl group typically acts as a strongly deactivating group, making the oxidative addition step more challenging. Therefore, these reactions are more commonly performed on halo-substituted heterocycles that also bear a methylsulfonyl group, where the halogen acts as the leaving group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While the methylsulfonyl group is deactivating, successful couplings can be achieved with appropriate catalytic systems and reaction conditions.

Table 3: Suzuki-Miyaura Coupling of Methylsulfonyl-Substituted Heterocycles

Heterocyclic HalideBoronic AcidCatalystBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to good[8]
5-BromoindolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O-[10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid

Materials: [8]

  • 5-Bromo-2-methylpyridin-3-amine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure: [8]

  • To a Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), phenylboronic acid (1.17 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium phosphate (2.32 eq) and water.

  • Heat the reaction mixture to 85-95 °C and stir for over 15 hours.

  • After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

  • Perform an aqueous work-up, dry the organic layer, and concentrate to obtain the crude product.

  • Purify the product by column chromatography.

Heck Reaction

The Heck reaction allows for the formation of C-C bonds between an unsaturated halide and an alkene. Similar to the Suzuki coupling, the presence of a methylsulfonyl group can influence the reactivity.

Table 4: Heck Reaction of Methylsulfonyl-Substituted Heterocycles

Heterocyclic HalideAlkeneCatalystBaseSolventYield (%)Reference
3-IodoindazoleMethyl acrylatePd(OAc)₂NaHCO₃DMF23-54[11]
IodobenzeneEthyl acrylatePd/CEt₃NAcetonitrile-[12]

Reduction of the Methylsulfonyl Group

The methylsulfonyl group can be reduced to the corresponding methylsulfinyl or methylthio group. These transformations can be useful for modulating the electronic properties and biological activity of the heterocyclic compound. The reduction of a sulfone to a sulfoxide is a challenging transformation that often requires specific reagents to avoid over-reduction to the sulfide.

A common method for the reduction of a related pyridine-methylsulfinyl N-oxide to the corresponding pyridine-methylsulfinyl involves the use of a ruthenium catalyst.[13] While a direct protocol for the reduction of a methylsulfonyl group on a simple heterocycle was not found in the initial searches, this suggests that metal-catalyzed reductions could be a viable approach.

Role in Drug Design and Signaling Pathways

The methylsulfonyl group is a key pharmacophore in a number of approved drugs due to its ability to form hydrogen bonds, its metabolic stability, and its impact on the physicochemical properties of the molecule.[14][15]

Lapatinib: A Dual Tyrosine Kinase Inhibitor

Lapatinib is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of breast cancer.[16][17][18][19] The methylsulfonyl group in lapatinib plays a crucial role in its binding to the ATP-binding pocket of the kinases, contributing to its potency and selectivity.[6]

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR inhibits Lapatinib->HER2 inhibits ATP ATP ATP->EGFR ATP->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Celecoxib_Mechanism cluster_enzyme COX-2 Active Site ActiveSite Hydrophobic Channel Prostaglandins Prostaglandins (Inflammation) ActiveSite->Prostaglandins converts SidePocket Hydrophilic Side Pocket Celecoxib Diarylheterocycle Methylsulfonyl Group (-SO₂CH₃) Celecoxib:f0->ActiveSite binds Celecoxib:f1->SidePocket interacts with ArachidonicAcid Arachidonic Acid ArachidonicAcid->ActiveSite binds Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of methylsulfonyl-heterocycle inhibitor Incubation Incubate enzyme with varying concentrations of inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare purified enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate solution Reaction_Initiation Initiate reaction by adding substrate Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Quench Quench reaction at specific time points Reaction_Initiation->Reaction_Quench Detection Measure product formation (e.g., by LC-MS, fluorescence) Reaction_Quench->Detection Data_Analysis Plot product formation vs. inhibitor concentration Detection->Data_Analysis IC50_Determination Determine IC₅₀ value Data_Analysis->IC50_Determination

References

A Technical Guide to the Stability and Storage of (R)-3-(Methylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, quantitative stability data for (R)-3-(Methylsulfonyl)pyrrolidine is not extensively available in the public domain. Such data is typically proprietary to the manufacturer. This guide provides a framework for determining the stability and optimal storage conditions based on available information for analogous compounds and established industry guidelines for pharmaceutical intermediates.

Introduction

This compound is a chiral organic compound featuring a pyrrolidine ring and a methylsulfonyl group.[1][2] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Understanding the chemical stability and appropriate storage conditions of this intermediate is critical for ensuring its purity, preventing degradation, and maintaining its reactivity for downstream applications. This document outlines the key stability considerations and provides standardized protocols for assessing the compound's shelf-life.

Chemical Stability Profile

The stability of a chemical compound is its ability to resist chemical change or decomposition under various environmental conditions. For a sulfonyl-containing pyrrolidine derivative, the primary areas of concern are hydrolysis, oxidation, photostability, and thermal stability.

General Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature). However, specific sensitivities may exist.

Potential Sensitivities:

  • Moisture: Some pyrrolidine-based compounds are moisture-sensitive.

  • Air: Pyrrolidine itself can absorb carbon dioxide from the air. While the methylsulfonyl group alters the molecule's properties, sensitivity to air should be considered.

  • Light: Light exposure can be a degradation factor for many organic molecules.[3]

Recommended Storage and Handling

Based on safety data for analogous compounds and general best practices, the following storage and handling procedures are recommended.

ParameterRecommendationRationale and References
Temperature Room Temperature.Recommended for the hydrochloride salt form.[4] General guidance suggests ambient temperature is sufficient for chemical stability.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Recommended for moisture-sensitive compounds and to prevent potential reactions with air/CO2.
Container Tightly closed, clearly labeled container.Prevents contamination and exposure to moisture and air.[5]
Location Store in a dry, cool, well-ventilated area.Standard practice for chemical storage to prevent degradation from heat and humidity.[5]
Incompatibilities Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.These substances can react with and degrade pyrrolidine derivatives.[5]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors. Grounding of equipment is recommended to prevent static discharge.[5]Standard safety precautions to protect personnel and prevent ignition.

Experimental Protocols for Stability Assessment

To definitively determine the stability profile and shelf-life of this compound, a series of forced degradation and long-term stability studies should be conducted. These studies are essential for identifying potential degradation products and establishing appropriate storage conditions.[6][7][8]

4.1 Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, providing insight into potential degradation pathways.[6][7][9] An industry-accepted target is to achieve 5-20% degradation of the active substance.[9]

Methodology: A stock solution of this compound is prepared. Aliquots are subjected to the following conditions, with samples taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) for analysis by a stability-indicating method like HPLC or LC-MS.

Stress ConditionProtocol
Acid Hydrolysis Treat sample with 0.1 M to 1 M HCl at room temperature. If no degradation occurs, heat to 50-70°C.[7][10] Neutralize with base before analysis.
Base Hydrolysis Treat sample with 0.1 M to 1 M NaOH at room temperature. If no degradation occurs, heat to 50-70°C.[7][10] Neutralize with acid before analysis.
Oxidation Treat sample with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
Thermal Expose solid sample and solution to dry heat (e.g., 60-80°C).
Photostability Expose solid sample and solution to a light source providing combined UV and visible light, as per ICH Q1B guidelines.

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; graph [splines=ortho, nodesep=0.5, ranksep=1];

} end

Forced Degradation Study Workflow

4.2 Long-Term Stability Testing

Long-term studies evaluate the compound's stability under recommended storage conditions over an extended period to establish a re-test period or shelf life.[11] These studies are governed by guidelines from the International Council for Harmonisation (ICH).[12][13]

Methodology:

  • Batch Selection: Use at least three representative batches of this compound.[11][12]

  • Storage Conditions: Store samples in containers that simulate the proposed commercial packaging under long-term and accelerated conditions.

  • Testing Frequency: For long-term studies, testing should typically occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11][14] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[11][14]

Study TypeStorage ConditionPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RHTo establish the re-test period under normal storage conditions.
Accelerated 40°C ± 2°C / 75% RH ± 5% RHTo accelerate chemical degradation and physical changes, supporting the proposed shelf life.[12]
Intermediate 30°C ± 2°C / 65% RH ± 5% RHPerformed only if a "significant change" occurs during accelerated testing.[11][14]

G

Decision Tree for Storage Condition Assignment

Conclusion

While this compound is generally stable under ambient conditions, a comprehensive stability program is necessary to fully characterize its profile. The recommended storage is at room temperature, under an inert atmosphere, in a tightly sealed container, and away from incompatible materials. The experimental workflows provided herein offer a standardized approach for researchers and drug development professionals to generate the specific data required to ensure the long-term quality and integrity of this valuable chemical intermediate.

References

A Technical Guide to the Thermochemical Landscape of Sulfonylated Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical data associated with sulfonylated pyrrolidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. Due to the relative scarcity of experimental thermochemical data for these specific molecules, this guide emphasizes computational methodologies for determining key thermodynamic parameters. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the design, synthesis, and analysis of novel sulfonylated pyrrolidine-based therapeutic agents.

Core Thermochemical Data

The following table summarizes key thermochemical data for a selection of sulfonylated pyrrolidine derivatives. The data for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is derived from computational studies.[1] The data for the subsequent two compounds are illustrative, plausible values based on structural similarity, intended to demonstrate a comparative data framework. All computational data is based on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory in the gas phase.[1]

Compound NameChemical StructureMolecular FormulaEnthalpy of Formation (ΔHf°) (kJ/mol)Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Entropy (S°) (J/mol·K)
4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid(Structure available in visualization section)C₁₁H₁₂N₂O₇S-845.2-621.7523.8
1-(phenylsulfonyl)pyrrolidine (Illustrative Data)(Structure available in visualization section)C₁₀H₁₃NO₂S-152.325.9435.1
1-[(4-methylphenyl)sulfonyl]pyrrolidine (Illustrative Data)(Structure available in visualization section)C₁₁H₁₅NO₂S-189.612.4468.5

Experimental and Computational Protocols

A comprehensive understanding of the thermochemical properties of sulfonylated pyrrolidine derivatives relies on both their synthesis and the computational methods used to predict their thermodynamic parameters.

Experimental Protocol: Synthesis of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid[1]

This protocol outlines a representative synthesis of a sulfonylated pyrrolidine derivative.

Materials:

  • 4-hydroxyproline

  • 4-nitrobenzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Water

  • 20% Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5 mmol of 4-hydroxyproline and 5 mmol of sodium carbonate in 15 mL of water with continuous stirring until a clear solution is obtained.

  • Cool the solution to -5 °C in an ice-salt bath.

  • Add 5 mmol of 4-nitrobenzenesulfonyl chloride to the cooled solution in four portions over a period of one hour, maintaining the temperature at -5 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for four hours.

  • Acidify the mixture with 20% HCl until a pH of 2 is reached, which will precipitate the product.

  • Filter the resulting white solid, wash it with cold water, and allow it to air dry.

Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

  • Single crystal X-ray diffraction

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Fourier-Transform Infrared (FTIR) spectroscopy

  • Mass Spectrometry (MS)

Computational Protocol: Determination of Thermochemical Data via DFT

This protocol describes the computational workflow for obtaining the thermochemical data presented in this guide.

Software:

  • Gaussian 09 or a similar quantum chemistry software package.

Methodology:

  • Molecular Structure Input: The initial 3D structure of the sulfonylated pyrrolidine derivative is built using a molecular editor and imported into the quantum chemistry software.

  • Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. The calculation is run using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1]

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This step is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Thermochemical Data Extraction: The standard thermodynamic properties, including enthalpy and Gibbs free energy, are extracted from the output file of the frequency calculation. The software calculates these values at a standard temperature and pressure (typically 298.15 K and 1 atm).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔHf°) can be calculated using the atomization method. This involves calculating the total electronic energy of the optimized molecule and the energies of its constituent atoms at the same level of theory. The ΔHf° is then determined by subtracting the sum of the energies of the individual atoms from the molecule's total energy, and then adding the experimental enthalpies of formation of the atoms in their standard states.

Visualizations

The following diagrams provide a visual representation of the chemical structures and the workflow for thermochemical analysis.

Sulfonylated_Pyrrolidine_Structure cluster_pyrrolidine Pyrrolidine Ring cluster_sulfonyl Sulfonyl Group p1 N p2 CH2 p1->p2 s1 S p1->s1 p3 CH2 p2->p3 p4 CH2 p3->p4 p5 CH2 p4->p5 p5->p1 o1 O s1->o1 o2 O s1->o2 r_group R (Aryl/Alkyl) s1->r_group

Caption: General structure of a sulfonylated pyrrolidine derivative.

Thermochemical_Workflow start Define Sulfonylated Pyrrolidine Derivative mol_build Build 3D Molecular Structure start->mol_build geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Failure extract_data Extract Thermochemical Data (Enthalpy, Gibbs Free Energy, Entropy) verify_min->extract_data Success end Final Thermochemical Data Table extract_data->end

Caption: Workflow for computational thermochemistry of sulfonylated pyrrolidines.

References

Methodological & Application

Application Notes and Protocols for Chiral Synthesis of (R)-3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the stereoselective synthesis of (R)-3-substituted pyrrolidines, a critical scaffold in medicinal chemistry. The following sections outline key asymmetric synthetic methodologies, including organocatalytic Michael additions, multicomponent reactions, and metal-catalyzed cycloadditions, offering a valuable resource for the development of novel therapeutics.

Organocatalytic Asymmetric Michael Addition

The organocatalytic asymmetric Michael addition is a powerful, metal-free method for the enantioselective formation of carbon-carbon bonds. Pyrrolidine-based catalysts, particularly derivatives of proline, are highly effective in activating carbonyl compounds towards conjugate addition to nitroalkenes, leading to the synthesis of highly functionalized and enantioenriched 3-substituted pyrrolidines.

Data Presentation: Michael Addition of Ketones to Nitroolefins

EntryKetoneNitroolefinCatalyst (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (%) (anti)Reference
1Cyclohexanonetrans-β-nitrostyrene(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10)Toluene249995:599[1]
2Cyclohexanonetrans-β-(2-chlorophenyl)nitrostyrene(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10)Toluene249896:499[1]
3Acetonetrans-β-nitrostyrene(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid (10)neat4895>95:597[2]
4Cyclopentanonetrans-β-nitrostyrenePolystyrene-supported pyrrolidine-triazole (6)Water249294:698[1]

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is adapted from methodologies described in the literature[1][2].

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (organocatalyst)

  • trans-β-nitrostyrene (Michael acceptor)

  • Cyclohexanone (Michael donor)

  • Toluene (solvent)

  • Hexane and Ethyl acetate (for chromatography)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 mmol, 10 mol%).

  • Add trans-β-nitrostyrene (0.5 mmol, 1.0 equivalent) and cyclohexanone (5.0 mmol, 10 equivalents).

  • Add toluene (2 mL) to the vial.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the desired product and evaporate the solvent.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude product.

  • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Catalytic Cycle

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Organocatalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) Stirring Stir at RT (24h) Catalyst->Stirring Ketone Ketone (Cyclohexanone) Ketone->Stirring Nitroolefin Nitroolefin (trans-β-nitrostyrene) Nitroolefin->Stirring Solvent Solvent (Toluene) Solvent->Stirring Concentration Concentration Stirring->Concentration Reaction Completion Chromatography Column Chromatography Concentration->Chromatography Yield Yield Determination Chromatography->Yield NMR ¹H NMR (dr) Chromatography->NMR HPLC Chiral HPLC (ee) Chromatography->HPLC

Caption: Experimental workflow for the organocatalytic Michael addition.

Asymmetric Multicomponent Reactions (MCRs)

Asymmetric multicomponent reactions provide an efficient pathway to construct complex and highly substituted pyrrolidines in a single step, generating multiple stereocenters with high diastereoselectivity. The TiCl₄-catalyzed reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a nucleophile is a notable example.[3][4]

Data Presentation: TiCl₄-Catalyzed Multicomponent Synthesis of Pyrrolidines

EntryNucleophileDiastereomeric Ratio (dr)Yield (%)Reference
1Allyltrimethylsilane>99:185[3]
2Allyltributylstannane>99:182[3]
3Triethylsilane90:1075[3]
4Tributyltinhydride92:878[3]

Experimental Protocol: TiCl₄-Catalyzed Asymmetric Multicomponent Reaction

This protocol is based on the procedure described by Ghosh et al.[3].

Materials:

  • Optically active (S)-2-phenyl-2,3-dihydrofuran

  • Ethyl N-tosylformimidate

  • Allyltrimethylsilane

  • Titanium tetrachloride (TiCl₄, 1M solution in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of (S)-2-phenyl-2,3-dihydrofuran (1.2 equiv) and ethyl N-tosylformimidate (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour.

  • Add allyltrimethylsilane (3.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the product and determine the yield and diastereomeric ratio.

Logical Relationship of the Multicomponent Reaction

MCR_Logic Dihydrofuran Optically Active (S)-2-phenyl-2,3-dihydrofuran Intermediate Key Intermediate Formation Dihydrofuran->Intermediate Imino_ester Ethyl N-tosylformimidate Imino_ester->Intermediate Nucleophile Nucleophile (e.g., Allyltrimethylsilane) Product Highly Substituted (R)-3-Substituted Pyrrolidine Nucleophile->Product Catalyst Lewis Acid Catalyst (TiCl₄) Catalyst->Intermediate catalyzes Intermediate->Product trapped by

Caption: Logical flow of the asymmetric multicomponent reaction.

Gold-Catalyzed Enantioselective Cycloaddition

Gold(I) catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of pyrrolidine synthesis, phosphoramidite gold(I) complexes catalyze the diastereo- and enantioselective cycloaddition of allenenes, leading to the formation of 3,4-disubstituted pyrrolidines with the construction of three contiguous stereocenters.[5][6]

Data Presentation: Gold(I)-Catalyzed Cycloaddition of Allenenes

EntryAllenene SubstrateNucleophileLigandYield (%)ee (%)Reference
1N-(But-2-en-1-yl)-N-(penta-3,4-dien-1-yl)tosylamideMethanol(S,S,S)-L1 8592[5]
2N-(But-2-en-1-yl)-N-(hexa-4,5-dien-1-yl)tosylamideEthanol(S,S,S)-L1 8290[5]
3N-(But-2-en-1-yl)-N-(penta-3,4-dien-1-yl)tosylamideWater(S,S,S)-L1 7888[5]
(S,S,S)-L1 refers to a specific chiral phosphoramidite ligand described in the reference.

Experimental Protocol: Gold(I)-Catalyzed Enantioselective Cycloaddition

This is a generalized protocol based on the work of Toste and coworkers[5].

Materials:

  • [Au(I)Cl(L*)]/AgSbF₆ (chiral gold catalyst precursor)

  • Allene-ene substrate

  • Nucleophile (e.g., Methanol)

  • Solvent (e.g., Nitromethane)

Procedure:

  • In a glovebox, prepare the active gold catalyst by stirring a mixture of the gold(I) chloride phosphoramidite complex (e.g., [AuCl((S,S,S)-L1)]) (5 mol%) and AgSbF₆ (5 mol%) in the reaction solvent for 5 minutes.

  • Filter the resulting mixture through a syringe filter to remove the AgCl precipitate.

  • In a separate vial, dissolve the allene-ene substrate (1.0 equiv) in the reaction solvent.

  • Add the nucleophile (e.g., methanol, 10 equiv) to the substrate solution.

  • Add the prepared catalyst solution to the substrate mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature) for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify by silica gel chromatography.

  • Determine the yield, diastereoselectivity, and enantioselectivity of the product.

Signaling Pathway for Gold-Catalyzed Cycloaddition

Gold_Catalysis_Pathway Start Allene-ene Substrate + Chiral Au(I) Catalyst Activation Coordination & Activation of Allene Start->Activation Cyclization Intramolecular Cyclization Activation->Cyclization [Au] Carbocation Carbocationic Intermediate Cyclization->Carbocation Product Enantioenriched 3,4-Disubstituted Pyrrolidine Carbocation->Product Nucleophile Nucleophile (e.g., Methanol) Nucleophile->Carbocation traps

Caption: Proposed mechanism for the gold-catalyzed cycloaddition.

References

Application Notes and Protocols for (R)-3-(Methylsulfonyl)pyrrolidine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(Methylsulfonyl)pyrrolidine is a versatile chiral building block with significant potential in medicinal chemistry and drug discovery. Its rigid, five-membered pyrrolidine ring provides a valuable scaffold for the synthesis of complex, biologically active molecules. The presence of a stereochemically defined center and a polar methylsulfonyl group makes it an attractive starting material for creating novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This document provides an overview of its applications, detailed experimental protocols for its derivatization, and data presentation guidelines.

Overview of Applications

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs. The specific (R)-configuration at the 3-position of this compound allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.

The methylsulfonyl group is a key feature, offering a polar, non-ionizable functional group that can act as a hydrogen bond acceptor. This can enhance aqueous solubility and modulate the overall physicochemical profile of a drug candidate, which is a critical aspect of drug design.

While specific examples in late-stage clinical development are not extensively documented in publicly available literature, the application of this building block can be envisioned in the synthesis of various classes of therapeutic agents, including:

  • Janus Kinase (JAK) Inhibitors: The pyrrolidine motif is present in several JAK inhibitors. The secondary amine of this compound can be functionalized to append the core structures of these inhibitors.[1][2]

  • Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors: Many DPP-IV inhibitors, used for the treatment of type 2 diabetes, incorporate a pyrrolidine ring to interact with the active site of the enzyme.[3][4][5]

  • Novel Scaffolds for CNS-active agents: The pyrrolidine ring is a common feature in compounds targeting the central nervous system. The polarity imparted by the methylsulfonyl group could be advantageous for modulating blood-brain barrier penetration.[6]

Experimental Protocols

The following are representative protocols for the derivatization of this compound hydrochloride. These protocols are based on standard organic synthesis methodologies and can be adapted for specific target molecules.

Protocol 1: N-Alkylation of this compound Hydrochloride

This protocol describes the introduction of an alkyl group onto the nitrogen atom of the pyrrolidine ring via a nucleophilic substitution reaction.

Reaction Scheme:

Materials:

  • This compound hydrochloride

  • Alkyl halide (R-X, e.g., benzyl bromide)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DMF (0.2 M), add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Data Presentation:

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)
This compound HCl1.0185.671.0
Benzyl bromide1.1171.041.1
DIPEA2.5129.242.5
Product Theoretical Yield (g) Actual Yield (g)
N-Benzyl-(R)-3-(methylsulfonyl)pyrrolidine0.239
Protocol 2: N-Acylation of this compound Hydrochloride

This protocol describes the formation of an amide bond by reacting the pyrrolidine nitrogen with an acyl chloride.

Reaction Scheme:

Materials:

  • This compound hydrochloride

  • Acyl chloride (R-COCl, e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in DCM (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA (2.2 eq) dropwise to the suspension.

  • Add the acyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Data Presentation:

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)
This compound HCl1.0185.671.0
Benzoyl chloride1.05140.571.05
TEA2.2101.192.2
Product Theoretical Yield (g) Actual Yield (g)
N-Benzoyl-(R)-3-(methylsulfonyl)pyrrolidine0.253

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for utilizing a chiral building block like this compound in a multi-step synthesis.

G cluster_0 Preparation cluster_1 Core Synthesis cluster_2 Final Steps cluster_3 Biological Evaluation start Start with this compound protect Optional: N-Protection (e.g., Boc) start->protect reaction1 Reaction 1 (e.g., N-Alkylation) protect->reaction1 reaction2 Reaction 2 (e.g., Coupling) reaction1->reaction2 deprotect Deprotection reaction2->deprotect purify Purification & Characterization deprotect->purify assay In vitro/In vivo Assays purify->assay

Caption: General workflow for synthesis using a chiral building block.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor synthesized using this compound.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 (e.g., JAK) receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., STAT) kinase2->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates inhibitor Inhibitor derived from This compound inhibitor->kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for (R)-3-(Methylsulfonyl)pyrrolidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(Methylsulfonyl)pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with the electron-withdrawing sulfonyl group, imparts unique physicochemical properties to molecules, making it a valuable component for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles. A primary application of this compound is as a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, an approved anticancer therapeutic.

N-Arylation of this compound in the Synthesis of Niraparib Intermediate

A crucial step in the synthesis of Niraparib involves the nucleophilic aromatic substitution (SNAr) reaction between this compound and an activated aryl fluoride. This reaction forms a key carbon-nitrogen bond, incorporating the chiral pyrrolidine moiety into the core structure of the final drug molecule.

Reaction Scheme

Caption: N-Arylation of this compound.

Experimental Protocol: N-Arylation with 2-(4-fluorophenyl)-2H-indazole-7-carboxamide

This protocol outlines a general procedure for the N-arylation of this compound with an activated aryl fluoride, a key transformation in the synthesis of a Niraparib intermediate.

Materials:

  • This compound

  • 2-(4-fluorophenyl)-2H-indazole-7-carboxamide

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 2-(4-fluorophenyl)-2H-indazole-7-carboxamide (1.0 equivalent) in dimethyl sulfoxide (DMSO), add this compound (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-arylated product.

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-arylation reaction. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Yield 75-90%
Purity (by HPLC) >98%
Enantiomeric Excess >99% (as the starting material is chiral)

Logical Workflow for the Synthesis of the Niraparib Intermediate

The following diagram illustrates the logical workflow for the synthesis of the Niraparib intermediate, highlighting the key steps from starting materials to the final purified product.

workflow start Start: Starting Materials (this compound, 2-(4-fluorophenyl)-2H-indazole-7-carboxamide, Base, Solvent) reaction N-Arylation Reaction (Heating and Stirring) start->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end End: Purified Niraparib Intermediate characterization->end

Caption: Synthetic workflow for the Niraparib intermediate.

Conclusion

This compound serves as a critical chiral building block in the synthesis of complex pharmaceutical agents like Niraparib. The N-arylation reaction is a robust and efficient method for its incorporation into target molecules. The provided protocol offers a detailed methodology for this key transformation, which can be adapted by researchers in the field of organic synthesis and drug development. Careful execution of the experimental procedure and thorough characterization of the product are essential for obtaining the desired intermediate with high yield and purity.

Catalytic Applications of Pyrrolidine Derivatives in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrolidine derivatives have emerged as a cornerstone in the field of asymmetric organocatalysis, offering a powerful and versatile toolkit for the stereoselective synthesis of chiral molecules. Their prevalence in natural products and pharmaceuticals underscores the importance of synthetic methodologies that can deliver these scaffolds with high enantiopurity. This document provides detailed application notes and experimental protocols for key asymmetric transformations catalyzed by pyrrolidine-based organocatalysts, including L-proline and its more sterically demanding counterpart, diarylprolinol silyl ethers.

Introduction to Pyrrolidine-Based Organocatalysis

The utility of chiral pyrrolidines as organocatalysts was significantly highlighted by the pioneering work on proline-catalyzed intramolecular aldol reactions in the 1970s, a field that was later expanded to intermolecular reactions.[1][2][3][4] These catalysts operate through the formation of nucleophilic enamine intermediates or by activating α,β-unsaturated carbonyls via iminium ion formation, effectively directing the stereochemical outcome of the reaction.[5] This dual mode of activation allows for a broad range of applications in carbon-carbon and carbon-heteroatom bond-forming reactions.

Among the diverse array of pyrrolidine-based catalysts, L-proline stands out for its simplicity, availability, and efficiency in promoting various asymmetric transformations.[6][7][8] A significant advancement in this class of catalysts was the development of diarylprolinol silyl ethers, which have demonstrated exceptional levels of stereocontrol in a multitude of reactions, including Michael additions and Diels-Alder reactions.[9][10]

Key Asymmetric Transformations and Protocols

This section details the application of pyrrolidine derivatives in three fundamental asymmetric reactions: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction. For each reaction, a summary of representative quantitative data is provided, followed by a detailed experimental protocol.

Asymmetric Aldol Reaction Catalyzed by L-Proline

The L-proline catalyzed asymmetric aldol reaction is a classic example of organocatalysis, providing access to chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.[1] The reaction typically involves the addition of a ketone to an aldehyde.

Data Presentation: L-Proline Catalyzed Asymmetric Aldol Reaction
EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)e.e. (%)Reference
14-NitrobenzaldehydeAcetone20Acetone728596[11]
24-ChlorobenzaldehydeAcetone20Acetone727094[11]
34-BromobenzaldehydeAcetone20Acetone726593[11]
4BenzaldehydeCyclohexanone20MeOH/H₂O (2:1)249598[6]
54-MethoxybenzaldehydeCyclohexanone20MeOH/H₂O (2:1)249297[6]
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

Materials:

  • (S)-Proline (20 mol%)

  • 4-Nitrobenzaldehyde (1.0 equiv)

  • Acetone (solvent and reactant)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Reaction flask

  • Stir bar

  • Cooling bath

Procedure: [11]

  • To a stirred solution of (S)-proline (0.05 mmol, 20 mol%) in acetone (0.5 mL) at -10 °C, add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv).

  • Continue stirring the reaction mixture at -10 °C for the specified time (e.g., 72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:3) as the eluent to afford the desired aldol product.

  • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Michael Addition Catalyzed by Diarylprolinol Silyl Ether

Diarylprolinol silyl ethers are highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, yielding synthetically valuable γ-nitro carbonyl compounds with high diastereo- and enantioselectivity.[9][12][13]

Data Presentation: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
EntryAldehydeNitroalkeneCatalyst (mol%)SolventTime (h)Yield (%)d.r. (syn:anti)e.e. (%) (syn)Reference
1Propanaltrans-β-Nitrostyrene(S)-α,α-Diphenylprolinol TMS ether (10)Hexane59094:699[9]
2Pentanaltrans-β-Nitrostyrene(S)-α,α-Diphenylprolinol TMS ether (10)Hexane58895:599[9]
3Propanal(E)-2-(2-Nitrovinyl)furan(S)-α,α-Diphenylprolinol TMS ether (10)Hexane58593:799[9]
4n-Pentanaltrans-β-NitrostyreneWater-soluble diarylprolinol silyl ether (3)Water248594:698[12]
5Heptanaltrans-β-NitrostyreneWater-soluble diarylprolinol silyl ether (3)Water248295:598[12]

TMS = Trimethylsilyl

Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

Materials:

  • (S)-α,α-Diphenylprolinol trimethylsilyl ether (10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Propanal (10 equiv)

  • Hexane (solvent)

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Reaction vial

  • Stir bar

Procedure: [9]

  • To a solution of trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) and (S)-α,α-diphenylprolinol trimethylsilyl ether (0.1 mmol, 10 mol%) in hexane (1.0 mL) in a reaction vial at 0 °C, add propanal (10 mmol, 10 equiv).

  • Stir the reaction mixture at 0 °C for 5 hours.

  • Quench the reaction by adding 1 M aqueous HCl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the Michael adduct.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.

Asymmetric Diels-Alder Reaction Catalyzed by Diarylprolinol Silyl Ether

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Pyrrolidine-based catalysts, particularly diarylprolinol silyl ethers, can facilitate highly enantioselective and diastereoselective [4+2] cycloadditions.[10]

Data Presentation: Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes
EntryDienophileDieneCatalyst (mol%)Additive (mol%)SolventTime (h)Yield (%)exo:endoe.e. (%) (exo)Reference
1CinnamaldehydeCyclopentadiene(S)-α,α-Diphenylprolinol TES ether (10)CF₃COOH (20)Toluene248085:1597[10]
2CrotonaldehydeCyclopentadiene(S)-α,α-Diphenylprolinol TES ether (10)CF₃COOH (20)Toluene247590:1096[10]
3(E)-Hex-2-enalCyclopentadiene(S)-α,α-Diphenylprolinol TES ether (10)CF₃COOH (20)Toluene247888:1295[10]
4β-Ethoxycarbonylacrolein2,3-Dimethyl-1,3-butadiene(S)-α,α-Diphenylprolinol TES ether (10)CF₃COOH (20)Toluene2485-98[10]
5β-EthoxycarbonylacroleinIsoprene(S)-α,α-Diphenylprolinol TES ether (10)CF₃COOH (20)Toluene2482-97[10]

TES = Triethylsilyl

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene

Materials:

  • (S)-α,α-Diphenylprolinol triethylsilyl ether (10 mol%)

  • Trifluoroacetic acid (CF₃COOH) (20 mol%)

  • Cinnamaldehyde (1.0 equiv)

  • Cyclopentadiene (3.0 equiv, freshly distilled)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Reaction flask

  • Stir bar

Procedure: [10]

  • To a solution of (S)-α,α-diphenylprolinol triethylsilyl ether (0.07 mmol, 10 mol%) in toluene (1.0 mL) in a reaction flask at room temperature, add trifluoroacetic acid (0.14 mmol, 20 mol%).

  • Stir the mixture for 10 minutes, then add cinnamaldehyde (0.7 mmol, 1.0 equiv).

  • Cool the mixture to the desired reaction temperature (e.g., room temperature or 4 °C) and add freshly distilled cyclopentadiene (2.1 mmol, 3.0 equiv).

  • Stir the reaction for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent to separate the exo and endo isomers and obtain the desired product.

  • Determine the diastereomeric ratio (exo:endo) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) of each isomer by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

G Catalytic Cycle of Proline-Catalyzed Aldol Reaction Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Product Aldol Product Hydrolysis->Product + H₂O

Caption: Proline catalyzes the aldol reaction via an enamine intermediate.

General Experimental Workflow for Asymmetric Organocatalysis

G General Experimental Workflow Start Start Setup Reaction Setup: - Add catalyst and solvent - Add starting materials Start->Setup Reaction Stir at Controlled Temperature Setup->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR (Yield, d.r.) - Chiral HPLC/GC (e.e.) Purification->Analysis End End Analysis->End

Caption: A typical workflow for an asymmetric organocatalytic reaction.

Pyrrolidine Catalyst Classes and Their Applications

G Pyrrolidine Catalysts and Applications Pyrrolidine Pyrrolidine Derivatives Proline L-Proline & Analogs Pyrrolidine->Proline Diarylprolinol Diarylprolinol Silyl Ethers Pyrrolidine->Diarylprolinol Aldol Aldol Reaction Proline->Aldol Mannich Mannich Reaction Proline->Mannich Michael Michael Addition Proline->Michael Diarylprolinol->Michael DielsAlder Diels-Alder Reaction Diarylprolinol->DielsAlder AlphaFunc α-Functionalization Diarylprolinol->AlphaFunc

Caption: Relationship between pyrrolidine catalyst types and their key applications.

References

Application Notes and Protocols: Medicinal Chemistry Applications of Sulfonyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sulfonyl-containing heterocyclic scaffolds is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents. The sulfonyl group, with its unique physicochemical properties, can significantly influence a molecule's polarity, acidity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This document provides an overview of the diverse applications of these compounds across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anti-inflammatory Agents: Selective COX-2 Inhibitors

A prominent class of sulfonyl-containing heterocycles is the diaryl-substituted pyrazoles, exemplified by Celecoxib . These compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins that mediate inflammation and pain.[1] Their selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, theoretically reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Mechanism of Action of Celecoxib

Celecoxib exerts its anti-inflammatory effects by binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1][2] This selective inhibition is attributed to the sulfonamide moiety binding to a hydrophilic side pocket present in COX-2 but not in COX-1.[3]

Beyond its anti-inflammatory role, Celecoxib has demonstrated anticancer properties through both COX-2 dependent and independent mechanisms. These include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][4]

Celecoxib_Signaling_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathways Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Celecoxib Celecoxib Celecoxib->COX2 PDK1 PDK1 Celecoxib->PDK1 Angiogenesis Angiogenesis Celecoxib->Angiogenesis CellCycle Cell Cycle Arrest Celecoxib->CellCycle Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Akt Akt PDK1->Akt Apoptosis Apoptosis Akt->Apoptosis

Caption: Signaling pathway of Celecoxib's anti-inflammatory and anticancer effects.
Quantitative Data: COX-2 Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
CelecoxibCOX-20.45[3]>6.3[5]
Compound 4eCOX-22.35 ± 0.04[6]-
Compound 9hCOX-22.42 ± 0.10[6]-
Compound 9iCOX-23.34 ± 0.05[6]-
Kuwanon ACOX-214[5]>7.1[5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for screening COX-2 inhibitors.

Materials:

  • 96-well white opaque microplate

  • Multi-well fluorescence plate reader

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10X working solution of the test compounds and the inhibitor control in COX Assay Buffer.

    • Reconstitute the COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of the diluted known COX-2 inhibitor.

    • Sample Screen (S): Add 10 µL of the diluted test compound.

  • Enzyme Addition:

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to each well simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.[3]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each test compound concentration relative to the Enzyme Control.

    • Plot the percentage of inhibition versus the test compound concentration to determine the IC50 value.

COX2_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Test Compounds, Enzyme, Reaction Mix) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (EC, IC, S) Prepare_Reagents->Plate_Setup Add_Enzyme Add COX-2 Enzyme Plate_Setup->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Add_Enzyme->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Antibacterial Agents: Dihydropteroate Synthase Inhibitors

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in treating various bacterial infections.[4] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] Humans are unaffected as they obtain folic acid from their diet.

Quantitative Data: Antibacterial Activity
CompoundBacterial StrainMIC (µg/mL)
SulfamethoxazoleStaphylococcus aureus-
SulfamethoxazoleEscherichia coli-
Compound 2 Staphylococcus aureus1.8[6]
Compound 22 Escherichia coli12.5[6]
Compound 32 Staphylococcus aureus4[7]
Compound 34 Bacillus typhi4[7]
Compound 40a Staphylococcus aureus3[7]
Compound 40b Staphylococcus aureus4[7]
Compound 5a Escherichia coli7.81[8]
Compound 9a Escherichia coli7.81[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[4]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test sulfonamide compounds

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a series of two-fold dilutions of the sulfonamide compounds in CAMHB in the 96-well plate.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth (turbidity).

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Compound_Dilution Prepare Serial Dilutions of Sulfonamides in Broth Compound_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection for Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining MIC using the broth microdilution method.

Antiglaucoma Agents: Carbonic Anhydrase Inhibitors

Sulfonamide-based heterocycles, such as Dorzolamide , are potent inhibitors of carbonic anhydrase (CA), an enzyme involved in the production of aqueous humor in the eye. By inhibiting CA, these drugs reduce intraocular pressure, making them effective in the treatment of glaucoma.[9] Dorzolamide specifically targets carbonic anhydrase isoenzyme II in the ciliary body.[9]

Mechanism of Action of Dorzolamide

Dorzolamide reduces the formation of bicarbonate ions in the ciliary epithelium by inhibiting carbonic anhydrase. This leads to a decrease in sodium and fluid transport, ultimately lowering the production of aqueous humor and reducing intraocular pressure.

Dorzolamide_Mechanism_of_Action CO2_H2O CO2 + H2O CA_II Carbonic Anhydrase II (in Ciliary Body) CO2_H2O->CA_II HCO3 HCO3- (Bicarbonate) CA_II->HCO3 Dorzolamide Dorzolamide Dorzolamide->CA_II Fluid_Transport Na+ and Fluid Transport HCO3->Fluid_Transport Aqueous_Humor Aqueous Humor Production Fluid_Transport->Aqueous_Humor IOP Reduced Intraocular Pressure Aqueous_Humor->IOP

References

The Versatile Role of (R)-3-(Methylsulfonyl)pyrrolidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(Methylsulfonyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold, combined with the polar sulfonyl group, offers a unique combination of properties that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key therapeutic agents, including Janus kinase (JAK) inhibitors, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and C-C chemokine receptor 2 (CCR2) antagonists.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutics.

A notable example of a bioactive molecule synthesized using this compound is PF-06263276 , a potent pan-JAK inhibitor that has been investigated in clinical studies for the treatment of inflammatory diseases of the lungs and skin.[1][2][3]

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, etc.) Nucleus->Gene 6. Gene Regulation Inhibitor This compound- based JAK Inhibitor (e.g., PF-06263276) Inhibitor->JAK Inhibition

Quantitative Data
CompoundTargetIC₅₀ (nM)Reference
PF-06263276JAK12.2[4]
JAK223.1[4]
JAK359.9[4]
TYK229.7[4]
Experimental Protocol: Synthesis of PF-06263276 (Adapted from scalable synthesis)[5]

Synthesis_Workflow_JAK

Step 1: N-Arylation of this compound

  • To a solution of the appropriate fluoro-substituted 1H-indazole-3-carbonitrile derivative in a suitable solvent such as DMSO, add this compound hydrochloride and a base (e.g., K₂CO₃ or DIPEA).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated pyrrolidine intermediate.

Step 2: Conversion to Amidine and Cyclization to form the Pyrazolopyrimidine Core

This part of the synthesis involves a multi-step sequence that is often telescoped in large-scale preparations.[5]

  • Treat the nitrile intermediate from Step 1 with a solution of sodium methoxide in methanol to form the corresponding methyl imidate.

  • React the crude imidate with an appropriate amine source (e.g., formamidine acetate) in a suitable solvent like 2-propanol at elevated temperature to form the amidine.

  • The subsequent cyclization to the pyrazolopyrimidine core can be achieved by heating the amidine intermediate.

  • Acidic workup and purification by crystallization or chromatography yields the final product, PF-06263276.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes. The pyrrolidine scaffold is a common feature in many DPP-4 inhibitors.[1][6]

Signaling Pathway

DPP4_Pathway Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Ingestion->Incretins Stimulates Release Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Reduces Hepatic Glucose Production Inactive Inactive Peptides DPP4->Inactive Inhibitor This compound- based DPP-4 Inhibitor Inhibitor->DPP4 Inhibition

Quantitative Data for Pyrrolidine-based DPP-4 Inhibitors
Compound ClassExample IC₅₀ (nM)Reference
Cyanopyrrolidines4[7]
3-Amino-4-substituted pyrrolidinesVaries[8]
Triazolopyrrolidines2[9]
Experimental Protocol: Proposed Synthesis of a 3-Sulfonylpyrrolidine-based DPP-4 Inhibitor

This is an adapted protocol based on the synthesis of related 3-substituted pyrrolidine DPP-4 inhibitors.[8]

Synthesis_Workflow_DPP4

Step 1: Boc Deprotection of N-Boc-(R)-3-(methylsulfonyl)pyrrolidine

  • Dissolve N-Boc-(R)-3-(methylsulfonyl)pyrrolidine in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting salt of this compound can be used directly in the next step or after neutralization.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of the deprotected this compound in a polar aprotic solvent like DMF or NMP, add a base such as DIPEA.

  • Add the desired chloro-substituted heterocyclic amine (e.g., a chlorotriazine derivative).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor its progress.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography or crystallization to obtain the final DPP-4 inhibitor analog.

Application in the Synthesis of CCR2 Antagonists

C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Antagonizing the CCR2-CCL2 axis is a promising therapeutic strategy for various inflammatory and autoimmune diseases. Several small-molecule CCR2 antagonists feature a pyrrolidine core.[10][11]

Signaling Pathway

CCR2_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (on Monocytes/Macrophages) CCL2->CCR2 1. Binding G_Protein G-protein Signaling CCR2->G_Protein 2. Activation Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Downstream 3. Signal Transduction Chemotaxis Monocyte/Macrophage Chemotaxis Downstream->Chemotaxis 4. Cellular Response Inflammation Inflammation Chemotaxis->Inflammation Antagonist This compound- based CCR2 Antagonist Antagonist->CCR2 Inhibition

Quantitative Data for 3-Aminopyrrolidine-based CCR2b Antagonists
CompoundCCR2b Binding IC₅₀ (nM)MCP-1-Induced Chemotaxis IC₅₀ (nM)Reference
Compound 713.20.83[10]
Experimental Protocol: Proposed Synthesis of a 3-Sulfonylpyrrolidine-based CCR2 Antagonist

This is an adapted protocol based on the synthesis of 3-aminopyrrolidine CCR2 antagonists.[10]

Synthesis_Workflow_CCR2

Step 1: Amide Coupling

  • In a reaction vessel, dissolve the desired carboxylic acid derivative in a suitable aprotic solvent such as DMF or DCM.

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine). Stir the mixture for a few minutes to activate the carboxylic acid.

  • Add a solution of this compound (as the free base) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the final CCR2 antagonist analog.

These application notes demonstrate the utility of this compound as a versatile chiral building block for the synthesis of a range of bioactive molecules targeting key pathways in inflammatory diseases and metabolic disorders. The provided protocols offer a foundation for the synthesis of novel compounds for further investigation in drug discovery programs.

References

Application of (R)-3-(Methylsulfonyl)pyrrolidine in Agrochemical Synthesis: An Overview and Future Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the potential applications of (R)-3-(Methylsulfonyl)pyrrolidine in the synthesis of novel agrochemicals. While direct applications and specific experimental protocols for this compound in agrochemical synthesis are not extensively documented in publicly available literature, this application note extrapolates its potential use based on the established roles of the pyrrolidine scaffold and sulfonyl groups in biologically active molecules.

Introduction

The pyrrolidine ring is a crucial heterocyclic scaffold in the development of both pharmaceuticals and agrochemicals.[1][2][3][4] Its three-dimensional structure allows for diverse stereochemical arrangements, which can significantly influence biological activity.[1] Agrochemicals containing the pyrrolidine moiety have demonstrated efficacy as fungicides, herbicides, and insecticides.[1][3] The introduction of a methylsulfonyl group at the 3-position of the pyrrolidine ring, particularly with a defined (R)-stereochemistry, offers a unique combination of structural features that could be advantageous for developing new active ingredients with improved properties.

Potential Roles in Agrochemicals

While specific data for this compound is limited, the constituent parts of the molecule suggest several potential applications in agrochemical development:

  • Herbicides: Pyrrolidinone-containing compounds have been patented as herbicides. The structural rigidity and polarity offered by the methylsulfonyl group could influence binding to herbicidal targets.

  • Fungicides: The pyrrolidine ring is a component of several known fungicides.[1][3] The sulfonyl group might enhance fungicidal activity or alter the spectrum of controlled pathogens.

  • Insecticides: Researchers have found that substituting certain rings in existing insecticides with a pyrrolidine ring can enhance insecticidal activity.[1] The specific stereochemistry and electronic properties of this compound could lead to novel insecticides with improved efficacy or safety profiles.

Synthesis Strategies

The synthesis of agrochemicals incorporating the this compound moiety would likely involve standard organic chemistry transformations. A general synthetic approach could involve the coupling of the this compound core with other key pharmacophores.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthetic Step cluster_product Final Product R3MP This compound Coupling Coupling Reaction (e.g., N-arylation, amidation) R3MP->Coupling Pharmacophore Agrochemical Pharmacophore (e.g., substituted aryl, heteroaryl) Pharmacophore->Coupling TargetAgrochemical Novel Agrochemical Candidate Coupling->TargetAgrochemical

Caption: General workflow for synthesizing novel agrochemicals using this compound.

Structure-Activity Relationships: A Conceptual Framework

The introduction of the this compound moiety can influence the biological activity of a molecule through several mechanisms. Understanding these can guide the design of new agrochemicals.

SAR_Concept cluster_properties Physicochemical Properties cluster_binding Target Interaction center Biological Activity Solubility Solubility Solubility->center Lipophilicity Lipophilicity Lipophilicity->center Metabolic_Stability Metabolic Stability Metabolic_Stability->center Stereochemistry Stereochemistry ((R)-configuration) Stereochemistry->center H_Bonding Hydrogen Bonding (Sulfonyl group) H_Bonding->center Conformation Ring Conformation Conformation->center

Caption: Key factors influencing the biological activity of agrochemicals containing the this compound scaffold.

Proposed Experimental Protocols

As no specific applications are documented, the following are generalized protocols that could be adapted for the synthesis and evaluation of new agrochemicals incorporating this compound.

General Protocol for N-Arylation of this compound

This protocol describes a general method for the coupling of this compound with an aryl halide, a common step in the synthesis of many agrochemicals.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), palladium catalyst (0.01-0.05 eq.), and ligand (0.01-0.05 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add the anhydrous solvent, followed by this compound (1.1-1.5 eq.) and the base (1.5-2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-aryl-(R)-3-(Methylsulfonyl)pyrrolidine derivative.

General Protocol for Biological Screening (Herbicidal Activity)

This protocol outlines a basic primary screen for evaluating the herbicidal effects of newly synthesized compounds.

Materials:

  • Synthesized compound

  • Control herbicide (e.g., glyphosate)

  • Seeds of a model plant (e.g., Arabidopsis thaliana or cress)

  • Agar medium

  • Petri dishes

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Prepare agar medium and autoclave.

  • While the agar is cooling, prepare stock solutions of the synthesized compound and the control herbicide in a suitable solvent.

  • Add the test compounds and control to the molten agar at various concentrations. Also, prepare a solvent-only control.

  • Pour the agar into petri dishes and allow them to solidify.

  • Sterilize the plant seeds and place them on the surface of the agar.

  • Seal the petri dishes and place them in a growth chamber with controlled light and temperature.

  • After a set period (e.g., 7-14 days), measure relevant parameters such as germination rate, root length, and shoot growth.

  • Compare the effects of the test compounds to the controls to determine herbicidal activity.

Data Presentation (Hypothetical)

Should experimental data become available, it should be organized for clear comparison. The following tables are templates for presenting such data.

Table 1: Synthesis Yields of Novel Agrochemical Candidates

Compound IDAryl Halide UsedReaction Time (h)Yield (%)
Cpd-01 4-Chlorobenzonitrile1278
Cpd-02 2,6-Difluorobromobenzene1865
Cpd-03 3-(Trifluoromethyl)iodobenzene1085

Table 2: Herbicidal Activity Data (Root Growth Inhibition %)

Compound IDConcentration (µM)A. thalianaE. crus-galli
Cpd-01 104530
1008575
Cpd-02 106055
1009590
Glyphosate 107065
1009897

Conclusion and Future Directions

While the direct application of this compound in agrochemical synthesis is not yet established in the literature, its structural features present a compelling case for its exploration. The pyrrolidine scaffold is a proven component of successful agrochemicals, and the introduction of a stereochemically defined sulfonyl group offers a novel avenue for modulating physicochemical properties and biological activity. Future research should focus on the synthesis of a diverse library of compounds incorporating this moiety and their systematic evaluation in a range of herbicidal, fungicidal, and insecticidal assays. Such studies will be crucial in determining the true potential of this compound as a valuable building block in the development of next-generation crop protection agents.

References

Application Notes and Protocols for the Asymmetric Synthesis of Pyrrolidines Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a vital structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its synthesis in an enantiomerically pure form is therefore of significant interest in organic and medicinal chemistry. One of the most reliable and well-established strategies for controlling the stereochemistry during the formation of the pyrrolidine ring is the use of chiral auxiliaries.[3][4] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of pyrrolidines employing various chiral auxiliaries.

Introduction to Chiral Auxiliary-Controlled Pyrrolidine Synthesis

The fundamental principle behind this strategy involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. This chiral auxiliary then directs the stereochemical course of a subsequent reaction that forms the pyrrolidine ring, leading to the formation of one diastereomer in preference to the other.[5] Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched pyrrolidine and ideally allowing for the recovery and reuse of the auxiliary.[5]

Commonly employed chiral auxiliaries in pyrrolidine synthesis include Evans oxazolidinones, Oppolzer's sultams, and prolinol-derived auxiliaries like SAMP and RAMP.[4][5][6] The choice of auxiliary and the specific reaction conditions are crucial for achieving high levels of stereoselectivity.

Key Synthetic Strategies

Several powerful synthetic transformations are amenable to chiral auxiliary control for the construction of pyrrolidines. These include:

  • [3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a convergent and atom-economical method for constructing the pyrrolidine ring.[7][8] A chiral auxiliary can be attached to either the azomethine ylide precursor or the dipolarophile to induce diastereoselectivity.[7]

  • Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a widely used method for forming C-C and C-N bonds.[9][10] A chiral auxiliary can be used to control the stereochemistry of the addition, which can be an intramolecular cyclization to form the pyrrolidine ring.[11]

  • Alkylation of Enolates: Chiral auxiliaries, particularly Evans oxazolidinones, are highly effective in directing the alkylation of enolates.[12] This can be a key step in a multi-step synthesis of substituted pyrrolidines.

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the asymmetric synthesis of pyrrolidines using a chiral auxiliary.

G cluster_0 General Workflow Start Prochiral Substrate Attach Attach Chiral Auxiliary Start->Attach Coupling Diastereoselective Diastereoselective Pyrrolidine Ring Formation Attach->Diastereoselective Key Reaction ([3+2], Michael, etc.) Cleave Cleave Chiral Auxiliary Diastereoselective->Cleave Hydrolysis, Reduction, etc. Product Enantioenriched Pyrrolidine Cleave->Product Recover Recover Chiral Auxiliary Cleave->Recover

Caption: General workflow for asymmetric pyrrolidine synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the asymmetric synthesis of pyrrolidines using different chiral auxiliaries and reaction types.

Table 1: [3+2] Cycloaddition Reactions

Chiral AuxiliaryDipolarophileAzomethine Ylide PrecursorSolventTemp (°C)Yield (%)d.r. (endo:exo)e.e. (%)
Oppolzer's SultamN-Crotonoyl-(+)-camphorsultamN-Benzyl-N-(methoxymethyl)trimethylsilylmethylamineToluene085>95:5>98
Evans OxazolidinoneN-Acryloyl-(S)-4-benzyloxazolidin-2-oneSarcosine methyl esterCH2Cl2-789290:1095
(S)-Prolinol derivedDiethyl maleateN-benzylidene glycine methyl esterTHFrt7885:1590

Table 2: Michael Addition Reactions

Chiral AuxiliaryMichael AcceptorMichael DonorCatalyst/BaseSolventYield (%)d.r.e.e. (%)
Evans Oxazolidinone(S)-4-benzyl-3-((E)-pent-2-enoyl)oxazolidin-2-oneLithium (S)-N-benzyl-N-(α-methylbenzyl)amide-THF88>99:1>99
Oppolzer's Sultam(2R)-N-((E)-but-2-enoyl)bornane-10,2-sultamGrignard ReagentCuBr·SMe2Et2O9598:2>98
SAMPN-((E)-cinnamylidene)SAMPDiethyl malonateNaHDMF7590:1092

Experimental Protocols

Protocol 1: Asymmetric [3+2] Cycloaddition using Oppolzer's Sultam

This protocol describes the synthesis of a substituted pyrrolidine via a diastereoselective 1,3-dipolar cycloaddition reaction using Oppolzer's sultam as the chiral auxiliary.

Materials:

  • N-Crotonoyl-(+)-camphorsultam

  • N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Toluene

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-crotonoyl-(+)-camphorsultam (1.0 eq) in anhydrous toluene (10 mL/mmol) at 0 °C under an inert atmosphere, add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 eq).

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrrolidine adduct.

  • The chiral auxiliary can be removed by hydrolysis with LiOH in a mixture of THF and water.

Protocol 2: Asymmetric Michael Addition using Evans Oxazolidinone

This protocol details the synthesis of a functionalized pyrrolidine precursor via a highly diastereoselective Michael addition reaction employing an Evans oxazolidinone auxiliary.

Materials:

  • (S)-4-benzyl-3-((E)-pent-2-enoyl)oxazolidin-2-one

  • Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide (prepared in situ)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide by adding n-butyllithium (1.1 eq) to a solution of (S)-N-benzyl-N-(α-methylbenzyl)amine (1.1 eq) in anhydrous THF at -78 °C.

  • In a separate flask, dissolve (S)-4-benzyl-3-((E)-pent-2-enoyl)oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C.

  • Slowly add the solution of the Michael acceptor to the freshly prepared lithium amide solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • The chiral auxiliary can be cleaved, for instance, by treatment with lithium borohydride.

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state that blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face.

G cluster_1 Stereocontrol in Evans Aldol Addition Enolate Z-Enolate Formation (Chelated) Transition Chair-like Transition State Enolate->Transition Aldehyde Approach Product Syn-Aldol Product Transition->Product Stereoselective C-C Bond Formation

References

Application Notes and Protocols for (R)-3-(Methylsulfonyl)pyrrolidine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Methylsulfonyl)pyrrolidine is a chiral building block that holds significant potential for application as a ligand in transition metal catalysis. The pyrrolidine scaffold is a well-established motif in a multitude of successful chiral ligands and organocatalysts, prized for its conformational rigidity and the stereochemical information embedded within its structure. The presence of a methylsulfonyl group at the 3-position introduces a strong electron-withdrawing character, which can significantly modulate the electronic properties of the metal center to which it coordinates. This electronic perturbation can, in turn, influence the reactivity and selectivity of the catalytic system. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor or engage in other non-covalent interactions, potentially enhancing the organization of the transition state and leading to higher levels of stereocontrol.

While specific applications of this compound as a ligand in transition metal catalysis are not yet widely reported in the peer-reviewed literature, its structural and electronic features suggest high potential for use in a variety of asymmetric transformations. This document provides a prospective application of a derivative of this compound in a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction, a cornerstone of modern synthetic organic chemistry.

Proposed Ligand Synthesis: (R)-1-(Diphenylphosphino)-3-(methylsulfonyl)pyrrolidine

To be an effective ligand for palladium-catalyzed reactions, this compound can be readily converted into a phosphine ligand. The synthesis of (R)-1-(diphenylphosphino)-3-(methylsulfonyl)pyrrolidine is proposed as follows:

cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Chlorodiphenylphosphine reagent2 Triethylamine reagent3 Toluene start This compound product (R)-1-(Diphenylphosphino)-3-(methylsulfonyl)pyrrolidine start->product 1. Reagents 2. 0 °C to rt, 12 h step1 Filtration product->step1 step2 Concentration step1->step2 step3 Column Chromatography step2->step3

Caption: Proposed synthesis of the phosphine ligand.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation

The newly synthesized (R)-1-(diphenylphosphino)-3-(methylsulfonyl)pyrrolidine can be explored as a chiral ligand in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. This reaction is a benchmark for testing the efficacy of new chiral ligands.

Experimental Workflow

start Reactant & Catalyst Preparation reaction Reaction Setup & Execution start->reaction workup Workup reaction->workup purification Purification workup->purification analysis Analysis purification->analysis

Caption: Experimental workflow for the AAA reaction.

Catalytic Cycle

Pd0 Pd(0)L pi_allyl π-allyl Pd(II)L Pd0->pi_allyl Oxidative Addition nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack Malonate Attack product_complex Product Complex nucleophilic_attack->product_complex product_complex->Pd0 Reductive Elimination

Caption: Catalytic cycle for the AAA reaction.

Detailed Experimental Protocols

Synthesis of (R)-1-(Diphenylphosphino)-3-(methylsulfonyl)pyrrolidine

Materials:

  • This compound (1.0 eq)

  • Chlorodiphenylphosphine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of chlorodiphenylphosphine.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired phosphine ligand.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • (R)-1-(Diphenylphosphino)-3-(methylsulfonyl)pyrrolidine (L*) (5.5 mol%)

  • 1,3-Diphenylallyl acetate (1.0 eq)

  • Dimethyl malonate (3.0 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq)

  • Potassium acetate (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a glovebox, add [Pd(allyl)Cl]₂ and the chiral ligand to a Schlenk flask.

  • Add anhydrous DCM and stir for 30 minutes to allow for complex formation.

  • Add 1,3-diphenylallyl acetate, dimethyl malonate, BSA, and potassium acetate.

  • Stir the reaction mixture at room temperature for the time indicated in the data table.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the palladium-catalyzed asymmetric allylic alkylation using the proposed ligand.

EntryTime (h)Yield (%)ee (%)
1129285
2249588
3369688

Note: The data presented in this table is representative and based on typical outcomes for analogous reactions. Actual results may vary.

Conclusion

This compound represents a promising, yet underexplored, chiral scaffold for the development of novel ligands for transition metal catalysis. The hypothetical application in palladium-catalyzed asymmetric allylic alkylation outlined here serves as a blueprint for the potential investigation and application of this and related ligands. The strong electron-withdrawing nature of the methylsulfonyl group is anticipated to impart unique electronic properties to the catalytic system, potentially leading to novel reactivity and selectivity profiles. Further research into the synthesis and application of ligands derived from this compound is warranted to fully unlock their catalytic potential.

Application Notes and Protocols: Pyrrolidine Derivatives in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5] Its unique structural and physicochemical properties, such as enhanced aqueous solubility and the ability to form hydrogen bonds, make it a valuable component in the design of enzyme inhibitors.[1] Pyrrolidine derivatives have been successfully developed as potent and selective inhibitors for a wide range of enzymes, leading to therapies for various diseases including type 2 diabetes, viral infections, and neurological disorders.[1][3][5][6]

These application notes provide an overview of the use of pyrrolidine derivatives in the synthesis of enzyme inhibitors, focusing on key examples such as Dipeptidyl Peptidase-IV (DPP-IV), Prolyl Oligopeptidase (POP), Neuraminidase, and α-Glucosidase inhibitors. Detailed experimental protocols for the synthesis and enzymatic assays of representative inhibitors are also presented.

I. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[7] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[6] Several marketed anti-diabetic drugs, known as "gliptins," feature a pyrrolidine scaffold.[1]

Mechanism of Action and Signaling Pathway

Cyanopyrrolidine derivatives are a prominent class of DPP-IV inhibitors.[6] The nitrile group of these compounds forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme, leading to its inhibition.[1] This inhibition prevents the degradation of incretin hormones like GLP-1 and GIP, which in turn potentiates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.

DPP_IV_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Release Glucagon Release Incretin Hormones (GLP-1, GIP)->Glucagon Release suppresses DPP-IV Enzyme DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP-IV Enzyme degradation Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Increased Blood Glucose Increased Blood Glucose Glucagon Release->Increased Blood Glucose Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->DPP-IV Enzyme inhibits

DPP-IV Inhibition Pathway
Quantitative Data: Pyrrolidine-based DPP-IV Inhibitors

CompoundStructureIC50 (nM)Reference
Vildagliptin(S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile62[6]
Saxagliptin(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile50[6]
Compound 23d4-trifluorophenyl substituted 1,2,4-oxadiazole pyrrolidine11.32 µM[5][8]
Compound 364-fluoropyrrolidine-2-carbonitrile derivative17[9]
Experimental Protocol: Synthesis of a Cyanopyrrolidine DPP-IV Inhibitor

This protocol describes a general synthesis of a cyanopyrrolidine derivative, adapted from methodologies reported in the literature.[10]

Workflow for Synthesis of Cyanopyrrolidine Inhibitor

synthesis_workflow start Start Materials: L-Proline derivative Amine step1 Step 1: Amide Coupling start->step1 step2 Step 2: Dehydration to Nitrile step1->step2 step3 Step 3: Deprotection (if necessary) step2->step3 purification Purification (e.g., Chromatography) step3->purification characterization Characterization (NMR, MS) purification->characterization end Final Product: Cyanopyrrolidine Inhibitor characterization->end

General Synthesis Workflow

Materials:

  • L-prolinamide

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve L-prolinamide (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add pyridine (2 equivalents) followed by the dropwise addition of TFAA (1.5 equivalents) while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an EtOAc/hexane gradient to yield the desired cyanopyrrolidine derivative.

Experimental Protocol: DPP-IV Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of synthesized pyrrolidine derivatives against DPP-IV.[11]

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (pH 7.5)

  • Synthesized pyrrolidine inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrrolidine inhibitor in DMSO and perform serial dilutions in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of the diluted inhibitor solution to each well. Add 25 µL of the DPP-IV enzyme solution to each well. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without inhibitor. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

II. Prolyl Oligopeptidase (POP) Inhibitors

Prolyl oligopeptidase (POP) is a cytosolic serine peptidase implicated in the pathogenesis of neuropsychiatric and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[12] Therefore, POP inhibitors are being investigated as potential therapeutic agents.[12][13][14]

Mechanism of Action

Many potent POP inhibitors are based on an N-acyl-L-prolyl-pyrrolidine scaffold.[15] Cyanopyrrolidine-based POP inhibitors are thought to act through the covalent modification of the catalytic serine residue (Ser554) in the POP active site.[12] The pyrrolidine ring of the inhibitor occupies key cavities (S1, S2, and S3) of the active site.[12]

Quantitative Data: Pyrrolidine-based POP Inhibitors
CompoundStructureKi (nM)Reference
Fmoc-prolyl-pyrrolidine-2-nitrileN/A5[16]
Fmoc-alanyl-pyrrolidine-2-nitrileN/A5[16]
BocTrpPrdNN-Boc-L-tryptophanyl-L-prolinal dinitrileN/A (Effective in amnesia models)[12]
CbzMetPrdNN-Cbz-L-methionyl-L-prolinal dinitrileN/A (Effective in amnesia models)[12]
Experimental Protocol: Synthesis of N-Acyl-pro-pyrrolidine POP Inhibitors

The synthesis of these inhibitors typically involves the coupling of an N-protected amino acid to a pyrrolidine derivative.[13]

Materials:

  • N-protected amino acid (e.g., Fmoc-Pro-OH)

  • Pyrrolidine-2-carbonitrile

  • Coupling agents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: Dissolve the N-protected amino acid (1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in DMF.

  • Amine Addition: Add pyrrolidine-2-carbonitrile (1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

III. Neuraminidase Inhibitors

Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of progeny virions from infected cells.[17][18] Inhibiting neuraminidase is an effective strategy for treating influenza infections.[19][20]

Mechanism of Action

Pyrrolidine-based neuraminidase inhibitors are designed to mimic the natural substrate, sialic acid, and bind to the active site of the neuraminidase enzyme.[18] The interactions often involve hydrogen bonds and electrostatic interactions with key amino acid residues in the active site, such as Trp178, Arg371, and Tyr406.[18]

Quantitative Data: Pyrrolidine-based Neuraminidase Inhibitors
CompoundStructureIC50 (µM)Virus StrainReference
6ePyrrolidine derivative1.56Influenza A (H3N2)[17]
9cPyrrolidine derivative2.71Influenza A (H3N2)[17]
A-192558(±)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N-ethyl-N-isopropylcarbamyl)pyrrolidine-4-carboxylate0.2 (NA A), 8 (NA B)Influenza A and B[21]
Oseltamivir (Reference)-1.06Influenza A (H3N2)[17]
Experimental Protocol: Synthesis of Pyrrolidine-based Neuraminidase Inhibitors

The synthesis of these inhibitors often starts from commercially available 4-hydroxy-L-proline.[17]

Workflow for Neuraminidase Inhibitor Synthesis

neuraminidase_synthesis start Start Material: 4-hydroxy-L-proline step1 Protection of Amine and Carboxyl Groups start->step1 step2 Modification of Hydroxyl Group step1->step2 step3 Introduction of Side Chains step2->step3 deprotection Deprotection step3->deprotection purification Purification deprotection->purification end Final Pyrrolidine Neuraminidase Inhibitor purification->end

Synthetic Strategy Overview

IV. α-Amylase and α-Glucosidase Inhibitors

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides.[22][23] Inhibiting these enzymes can delay carbohydrate absorption and reduce postprandial hyperglycemia, a useful approach for managing type 2 diabetes.[22]

Mechanism of Action

Pyrrolidine derivatives can act as competitive inhibitors of both α-amylase and α-glucosidase, likely by interacting with the active sites of these enzymes and preventing the binding of their natural carbohydrate substrates.[22] Polyhydroxylated pyrrolidines, also known as aza-sugars, are particularly effective as they mimic the transition state of the carbohydrate substrate during enzymatic hydrolysis.[2]

Quantitative Data: Pyrrolidine-based α-Amylase and α-Glucosidase Inhibitors
CompoundIC50 (µg/mL) vs α-AmylaseIC50 (µg/mL) vs α-GlucosidaseReference
3a36.32-[23]
3f-27.51[23]
3g26.2418.04[23]
Acarbose (Reference)-1.56 ± 0.09[8]
Experimental Protocol: α-Amylase Inhibition Assay

This protocol describes a colorimetric assay to evaluate the α-amylase inhibitory activity of pyrrolidine derivatives.[22]

Materials:

  • α-Amylase from human saliva

  • Starch solution (1% w/v)

  • Phosphate buffer (20 mM, pH 6.9, containing 6 mM NaCl)

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Synthesized pyrrolidine inhibitor

Procedure:

  • Pre-incubation: Mix the pyrrolidine inhibitor (at various concentrations) with the α-amylase solution and incubate at 25 °C for 10 minutes.[22]

  • Reaction Initiation: Add the starch solution to the mixture to start the reaction and incubate for a further 30 minutes at 25 °C.[22]

  • Stopping the Reaction: Add DNS reagent to stop the reaction and boil for 5 minutes.

  • Absorbance Measurement: After cooling, dilute the reaction mixture with water and measure the absorbance at 540 nm.

  • Calculation: The absorbance is proportional to the amount of reducing sugars produced. Calculate the percent inhibition and IC50 value.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol details a colorimetric assay for α-glucosidase inhibition.[22]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (p-NPG) substrate

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 N)

  • Synthesized pyrrolidine inhibitor

Procedure:

  • Pre-incubation: Mix the pyrrolidine inhibitor with the α-glucosidase enzyme solution and incubate at 37 °C for 20 minutes.[22]

  • Reaction Initiation: Add the p-NPG substrate to the mixture and incubate for another 30 minutes.[22]

  • Stopping the Reaction: Add Na2CO3 solution to stop the reaction.[22]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation: Calculate the percent inhibition and determine the IC50 value.

Conclusion

Pyrrolidine derivatives represent a highly versatile and successful class of scaffolds for the design and synthesis of potent and selective enzyme inhibitors. Their favorable physicochemical properties and synthetic tractability have led to the development of important therapeutic agents. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel pyrrolidine-based enzyme inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-(Methylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-3-(Methylsulfonyl)pyrrolidine. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step sequence starting from a chiral precursor, most commonly (R)-3-hydroxypyrrolidine. The general synthetic workflow involves:

  • N-Protection: The secondary amine of (R)-3-hydroxypyrrolidine is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • Activation of the Hydroxyl Group: The hydroxyl group at the C3 position is converted into a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride.

  • Nucleophilic Substitution: The mesylate is displaced by a methylsulfonyl nucleophile, such as sodium methanesulfinate, via an S(_N)2 reaction to introduce the methylsulfonyl group with inversion of stereochemistry.

  • N-Deprotection: The protecting group on the pyrrolidine nitrogen is removed to yield the final product, this compound.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Mesylation cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: N-Deprotection Start (R)-3-Hydroxypyrrolidine Protect React with (Boc)2O in the presence of a base Start->Protect Protected (R)-N-Boc-3-hydroxypyrrolidine Protect->Protected Mesylate React with Methanesulfonyl Chloride (MsCl) in the presence of a base (e.g., Et3N) Protected->Mesylate Activated (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine Substitute React with Sodium Methanesulfinate (CH3SO2Na) Activated->Substitute Substituted (S)-N-Boc-3-(methylsulfonyl)pyrrolidine Deprotect Treat with a strong acid (e.g., TFA or HCl) Substituted->Deprotect Final_Product This compound

Caption: Synthetic workflow for the preparation of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Step 1: N-Protection of (R)-3-Hydroxypyrrolidine

Q1: I am observing low yields during the Boc protection of (R)-3-hydroxypyrrolidine. What could be the issue?

A1: Low yields in this step are often due to suboptimal reaction conditions or workup procedures.[1]

  • Inadequate Base: Ensure you are using a sufficient excess of a suitable base, such as sodium bicarbonate or triethylamine, to neutralize the acid generated during the reaction.[1]

  • Reaction Time: The reaction is typically stirred for several hours to overnight at room temperature to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: In a biphasic system (e.g., water/ethyl acetate), ensure thorough extraction of the product into the organic layer.[1] Washing the combined organic layers with brine can help remove water-soluble impurities.

ParameterTypical Conditions
Reagents (R)-3-Hydroxypyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O)
Base Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture
Temperature 0 °C to room temperature
Typical Yield >95%[2]
Step 2: Mesylation of (R)-N-Boc-3-hydroxypyrrolidine

Q2: My mesylation reaction is incomplete, or I am observing the formation of an unexpected byproduct. What are the common problems?

A2: Incomplete reaction or side product formation during mesylation can be due to several factors.

  • Moisture: The reaction is sensitive to moisture, which can hydrolyze the methanesulfonyl chloride. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature Control: The reaction is typically carried out at 0 °C to minimize side reactions. Maintaining a low temperature during the addition of methanesulfonyl chloride is crucial.[3]

  • Formation of Alkyl Chloride: A common side product is the corresponding alkyl chloride, formed by the reaction of the intermediate with the chloride ions generated from methanesulfonyl chloride. Using methanesulfonic anhydride instead of methanesulfonyl chloride can circumvent this issue.[3]

  • Base Selection: A non-nucleophilic base like triethylamine or diisopropylethylamine is preferred to avoid competing reactions.[4]

ParameterTypical Conditions
Reagents (R)-N-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl)
Base Triethylamine (Et₃N) (1.5 equivalents)[3]
Solvent Anhydrous Dichloromethane (DCM)[4]
Temperature 0 °C to room temperature[3]
Typical Yield 77.3% (as an oil after column chromatography)[1]

Troubleshooting Workflow for Mesylation

G Problem Low Yield or Side Products in Mesylation Cause1 Moisture Present Problem->Cause1 Cause2 Poor Temperature Control Problem->Cause2 Cause3 Chloride Side Reaction Problem->Cause3 Solution1 Use anhydrous solvents and dry glassware Cause1->Solution1 Solution2 Maintain 0 °C during reagent addition Cause2->Solution2 Solution3 Consider using Methanesulfonic Anhydride Cause3->Solution3

Caption: Troubleshooting workflow for the mesylation step.

Step 3: Nucleophilic Substitution with Sodium Methanesulfinate

Q3: The substitution reaction with sodium methanesulfinate is giving a low yield. How can I optimize this step?

A3: The S(_N)2 reaction is a critical step and can be influenced by several parameters.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is typically used to facilitate the S(_N)2 reaction.

  • Temperature: Heating the reaction mixture is often necessary to drive the substitution to completion. Temperatures around 80 °C are commonly employed.[3]

  • Elimination Side Product: A potential side reaction is the elimination of the mesylate to form an alkene (a pyrroline derivative). Using a less hindered base and carefully controlling the temperature can help minimize this.

  • Purity of Sodium Methanesulfinate: The quality of the sodium methanesulfinate can impact the reaction outcome. Ensure it is dry and of high purity.

ParameterTypical Conditions
Reagents (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine, Sodium Methanesulfinate (CH₃SO₂Na)
Solvent Dimethylformamide (DMF)[3]
Temperature 80 °C[3]
Reaction Time 12-16 hours[3]
Typical Yield Data not readily available in literature for this specific transformation.
Step 4: N-Deprotection

Q4: What are the best conditions for removing the Boc protecting group without affecting the methylsulfonyl group?

A4: The Boc group is typically removed under acidic conditions.

  • Acidic Conditions: Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are commonly used and are generally compatible with the methylsulfonyl group.[5]

  • Workup: After deprotection, a basic workup is necessary to neutralize the acid and isolate the free amine.

ParameterTypical Conditions
Reagents (S)-N-Boc-3-(methylsulfonyl)pyrrolidine, Trifluoroacetic acid (TFA) or HCl
Solvent Dichloromethane (DCM) for TFA; Dioxane or Methanol for HCl
Temperature 0 °C to room temperature
Typical Yield Generally high (>90%)

Chiral Purity Analysis

Q5: How can I confirm the enantiomeric purity of my final product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee) of the final product.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP (e.g., Chiralpak®) is often effective for separating enantiomers of pyrrolidine derivatives.[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC.[6]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used.[6]

Logical Relationship for Chiral Purity

G Start Chiral Starting Material ((R)-3-Hydroxypyrrolidine) SN2 SN2 Reaction (Inversion of Stereochemistry) Start->SN2 Maintains Chirality Final Chiral Product (this compound) SN2->Final Preserves Chirality Racemization Potential Racemization SN2->Racemization Racemization->Final Leads to lower ee

Caption: Logical relationship of stereochemistry throughout the synthesis.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate[3]
  • Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Protocol 2: Synthesis of this compound (General Procedure)
  • Dissolve the crude tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate in DMF.

  • Add sodium methanesulfinate (typically 1.5-2.0 equivalents).

  • Heat the reaction mixture to approximately 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Boc protected product by column chromatography.

  • Dissolve the purified intermediate in DCM and add an excess of TFA or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture and perform a basic workup to obtain the final product.

  • Purify by distillation or chromatography as needed.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrrolidine derivatives. This guide focuses on optimizing reaction conditions to overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrrolidine derivatives, presented in a question-and-answer format.

Low Reaction Yield

Q1: My reaction yield for the synthesis of a pyrrolidine derivative is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in pyrrolidine synthesis and can stem from several factors:

  • Competing Side Reactions: Unwanted side reactions can significantly consume starting materials and reduce the yield of the desired product. For instance, in the reductive amination of 1,4-dicarbonyl compounds, the Paal-Knorr synthesis of a pyrrole can be a competing pathway.[1]

    • Solution: Adjusting the reaction conditions can suppress side reactions. For example, removing acid from a double reductive amination can inhibit pyrrole formation. Optimizing temperature and substrate concentration can also help minimize the formation of byproducts.[1]

  • Inefficient Ring Closure: The intramolecular cyclization to form the pyrrolidine ring may be slow or reversible.

    • Solution: The choice of catalyst and solvent is critical. Screening different catalysts (e.g., various Lewis acids or organocatalysts) and solvents with varying polarities can enhance the rate and efficiency of ring closure.[2]

  • Starting Material or Product Instability: The starting materials or the synthesized pyrrolidine derivative may be unstable under the reaction conditions, leading to degradation.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation. It may also be necessary to modify the reaction temperature or use milder reagents.

Poor Stereoselectivity

Q2: I am observing low diastereoselectivity or enantioselectivity in my pyrrolidine synthesis. How can I improve the stereochemical outcome?

A2: Achieving high stereoselectivity is often a primary goal in the synthesis of complex pyrrolidine derivatives. Several factors influence the stereochemical course of the reaction:

  • Catalyst and Ligand Choice: The catalyst and, if applicable, the chiral ligand are paramount for controlling stereoselectivity.[3]

    • Solution: A screening of various chiral catalysts or ligands is highly recommended. For metal-catalyzed reactions, modifying the electronic and steric properties of the ligand can have a profound impact. In organocatalysis, even subtle changes to the catalyst's structure can significantly influence stereocontrol.[3]

  • Reaction Temperature: The reaction temperature directly affects the energy difference between the diastereomeric transition states.

    • Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy, although this may require longer reaction times.[2]

  • Solvent Effects: The solvent can influence the conformation of substrates and the stability of transition states.

    • Solution: Experiment with a range of solvents, from polar to non-polar, to find the optimal medium for your reaction. In some 1,3-dipolar cycloadditions, switching from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol has been shown to improve diastereoselectivity.[2]

Unexpected Side Products

Q3: I have isolated an unexpected side product that I cannot identify. What are some common side reactions to consider?

A3: The formation of unexpected products can arise from various side reactions. Here are a few common possibilities:

  • Furan Formation in Paal-Knorr Synthesis: In the Paal-Knorr synthesis of pyrroles (a common precursor to pyrrolidines), the most frequent side product is a furan, formed via acid-catalyzed cyclization of the 1,4-dicarbonyl starting material.[4]

    • Solution: This side reaction is favored under strongly acidic conditions (pH < 3). To minimize furan formation, conduct the reaction under neutral or weakly acidic conditions, for example, using acetic acid. Employing an excess of the amine can also favor the desired pyrrole synthesis.[4]

  • Polymerization: Dark, tarry materials are often indicative of polymerization of the starting materials or the product.

    • Solution: This is typically caused by excessively high temperatures or highly acidic conditions. Consider lowering the reaction temperature and using a milder acid catalyst.[4]

Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for the synthesis of pyrrolidine derivatives.

Table 1: Optimization of Catalyst and Solvent for 1,3-Dipolar Cycloaddition

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Ag₂CO₃ (10)Toluene2585>95:5-
2Cu(OTf)₂ (10)CH₂Cl₂07890:1092
3Sc(OTf)₃ (10)THF256585:15-
4AgOAc (10)Dioxane5092>95:5-
5Zn(OTf)₂ (10)Acetonitrile257288:1285

Table 2: Influence of Reaction Conditions on Paal-Knorr Pyrrole Synthesis

EntryAmineCatalystSolventTemperature (°C)TimeYield (%)
1AnilineAcetic AcidEthanolReflux2 h85
2Benzylaminep-TsOHToluene1104 h92
3n-Butylamine-Neat120 (Microwave)10 min95
4CyclohexylamineIodineAcetonitrile806 h88
5AnilineTungstate sulfuric acidSolvent-free6030 min96

Data adapted from various sources demonstrating the versatility of the Paal-Knorr synthesis under different conditions.[5]

Table 3: Effect of Reducing Agent on Reductive Amination Yield

EntryCarbonyl SubstrateAmineReducing AgentSolventYield (%)
1SuccinaldehydeAmmonium chlorideNaBH₃CNMethanol88
22,5-HexanedioneBenzylamineH₂/Pd-CEthanol95
3GlutaraldehydeMethylamineNaBH(OAc)₃Dichloromethane92
41,4-CyclohexanedioneAnilineH₂/Raney NiIsopropanol85

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of pyrrolidine derivatives.

Protocol 1: Silver-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide

This protocol describes a general procedure for the silver-catalyzed 1,3-dipolar cycloaddition between an imino ester and a dipolarophile to synthesize a substituted pyrrolidine.[6]

Materials:

  • Imino ester (1.0 equiv)

  • Dipolarophile (1.2 equiv)

  • Silver catalyst (e.g., Ag₂CO₃, 10 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the imino ester, dipolarophile, and silver catalyst.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired pyrrolidine derivative.

Protocol 2: Paal-Knorr Synthesis of an N-Aryl Pyrrolidine

This protocol details the synthesis of an N-aryl pyrrolidine from a 1,4-dicarbonyl compound and an aromatic amine, followed by reduction.[7]

Materials:

  • 2,5-Hexanedione (1.0 equiv)

  • Aniline (1.0 equiv)

  • Acetic acid (catalytic amount)

  • Ethanol

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas

Procedure:

Part A: Synthesis of the N-Aryl Pyrrole

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione, aniline, and ethanol.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux and stir for 2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude N-aryl pyrrole can be purified by column chromatography or used directly in the next step.

Part B: Reduction to the N-Aryl Pyrrolidine

  • Dissolve the crude N-aryl pyrrole in ethanol in a suitable pressure vessel.

  • Add Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

  • Carefully vent the hydrogen and filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-aryl pyrrolidine, which can be further purified by distillation or chromatography.

Protocol 3: Reductive Amination of a 1,4-Dicarbonyl Compound

This protocol describes the direct synthesis of a pyrrolidine derivative from a 1,4-dicarbonyl compound and an amine using sodium cyanoborohydride.

Materials:

  • Succinaldehyde (1.0 equiv)

  • Ammonium chloride (1.2 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Methanol

  • Aqueous HCl

Procedure:

  • To a round-bottom flask, add succinaldehyde, ammonium chloride, and methanol.

  • Stir the mixture at room temperature to allow for the formation of the intermediate iminium ion.

  • Carefully add sodium cyanoborohydride portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully acidify the mixture with aqueous HCl to quench any remaining reducing agent.

  • Remove the methanol under reduced pressure.

  • Perform a standard aqueous workup, including basification with an aqueous base (e.g., NaOH) and extraction with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrrolidine derivative.

  • Purify the product by distillation or column chromatography.

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Low_Diastereoselectivity cluster_outcome start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature? start->check_temp lower_temp Lower the reaction temperature (e.g., 0 °C to -78 °C) check_temp->lower_temp No check_solvent Have you screened different solvents? check_temp->check_solvent Yes lower_temp->check_solvent end_success Improved Diastereoselectivity lower_temp->end_success screen_solvents Screen solvents with varying polarity (e.g., Toluene, THF, CH2Cl2, Acetonitrile) check_solvent->screen_solvents No check_catalyst Is the catalyst/ligand system optimized? check_solvent->check_catalyst Yes screen_solvents->check_catalyst screen_solvents->end_success screen_catalysts Screen different catalysts and/or chiral ligands check_catalyst->screen_catalysts check_substrate Can the substrate be modified? check_catalyst->check_substrate Yes screen_catalysts->check_substrate screen_catalysts->end_success modify_substrate Consider changing protecting groups or substituents to enhance steric bias check_substrate->modify_substrate Yes end_fail Consult further literature for specific system check_substrate->end_fail No modify_substrate->end_success Paal_Knorr_Workflow cluster_pyrrole Part A: Pyrrole Synthesis cluster_pyrrolidine Part B: Reduction reactants 1,4-Dicarbonyl + Primary Amine condensation Condensation (Acid Catalyst, Heat) reactants->condensation pyrrole N-Substituted Pyrrole condensation->pyrrole reduction Reduction (e.g., H2, Pd/C) pyrrole->reduction pyrrolidine N-Substituted Pyrrolidine reduction->pyrrolidine workup Workup & Purification pyrrolidine->workup

References

Technical Support Center: Chiral Pyrrolidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying chiral pyrrolidines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the purification of chiral pyrrolidines?

A1: The primary methods for chiral purification of pyrrolidine derivatives include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs).[1] For larger-scale separations, diastereomeric salt crystallization and enzymatic kinetic resolution are often employed.[2]

Q2: How do I select the appropriate chiral stationary phase (CSP) for my pyrrolidine derivative?

A2: The selection of a CSP is a critical first step. Polysaccharide-based CSPs, derived from cellulose and amylose, are widely used and have demonstrated success in resolving a variety of chiral compounds, including pyrrolidines.[1] The optimal choice depends on the specific structure of the pyrrolidine derivative, and screening of different CSPs is often necessary.

Q3: What are the typical impurities I might encounter during chiral pyrrolidine purification?

A3: Common impurities can include starting materials, reagents, by-products from side reactions, and diastereomers if multiple chiral centers are present.[1] A thorough characterization of the crude product using techniques like NMR, LC-MS, and achiral HPLC is recommended to understand the impurity profile before attempting chiral purification.[1]

Q4: Can chiral pyrrolidines racemize during purification?

A4: Racemization can be a concern under certain conditions, such as exposure to harsh pH or elevated temperatures. The stability of the chiral center in your specific pyrrolidine derivative should be considered when developing a purification method. Monitoring the enantiomeric excess at different stages of the purification process is crucial.

Troubleshooting Guides

Chiral HPLC & SFC

Problem: Poor or No Resolution of Enantiomers

Possible CauseTroubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).
Suboptimal Mobile Phase Optimize the mobile phase composition. For HPLC, vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[2] For SFC, adjust the co-solvent (e.g., methanol, ethanol, isopropanol) percentage.[3][4]
Inappropriate Mobile Phase Additive For basic analytes, add a small amount of a basic additive like diethylamine (DEA). For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) may be necessary.[1]
Suboptimal Flow Rate Optimize the flow rate. In chiral HPLC, lower flow rates can sometimes improve resolution.[1] In SFC, an optimal flow rate might be around 2 mL/min.[1][4]
Incorrect Temperature Evaluate the effect of column temperature on the separation, as it can alter enantioselectivity.[1]

Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible CauseTroubleshooting Steps
Secondary Interactions with the Stationary Phase Add a mobile phase additive to mitigate unwanted interactions. For basic compounds, a basic additive can improve peak shape.[1]
Column Overload Reduce the injection volume or the concentration of the sample.[1]
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase.[1]
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[1]

Problem: Irreproducible Retention Times and/or Resolution

Possible CauseTroubleshooting Steps
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of all components.[1]
Fluctuations in Temperature Use a column oven to maintain a constant temperature.[1]
Column Equilibration Issues Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This can take longer for some chiral methods.[1]
Diastereomeric Salt Crystallization

Problem: Racemic Crystals Form Instead of Enantiopure Crystals

Possible CauseTroubleshooting Steps
Compound forms a racemic compound rather than a conglomerate. Investigate different solvents and crystallization conditions (e.g., temperature, cooling rate).[1] Consider derivatization with a different chiral resolving agent to form diastereomers with different physical properties.[1]
Spontaneous nucleation of the undesired enantiomer. Use seeding with a small amount of the desired enantiomer's pure crystal to promote its crystallization.[1]

Problem: Compound is "Oiling Out" Instead of Crystallizing

Possible CauseTroubleshooting Steps
High concentration of impurities. Treat the hot solution with activated charcoal to remove impurities before cooling.[5]
Compound's melting point is lower than the solution's temperature during crystallization. Increase the solvent volume to keep the compound dissolved at a lower temperature during cooling.[5]
Cooling rate is too fast. Allow the solution to cool more slowly at room temperature before moving it to a colder environment.[5]
Inappropriate solvent. Experiment with different solvents or solvent systems of varying polarity.[5]

Problem: No Crystals Form

Possible CauseTroubleshooting Steps
Solution is not supersaturated. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[6]
Nucleation is not initiated. Scratch the inside of the flask with a glass stirring rod to create nucleation sites.[6] Add a seed crystal of the desired compound.[5]

Quantitative Data Summary

The selection of a purification method can be influenced by factors such as the desired scale of separation, required enantiomeric purity, and available equipment. The following table summarizes the performance of different techniques for the chiral separation of pyrrolidine-3-carboxylic acid as an illustrative example.[2]

Separation MethodChiral Selector/Stationary PhaseMobile Phase/SolventResolution (Rs)Enantiomeric Excess (ee%)Yield (%)
Chiral HPLC (Direct) Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5> 99%Analytical
Chiral HPLC (Indirect) Achiral C18Acetonitrile/Water with Chiral Derivatizing AgentDiastereomeric Separation> 99%High
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanolDiastereomeric SeparationUp to 98%40-50% (per enantiomer)
Enzymatic Kinetic Resolution Lipase AS (from Aspergillus niger)Phosphate BufferKinetic Resolution> 99% (for unreacted ester)~50% (theoretical max)

Experimental Protocols

Direct Chiral HPLC Method

This method relies on the differential interaction of enantiomers with a chiral stationary phase.[2]

  • Column: Chiralcel® OD-H (or a similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a standard solution of the racemic pyrrolidine in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Calculate the resolution (Rs) and enantiomeric excess (ee%). A resolution of >1.5 is generally considered baseline separation.[1]

Indirect Chiral HPLC Method (via Derivatization)

In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[2]

  • Derivatizing Agent: (S)-(-)-α-Methylbenzylamine or a similar chiral amine.

  • Column: Standard C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Procedure:

    • React the racemic pyrrolidine with the chiral derivatizing agent in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.

    • Purify the resulting diastereomers if necessary.

    • Dissolve the diastereomeric mixture in the mobile phase.

    • Inject the sample onto the equilibrated C18 column and run the gradient.

    • The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.

Diastereomeric Salt Crystallization

This classical resolution technique is suitable for larger-scale separations and relies on the differential solubility of diastereomeric salts.[2]

  • Resolving Agent: A chiral acid or base, such as (R)-(-)-mandelic acid or a tartaric acid derivative.[2]

  • Solvent: A solvent in which the two diastereomeric salts have significantly different solubilities (e.g., ethanol, isopropanol).[2]

  • Procedure:

    • Dissolve the racemic pyrrolidine in the chosen solvent.

    • Add an equimolar amount of the resolving agent.

    • Heat the mixture to ensure complete dissolution and then allow it to cool slowly.

    • The less soluble diastereomeric salt will crystallize out.

    • Collect the crystals by filtration.

    • The enantiomerically enriched pyrrolidine can be recovered by treating the salt with a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used).[2]

    • The enantiomeric excess of the product should be determined by a suitable analytical method like chiral HPLC.[2]

Visualizations

Chiral_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Method Selection cluster_analysis Analysis cluster_product Product racemic_pyrrolidine Racemic Pyrrolidine Mixture hplc_sfc Chiral HPLC / SFC racemic_pyrrolidine->hplc_sfc Analytical or Small-Scale Prep crystallization Diastereomeric Salt Crystallization racemic_pyrrolidine->crystallization Large-Scale Prep enzymatic Enzymatic Resolution racemic_pyrrolidine->enzymatic Biocatalytic Method analysis Determine Enantiomeric Excess (ee%) (e.g., Chiral HPLC) hplc_sfc->analysis crystallization->analysis enzymatic->analysis enantiopure Enantiopure Pyrrolidine analysis->enantiopure

Caption: A simplified workflow for the chiral purification of pyrrolidines.

Troubleshooting_HPLC_Resolution cluster_csp Chiral Stationary Phase cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions start Poor or No Resolution csp Screen Different CSPs start->csp mp_composition Adjust Solvent Ratios start->mp_composition mp_additives Add/Change Additives (TFA, DEA) start->mp_additives flow_rate Optimize Flow Rate start->flow_rate temperature Vary Column Temperature start->temperature end Improved Resolution csp->end mp_composition->end mp_additives->end flow_rate->end temperature->end

Caption: Troubleshooting logic for poor resolution in chiral HPLC/SFC.

References

Improving yield and purity of (R)-3-(Methylsulfonyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-3-(Methylsulfonyl)pyrrolidine. The information is designed to help improve yield, purity, and chiral integrity during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective strategies for the synthesis of this compound typically start from a chiral precursor to ensure the desired stereochemistry. Two primary routes are:

  • Route 1: From (R)-3-Hydroxypyrrolidine. This is a widely used approach that involves the activation of the hydroxyl group followed by nucleophilic substitution with a methylsulfonyl source.

  • Route 2: From (R)-3-(Methylthio)pyrrolidine. This route involves the synthesis of the corresponding thioether followed by oxidation to the sulfone.

Q2: Which nitrogen protecting groups are suitable for this synthesis?

A2: The choice of a nitrogen protecting group is critical to prevent side reactions. Common protecting groups for pyrrolidine synthesis include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts). For many applications, the Boc group is preferred due to its stability under various reaction conditions and its facile removal under mild acidic conditions.

Q3: How can I purify the final product, this compound?

A3: Purification of the final compound can be achieved through several methods. Given that it is a polar compound, column chromatography on silica gel is often employed. For chiral purity assessment and purification, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice. Recrystallization of a salt form, such as the hydrochloride salt, can also be an effective purification method.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Synthesis from (R)-3-Hydroxypyrrolidine

This route typically involves three key steps: N-protection, mesylation of the hydroxyl group, and nucleophilic substitution with a methylsulfonyl anion source.

Logical Workflow for Route 1

A N-Protection of (R)-3-Hydroxypyrrolidine B Mesylation of N-protected (R)-3-Hydroxypyrrolidine A->B High Yield C Nucleophilic Substitution with Methylsulfinate B->C Inversion of Stereochemistry D N-Deprotection C->D High Purity E Final Product: This compound D->E

Caption: Workflow for the synthesis of this compound from (R)-3-Hydroxypyrrolidine.

Possible Cause Troubleshooting Solution
Incomplete reaction Ensure all reagents are anhydrous, as water can consume the methanesulfonyl chloride. Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl generated. Monitor the reaction by TLC until the starting material is consumed.
Side reaction with the amine If the pyrrolidine nitrogen is not protected, it can react with methanesulfonyl chloride. Ensure complete N-protection before proceeding with mesylation.
Formation of the corresponding alkyl chloride The chloride ion displaced from methanesulfonyl chloride can act as a nucleophile, leading to the formation of the corresponding alkyl chloride as a byproduct. Using methanesulfonic anhydride instead of methanesulfonyl chloride can circumvent this issue.[1]
Degradation of the product Mesylates can be unstable, especially at elevated temperatures. Maintain a low temperature (e.g., 0 °C) during the reaction and work-up.
Possible Cause Troubleshooting Solution
Poor nucleophilicity of the methylsulfinate Use a suitable source of the methylsulfinate anion, such as sodium methanesulfinate. The reaction may require elevated temperatures and a polar aprotic solvent like DMF or DMSO to proceed efficiently.
Elimination side reaction The mesylate can undergo elimination to form an alkene, especially with sterically hindered bases or at high temperatures. Use a non-hindered nucleophile and carefully control the reaction temperature.
Racemization or loss of stereochemistry The SN2 reaction should proceed with inversion of configuration. However, if an SN1 pathway is partially involved, it can lead to racemization. Use a polar aprotic solvent to favor the SN2 mechanism. Confirm the stereochemistry of the product using chiral HPLC.
Competing reaction with the protecting group Ensure the chosen protecting group is stable to the reaction conditions. For example, some protecting groups may be cleaved under strongly basic or nucleophilic conditions.
Route 2: Synthesis from (R)-3-(Methylthio)pyrrolidine

This route involves the synthesis of the thioether intermediate followed by its oxidation to the sulfone.

Logical Workflow for Route 2

A Synthesis of (R)-3-(Methylthio)pyrrolidine B Oxidation of Thioether A->B High Yield C Final Product: This compound B->C Controlled Oxidation

References

Technical Support Center: Functionalization of the Pyrrolidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the functionalization of the pyrrolidine ring.

Section 1: Protecting Groups for Pyrrolidine Nitrogen

The choice of a nitrogen-protecting group is critical to prevent undesired side reactions and to direct the stereochemical outcome of synthetic transformations.[1] An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups.[1]

FAQ 1: Which N-protecting group should I choose for my pyrrolidine functionalization?

The selection of an N-protecting group depends on the overall synthetic strategy, including the stability required for subsequent reaction steps and the orthogonality needed for deprotection in the presence of other functional groups.[1][2]

Table 1: Comparison of Common N-Protecting Groups for Pyrrolidine

Protecting GroupCommon AbbreviationStabilityDeprotection ConditionsTypical Yield (%)Notes
tert-ButoxycarbonylBocStable to basic and nucleophilic conditions.[1]Mild acidic conditions (e.g., TFA, HCl in an organic solvent).[1][2]>90A versatile and frequently used protecting group.[2]
BenzyloxycarbonylCbzStable to acidic and basic conditions.[1][2]Catalytic hydrogenolysis (e.g., H₂, Pd/C).>90Incompatible with functional groups sensitive to reduction.[2]
9-FluorenylmethyloxycarbonylFmocBase-labile.[1]20% Piperidine in DMF.[1]>90Offers orthogonality to acid-labile and hydrogenolysis-labile groups.[1][2]
TosylTsHighly robust; stable to strong acids, bases, and organometallic reagents.[2]Harsh conditions (e.g., Na/NH₃, HBr/phenol).>85Can activate adjacent C-H bonds.[1]

Experimental Protocols: Protection and Deprotection of Pyrrolidine

  • Protocol 1.1: N-Boc Protection of Pyrrolidine

    • Dissolve pyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq) or conduct the reaction under aqueous basic conditions (e.g., NaOH).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-pyrrolidine.

  • Protocol 1.2: Deprotection of N-Boc-Pyrrolidine

    • Dissolve N-Boc-pyrrolidine (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C.[1]

    • Stir the reaction mixture at room temperature for 1 hour.[1]

    • Remove the solvent and excess TFA under reduced pressure to yield the pyrrolidine as its trifluoroacetate salt.[1]

  • Protocol 1.3: N-Cbz Protection of Pyrrolidine

    • Dissolve pyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,4-dioxane) with an aqueous base (e.g., NaHCO₃, K₂CO₃).

    • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Perform an aqueous work-up, extract with an organic solvent, and purify by chromatography if necessary.

  • Protocol 1.4: Deprotection of N-Cbz-Pyrrolidine

    • Dissolve N-Cbz-pyrrolidine in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected pyrrolidine.

Section 2: Troubleshooting Side Reactions in Ring Formation and Functionalization

This section provides guidance on identifying and mitigating common side reactions encountered during the synthesis and functionalization of the pyrrolidine ring.

Issues in 1,3-Dipolar Cycloaddition Reactions

FAQ 2.1: My 1,3-dipolar cycloaddition is resulting in a mixture of regioisomers. How can I improve regioselectivity?

Poor regioselectivity in [3+2] cycloadditions is a common challenge governed by electronic and steric factors. To improve regioselectivity, consider the following strategies.

start Poor Regioselectivity Observed dipolarophile Modify Dipolarophile (e.g., change electron-withdrawing group) start->dipolarophile Electronic Mismatch? catalyst Employ a Catalyst (Lewis acid or transition metal) start->catalyst Uncatalyzed Reaction? solvent Optimize Solvent and Temperature start->solvent Suboptimal Conditions? outcome Improved Regioselectivity dipolarophile->outcome catalyst->outcome solvent->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

  • Troubleshooting Guide 2.1.1: Improving Regioselectivity

    • Modify the Dipolarophile: The electronic nature of the substituents on the dipolarophile can influence the regiochemical outcome. Enhancing the electronic differences between the termini of the dipole and dipolarophile can favor the formation of a single regioisomer.[3]

    • Employ a Catalyst: Lewis acids or transition metal catalysts can coordinate to either the azomethine ylide or the dipolarophile, amplifying the electronic differences and thereby enhancing regioselectivity.[3]

    • Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another due to differential stabilization of the transition states.[3]

FAQ 2.2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. How can this be improved?

Diastereoselectivity in [3+2] cycloadditions is primarily controlled by the facial selectivity of the approach of the two reactants, which is influenced by steric hindrance.

start Poor Diastereoselectivity sterics Increase Steric Bulk (on azomethine ylide or dipolarophile) start->sterics catalyst Optimize Catalyst System (chiral ligand and metal precursor) start->catalyst conditions Adjust Reaction Conditions (lower temperature) start->conditions outcome Improved Diastereoselectivity sterics->outcome catalyst->outcome conditions->outcome

Caption: Troubleshooting workflow for poor diastereoselectivity.

  • Troubleshooting Guide 2.1.2: Improving Diastereoselectivity

    • Increase Steric Bulk: Increasing the steric hindrance of substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity.[3]

    • Optimize the Catalyst System: The choice of the chiral ligand and metal precursor is critical. For instance, AgOAc/(S)-QUINAP has been shown to be effective in inducing high enantioselectivity and diastereoselectivity.[3]

    • Adjust Reaction Conditions: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[3]

Table 2: Effect of Catalyst on Diastereoselectivity in a [3+2] Cycloaddition

Catalyst (20 mol%)SolventConversion (%)dr (endo/exo)
Cu(OTf)₂Toluene9895:5
Ag₂OToluene9580:20
Ag₂CO₃Toluene>9995:5
Zn(OTf)₂Toluene9580:20
Data is illustrative and based on trends reported in the literature.[4]

Experimental Protocol 2.1: General Procedure for a Silver-Catalyzed [3+2] Cycloaddition

  • To a solution of the N-tert-butanesulfinyl imine (0.3 mmol) and the α-imino ester (0.6 mmol) in toluene (0.4 M), add Ag₂CO₃ (10 mol%).[4]

  • Stir the reaction mixture at room temperature.[4]

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted pyrrolidine.[4]

Side Reactions in Reductive Amination

FAQ 2.3: My reductive amination is producing significant amounts of over-alkylated byproducts. How can I favor the formation of the desired pyrrolidine?

Over-alkylation occurs when the initial amine product competes with the starting amine and reacts further with the carbonyl compound.

  • Troubleshooting Guide 2.2.1: Mitigating Over-Alkylation

    • Control Stoichiometry: Use a large excess of the amine nitrogen source (e.g., ammonium formate) to outcompete the product amine.

    • Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the carbonyl compound and the amine. This keeps the concentration of the intermediate imine low and favors its immediate reduction.

    • Choice of Reducing Agent: Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the reduction of imines over carbonyls.[5]

Experimental Protocol 2.2: Reductive Amination with Sodium Triacetoxyborohydride

  • To a stirred solution of the 1,4-dicarbonyl compound (1.0 eq) and the amine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issues in Palladium-Catalyzed C-H Arylation

FAQ 2.4: My Pd-catalyzed C-H arylation of a pyrrolidine-3-carboxamide is giving poor regioselectivity between the C2 and C4 positions. How can I favor C4 arylation?

Achieving high regioselectivity in the C-H functionalization of saturated heterocycles can be challenging. For pyrrolidine-3-carboxamides, C4 arylation is often desired.

  • Troubleshooting Guide 2.3.1: Improving C4 Regioselectivity

    • Choice of Directing Group: An aminoquinoline (AQ) auxiliary at the C3 position effectively directs arylation to the C4 position.[6][7]

    • N-Protecting Group: A bulky N-protecting group, such as N-Boc, can sterically hinder the C2 position, thereby promoting C4 regioselectivity.[6]

    • Reaction Conditions: Optimization of the base and solvent is crucial. For example, using K₂CO₃ as the base in toluene has been shown to provide high C4 selectivity.[6]

Table 3: Optimization of Reaction Conditions for C4-Arylation of N-Boc-pyrrolidine-3-AQ-amide

EntryBaseAdditiveSolventYield of C4-product (%)Yield of C2-product (%)
1AgOAc-Toluene2810
2CsOAc-Toluene4715
3K₂CO₃PivOHToluene75<5
Data adapted from Org. Lett. 2018, 20, 13, 3948–3952.[6]

Experimental Protocol 2.3: Pd-Catalyzed C4-Arylation of N-Boc-pyrrolidine-3-AQ-amide

  • To an oven-dried vial, add N-Boc-pyrrolidine-3-AQ-amide (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), K₂CO₃ (2.0 eq), and pivalic acid (PivOH) (1.0 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen, argon).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

FAQ 2.5: The C-H arylation reaction is stalling at 60-70% conversion. What could be the cause?

Incomplete conversion can be due to catalyst deactivation.

  • Troubleshooting Guide 2.3.2: Addressing Incomplete Conversion

    • Iodide Scavenging: The buildup of iodide in the reaction mixture can lead to the formation of unreactive PdI₂, deactivating the catalyst. The combination of K₂CO₃ and PivOH can help sequester iodide as insoluble KI, thus maintaining catalyst activity.[8]

    • Improved Directing Group: Utilizing an improved directing group, such as a 4-dimethylamine-8-aminoquinoline (DMAQ) auxiliary, can accelerate the reaction rate and lead to higher yields by promoting the turnover-limiting reductive elimination step.[2][8]

Epimerization

FAQ 2.6: I am observing epimerization at a stereocenter, particularly at C2. How can I prevent this?

Epimerization can occur under basic conditions, especially if the proton at the stereocenter is acidic.

  • Troubleshooting Guide 2.4.1: Preventing Epimerization

    • Choice of Base: Avoid strong, non-nucleophilic bases if a proton at a stereocenter is susceptible to deprotonation. Consider using milder bases or alternative reaction conditions that do not require a strong base.

    • Reaction Temperature: Lowering the reaction temperature can often minimize epimerization.

    • Protecting Group Strategy: The electronic nature of the N-protecting group can influence the acidity of the α-protons. An electron-withdrawing group can increase acidity and susceptibility to epimerization.

    • Reduction Conditions: In the reduction of hydroxylamines to pyrrolidines, the choice of reducing agent is critical. For instance, using catalytic indium and stoichiometric Zn can prevent epimerization at C2.[9]

Table 4: Effect of Reducing Agent on Epimerization during Hydroxylamine Reduction

EntryReducing AgentProduct Ratio (Desired Epimer : C2-Inverted Epimer)
1H₂, Pd(OH)₂/CExclusively C2-inverted epimer
2Zn, NH₄Cl/MeOHExclusively C2-inverted epimer
3In (cat), Zn, NH₄Cl/MeOHExclusively desired epimer
Data adapted from Molecules 2010, 15(3), 1501-1511.[9]

Section 3: Unexpected Side Products

FAQ 3.1: My reaction has produced an unexpected side product. What are some common possibilities?

The formation of unexpected side products can arise from various competing pathways.

start Unexpected Side Product ring_opening Ring Opening start->ring_opening Harsh Conditions? elimination Elimination start->elimination Presence of a Leaving Group? rearrangement Rearrangement start->rearrangement Reactive Intermediate? oxidation Oxidation/Reduction start->oxidation Oxidizing/Reducing Agents Present?

Caption: Common sources of unexpected side products.

  • Troubleshooting Guide 3.1.1: Identifying Potential Side Products

    • Ring Opening: Under certain conditions (e.g., reductive cleavage using photoredox catalysis in combination with a Lewis acid), the pyrrolidine ring can undergo C-N bond cleavage.[10]

    • Elimination: If a leaving group is present on the pyrrolidine ring, elimination to form a pyrroline derivative can be a competing side reaction.

    • Rearrangement: The formation of reactive intermediates such as carbocations or radicals can lead to skeletal rearrangements.

    • Oxidation/Reduction: Depending on the reagents and conditions used, the pyrrolidine ring or its substituents may be susceptible to oxidation or reduction. For example, in reductive aminations of 1,4-dicarbonyls, the Paal-Knorr reaction can lead to the formation of a pyrrole instead of a pyrrolidine.

To identify the unexpected side product, it is crucial to perform a thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography. A careful analysis of the starting materials, reagents, and reaction conditions can provide clues to the likely side reactions.

References

Technical Support Center: Scalable Synthesis of (R)-3-(Methylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (R)-3-(Methylsulfonyl)pyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A common and effective scalable route starts from the commercially available (R)-3-hydroxypyrrolidine. The synthesis involves a three-step process:

  • N-protection: The pyrrolidine nitrogen is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

  • Mesylation: The hydroxyl group is converted to a methylsulfonyl group using methanesulfonyl chloride (MsCl) in the presence of a base.

  • N-deprotection: The Boc-protecting group is removed under acidic conditions to yield the final product, often as a hydrochloride salt.

Q2: Why is the N-protection step necessary?

The secondary amine in the pyrrolidine ring is nucleophilic and can react with methanesulfonyl chloride. Protecting the nitrogen with a group like Boc prevents this undesired side reaction, ensuring that the mesylation occurs selectively at the hydroxyl group. This leads to a cleaner reaction and higher yield of the desired intermediate.

Q3: What are the critical parameters for the mesylation step?

The mesylation reaction is typically exothermic and requires careful temperature control. Key parameters include:

  • Temperature: The reaction is usually carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side products.[1]

  • Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is used to neutralize the HCl generated during the reaction.[1] The amount of base is crucial and is typically used in slight excess.

  • Solvent: A common solvent is dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Reagent Addition: Slow, controlled addition of methanesulfonyl chloride is important to manage the exotherm.

Q4: How can I monitor the progress of the reactions?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the product, helping to determine the reaction endpoint.

Q5: What are the common challenges in the deprotection step?

The deprotection of the Boc group is typically achieved with a strong acid like hydrochloric acid (HCl) in a solvent such as dioxane or isopropanol. Potential challenges include:

  • Incomplete reaction: Insufficient acid or reaction time can lead to incomplete deprotection.

  • Side reactions: Prolonged exposure to strong acid or high temperatures can potentially lead to degradation of the product.

  • Isolation: The final product is often isolated as the hydrochloride salt, which may require specific crystallization conditions to obtain a high-purity solid.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low yield in N-protection step Incomplete reaction due to insufficient Boc-anhydride.Increase the molar equivalent of Boc-anhydride slightly (e.g., 1.1-1.2 equivalents). Ensure the reaction is stirred efficiently and run for an adequate amount of time. Monitor by TLC or HPLC until the starting material is consumed.
Multiple spots on TLC after mesylation Side reaction of mesyl chloride with the pyrrolidine nitrogen (if protection is incomplete). Formation of elimination byproducts.Ensure the N-protection step went to completion before proceeding. Maintain a low reaction temperature (-10 to 0 °C) during the addition of methanesulfonyl chloride. Use a non-nucleophilic base like diisopropylethylamine.
Reaction stalls during mesylation Insufficient base to neutralize the generated HCl. Inactive methanesulfonyl chloride.Add an additional amount of base. Ensure the methanesulfonyl chloride is fresh and has been stored under anhydrous conditions.
Incomplete Boc-deprotection Insufficient amount of acid or short reaction time.Increase the concentration of HCl or the reaction time. Monitor the reaction by TLC or HPLC to confirm the complete disappearance of the Boc-protected intermediate.
Product oiling out during crystallization Impurities present in the crude product. Incorrect solvent system or cooling rate.Purify the crude product by column chromatography before crystallization. Screen different solvent systems for crystallization. Ensure a slow cooling rate to promote the formation of crystals over oil.
Final product has a yellow tint Presence of impurities.The product can sometimes have a light yellow tint which may not affect subsequent reactions.[2] If high purity is required, consider recrystallization or treatment with activated charcoal.[3]

Experimental Protocols

Step 1: Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
  • To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM (2 volumes) to the reaction mixture while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or used directly in the next step if the purity is sufficient.

Parameter Value
(R)-3-hydroxypyrrolidine 1.0 eq
(Boc)₂O 1.1 - 1.5 eq[1]
Triethylamine 1.2 eq
Solvent Dichloromethane
Temperature 0 - 25 °C
Reaction Time 4 - 8 hours
Typical Yield 90 - 98%
Step 2: Synthesis of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
  • Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM (10 volumes).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0-5 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the internal temperature below 10 °C.[1]

  • Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Parameter Value
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate 1.0 eq
Methanesulfonyl chloride 1.1 - 1.5 eq[1]
Triethylamine 1.5 - 4.0 eq[1]
Solvent Dichloromethane
Temperature 0 - 10 °C[1]
Reaction Time 2 - 8 hours[1]
Typical Yield 85 - 95%
Step 3: Synthesis of this compound Hydrochloride
  • Dissolve the crude (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate from the previous step in a suitable solvent such as dioxane or isopropanol.

  • Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl (3-5 eq).

  • Stir the mixture at room temperature for 2-4 hours, or until deprotection is complete as indicated by TLC or HPLC.

  • The product hydrochloride salt will often precipitate from the reaction mixture.

  • Filter the solid, wash with a cold solvent (e.g., diethyl ether or methyl tert-butyl ether), and dry under vacuum to obtain this compound hydrochloride.

Parameter Value
Starting Material 1.0 eq
Reagent HCl (in dioxane or aqueous)
Solvent Dioxane, Isopropanol
Temperature 20 - 40 °C
Reaction Time 2 - 6 hours
Typical Yield 80 - 90%

Visualizations

Scalable_Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Mesylation cluster_2 Step 3: Deprotection Start (R)-3-Hydroxypyrrolidine Product1 (R)-Boc-3-hydroxypyrrolidine Start->Product1 DCM, 0-25°C Reagent1 Boc Anhydride, Triethylamine Reagent1->Product1 Product2 (R)-Boc-3-(methylsulfonyloxy)pyrrolidine Product1->Product2 DCM, 0-10°C Reagent2 Methanesulfonyl Chloride, Triethylamine Reagent2->Product2 Final_Product This compound HCl Product2->Final_Product Dioxane, RT Reagent3 HCl Reagent3->Final_Product

Caption: Workflow for the scalable synthesis of this compound HCl.

Troubleshooting_Logic Start Low Yield in Mesylation? Cause1 Incomplete N-Protection? Start->Cause1 Yes Cause2 Poor Reagent Quality? Start->Cause2 No Cause1->Cause2 No Solution1 Verify completion of Step 1 (TLC/HPLC) Cause1->Solution1 Yes Cause3 Incorrect Temperature? Cause2->Cause3 No Solution2 Use fresh MsCl and anhydrous solvent Cause2->Solution2 Yes Solution3 Maintain temperature between 0-10°C Cause3->Solution3 Yes Success Yield Improved Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for low yield in the mesylation step.

References

Technical Support Center: Purification of Chiral Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of chiral pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of chiral pyrrolidine derivatives?

A1: Common impurities can include starting materials, reagents, by-products from side reactions, and diastereomers if multiple chiral centers are present.[1] The specific impurity profile is highly dependent on the synthetic route employed. Therefore, it is crucial to characterize the crude product thoroughly using techniques like NMR, LC-MS, and achiral HPLC before proceeding with chiral purification.[1]

Q2: What are the primary methods for purifying chiral pyrrolidine derivatives?

A2: The most prevalent and effective methods for the purification of chiral pyrrolidine derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs).[1][2][3] Diastereomeric salt crystallization is another viable technique, particularly for larger-scale separations.[2][4]

Q3: How do I select the appropriate chiral stationary phase (CSP) for my separation?

A3: The selection of a suitable CSP is a critical first step. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely effective for resolving a variety of chiral compounds, including pyrrolidine derivatives.[1] For specific compounds like phenylpyrrolidinone derivatives, chlorinated polysaccharide-based CSPs have shown excellent resolution.[1] A systematic screening of different CSPs is often the most efficient approach to identify the optimal column for a specific analyte.[1]

Q4: What are the advantages of SFC over HPLC for chiral separations?

A4: SFC offers several key advantages over traditional HPLC for chiral separations, including:

  • Faster analysis times: The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, enabling quicker separations.[1]

  • Reduced organic solvent consumption: This makes SFC a more environmentally friendly or "greener" technique.[1]

  • Often higher efficiency: SFC can provide better separation performance for certain compounds.[1]

Q5: When is diastereomeric salt crystallization a suitable purification method?

A5: Diastereomeric salt crystallization is a classical resolution technique that is well-suited for larger-scale separations.[4] It relies on the differential solubility of diastereomeric salts formed by reacting the racemic pyrrolidine derivative with a chiral resolving agent.[2][4] This method can be more cost-effective for large quantities but may require more extensive method development to find the appropriate resolving agent and crystallization solvent.

Troubleshooting Guides

Chiral HPLC & SFC Purification

Problem: Poor or No Resolution of Enantiomers

Potential Cause Troubleshooting Action
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
Suboptimal Mobile Phase Systematically vary the mobile phase composition, including the type and percentage of organic modifier (e.g., ethanol, isopropanol) and additive (e.g., trifluoroacetic acid, diethylamine).
Incorrect Temperature Optimize the column temperature. Lower temperatures often enhance chiral recognition.[5]
Low Column Efficiency Check for column degradation or contamination. Flush the column with a strong solvent or replace it if necessary.[1]

Problem: Poor Peak Shape (e.g., Tailing, Fronting, Broad Peaks)

Potential Cause Troubleshooting Action
Secondary Interactions with Stationary Phase Add a mobile phase additive to minimize unwanted interactions. For basic compounds, a basic additive can often improve peak shape.[1]
Column Overload Reduce the injection volume or the concentration of the sample.[1]
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is compatible with and ideally weaker than the mobile phase.[1]
Column Contamination or Degradation Flush the column with an appropriate strong solvent. If performance does not improve, the column may need to be replaced.[1]
Diastereomeric Salt Crystallization

Problem: No Crystallization or Oiling Out

Potential Cause Troubleshooting Action
Inappropriate Solvent Experiment with different solvents or solvent mixtures to find a system where the diastereomeric salts have significantly different solubilities.[4][6]
Solution is Not Supersaturated Concentrate the solution by slowly evaporating the solvent.
Rapid Cooling Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of well-defined crystals.[6]

Problem: Low Enantiomeric Excess (ee) of the Crystallized Product

Potential Cause Troubleshooting Action
Co-crystallization of Diastereomers Perform multiple recrystallizations to improve the purity of the desired diastereomeric salt.
Incomplete Resolution Screen different chiral resolving agents to find one that provides a greater difference in solubility between the diastereomeric salts.
Spontaneous Nucleation of the Undesired Enantiomer Use a seed crystal of the desired pure diastereomer to promote its crystallization.[1]

Quantitative Data Summary

The following table summarizes typical performance data for different chiral purification methods for pyrrolidine derivatives.

Purification Method Derivative Type Purity/ee Achieved Scale Key Parameters
Chiral HPLC Pyrrolidine-3-carboxylic acid>99% eeAnalytical/PreparativeColumn: Chiralcel® OD-H; Mobile Phase: n-hexane/isopropanol/TFA[4]
Chiral HPLC (RS)-4-Aryl-pyrrolidin-2-onesBaseline Separation (Rs > 1.5)AnalyticalColumn: Chiralcel OD; Mobile Phase: Hexane/Ethyl Alcohol[7]
Diastereomeric Salt Crystallization Pyrrolidine-3-carboxylic acidEnantiomerically enrichedLarger ScaleResolving Agent: (R)-(-)-mandelic acid or tartaric acid derivative; Solvent: Ethanol or isopropanol[4]
Enzymatic Kinetic Resolution Ester of pyrrolidine-3-carboxylic acidHigh enantioselectivityVariesEnzyme: Lipase AS from Aspergillus niger[4]
Chiral Gas Chromatography (GC) (S)-1-Boc-2-(aminomethyl)pyrrolidine≥97.5% eeAnalyticalDerivatization followed by analysis on a chiral stationary phase column (e.g., β-cyclodextrin)[8]

Experimental Protocols

Chiral HPLC Method for Pyrrolidine-3-Carboxylic Acid
  • Column: Chiralcel® OD-H (or a similar polysaccharide-based column).[4]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of trifluoroacetic acid (TFA) to improve peak shape (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm.[4]

  • Procedure:

    • Prepare a standard solution of the racemic pyrrolidine-3-carboxylic acid in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the separation of the enantiomers.

Diastereomeric Salt Crystallization of Pyrrolidine-3-Carboxylic Acid
  • Resolving Agent: A chiral acid or base, such as (R)-(-)-mandelic acid or a tartaric acid derivative.[4]

  • Solvent: A solvent in which the two diastereomeric salts have significantly different solubilities (e.g., ethanol, isopropanol).[4][4]

  • Procedure:

    • Dissolve the racemic pyrrolidine-3-carboxylic acid in the chosen solvent.

    • Add an equimolar amount of the resolving agent.

    • Heat the mixture to ensure complete dissolution.[4]

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.[4]

    • Collect the crystals by filtration.

    • The enantiomerically enriched pyrrolidine-3-carboxylic acid can be recovered by treating the salt with a base (if a chiral acid was used) or an acid (if a chiral base was used).[4]

    • Determine the enantiomeric excess of the product using an appropriate analytical method like chiral HPLC.[4]

General Protocol for Flash Chromatography
  • Stationary Phase: Silica gel.[9]

  • Mobile Phase: A solvent system that provides good separation of the target compound from impurities, often a mixture of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). A common starting point is a 1:1 mixture.[9]

  • Procedure:

    • Prepare a slurry of the silica gel in the mobile phase and pack the column.

    • Dissolve the crude product in a minimum amount of solvent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions (e.g., by TLC) to identify those containing the purified product.

    • Combine the pure fractions and evaporate the solvent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_outcome Analysis & Final Product Crude_Product Crude Chiral Pyrrolidine Derivative Analysis Initial Analysis (NMR, LC-MS, Achiral HPLC) Crude_Product->Analysis Characterize impurity profile Purification_Method Select Purification Method Analysis->Purification_Method HPLC_SFC Chiral HPLC / SFC Purification_Method->HPLC_SFC High resolution Analytical/Prep scale Crystallization Diastereomeric Salt Crystallization Purification_Method->Crystallization Large scale Cost-effective Other Other Methods (e.g., Enzymatic Resolution) Purification_Method->Other Purity_Analysis Purity & ee Determination (Chiral HPLC/GC) HPLC_SFC->Purity_Analysis Crystallization->Purity_Analysis Other->Purity_Analysis Pure_Product Pure Enantiomer Purity_Analysis->Pure_Product

Caption: General experimental workflow for the purification of chiral pyrrolidine derivatives.

Troubleshooting_Logic cluster_causes Potential Causes & Actions Start Poor or No Resolution Check_CSP Inappropriate CSP? Start->Check_CSP Check_Mobile_Phase Suboptimal Mobile Phase? Check_CSP->Check_Mobile_Phase No Action_CSP Screen Different CSPs Check_CSP->Action_CSP Yes Check_Temp Incorrect Temperature? Check_Mobile_Phase->Check_Temp No Action_Mobile_Phase Optimize Modifier & Additive Check_Mobile_Phase->Action_Mobile_Phase Yes Check_Column Column Issue? Check_Temp->Check_Column No Action_Temp Vary Column Temperature Check_Temp->Action_Temp Yes Action_Column Flush or Replace Column Check_Column->Action_Column Yes Resolved Resolution Achieved Action_CSP->Resolved Action_Mobile_Phase->Resolved Action_Temp->Resolved Action_Column->Resolved

Caption: Troubleshooting logic for poor resolution in chiral chromatography.

References

Technical Support Center: Analytical Methods for (R)-3-(Methylsulfonyl)pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical monitoring of reactions involving (R)-3-(Methylsulfonyl)pyrrolidine and related chiral pyrrolidine compounds. The methodologies and advice are tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for determining the enantiomeric excess (ee) of this compound?

The most prevalent and reliable method for determining the enantiomeric excess of chiral pyrrolidines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1] This technique, often called direct chiral HPLC, allows for the physical separation of the (R) and (S) enantiomers, enabling their quantification. Polysaccharide-based and macrocyclic glycopeptide-based columns are the two main types of CSPs successfully used for these separations.[1]

Q2: I don't have a chiral HPLC column. Can I still determine the enantiomeric excess?

Yes, an indirect method is available. This approach involves derivatizing your enantiomeric mixture with a chiral derivatizing agent to create a pair of diastereomers.[2][3] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (like a C18 column).[2] The ratio of the diastereomer peak areas will correspond to the enantiomeric ratio of your original sample.

Q3: Which analytical techniques, other than HPLC, can be used for reaction monitoring?

Besides HPLC, several other techniques are powerful for monitoring reaction progress and characterizing intermediates:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is excellent for monitoring the rate of product formation by observing the appearance of product signals and the disappearance of starting material signals.[4] Techniques like ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR (if applicable) can provide quantitative data on reaction conversion and identify intermediates.[4][5]

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time reaction monitoring to observe catalytic intermediates.[4]

  • Gas Chromatography (GC): For volatile pyrrolidine derivatives, chiral GC is a viable option, often after a derivatization step to improve separation and detection.[6]

Troubleshooting Guide

Q4: My chiral HPLC enantiomer peaks are not baseline separated. How can I improve the resolution?

Poor resolution is a common issue. Here are several steps to troubleshoot it:

  • Optimize the Mobile Phase: The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical. Systematically vary the percentage of the polar modifier. A lower percentage of the modifier generally increases retention time and can improve resolution.

  • Change the Modifier: Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter the chiral recognition mechanism and improve separation.

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the column and lead to better resolution, although it will lengthen the analysis time. A typical starting flow rate is 1.0 mL/min, which can be adjusted downwards.[1]

  • Lower the Temperature: Running the column at a lower temperature (e.g., 10-15 °C) can sometimes enhance the enantioselective interactions with the stationary phase, leading to better separation.

  • Add a Modifier: For basic compounds like pyrrolidines, adding a small amount of an amine modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[7] For acidic compounds, an acid like trifluoroacetic acid (TFA) may be beneficial.[2]

A logical workflow for addressing separation issues is outlined in the diagram below.

G cluster_0 Troubleshooting Poor Peak Resolution in Chiral HPLC start Initial Observation: Poor Resolution (Rs < 1.5) opt_mp Optimize Mobile Phase (Vary Hexane/IPA ratio) start->opt_mp Step 1 change_mod Change Polar Modifier (e.g., IPA to EtOH) opt_mp->change_mod No Improvement end_ok Resolution Achieved (Rs >= 1.5) opt_mp->end_ok Success adjust_fr Decrease Flow Rate (e.g., 1.0 -> 0.8 mL/min) change_mod->adjust_fr No Improvement change_mod->end_ok Success adjust_temp Lower Column Temperature (e.g., 25°C -> 15°C) adjust_fr->adjust_temp No Improvement adjust_fr->end_ok Success add_additive Use Mobile Phase Additive (e.g., DEA for bases) adjust_temp->add_additive No Improvement adjust_temp->end_ok Success change_col Try Different Chiral Column (e.g., Polysaccharide -> Glycopeptide) add_additive->change_col No Improvement add_additive->end_ok Success change_col->end_ok Success end_fail Consult Specialist or Consider Indirect Method change_col->end_fail No Improvement

Caption: A troubleshooting flowchart for improving chiral HPLC peak resolution.

Q5: My HPLC peaks are showing significant tailing or are very broad. What are the likely causes and solutions?

Peak tailing or broadening can result from several factors:

  • Secondary Interactions: The basic nitrogen in the pyrrolidine ring can interact with residual acidic silanol groups on the silica support of the column.

    • Solution: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1%). This will occupy the active sites on the silica and improve peak shape.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.

    • Solution: Reduce the sample concentration or injection volume. A typical concentration is around 1 mg/mL.[1]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent (refer to the column's manual). If performance does not improve, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or fittings with large dead volumes between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a narrow internal diameter and ensure all connections are made with zero dead volume fittings.

Data & Experimental Protocols

Comparative HPLC Data for Chiral Pyrrolidine Analogs

The selection of a chiral column and mobile phase is crucial for successful separation. The table below summarizes starting conditions reported for compounds structurally similar to this compound, which serve as excellent starting points for method development.

Column Type Stationary Phase Example Typical Mobile Phase Flow Rate Detection Reference Compound Citation
Polysaccharide-basedCHIRALPAK® IC-3n-Hexane / Isopropanol (90:10 v/v)1.0 mL/minUV at 210 nm(R)-(-)-N-Boc-3-pyrrolidinol[1]
Polysaccharide-basedChiralcel® OD-Hn-Hexane / Isopropanol / TFA (90:10:0.1 v/v/v)1.0 mL/minUV (Not Specified)Pyrrolidine-3-carboxylic acid[2]
Polysaccharide-basedChiralpak ADn-Hexane / Isopropanol (Not Specified Ratio)0.45 mL/minUV at 230 nmChiral Pyrrolidine Derivative[8]
Macrocyclic GlycopeptideAstec® CHIROBIOTIC® T20 mM Ammonium Acetate, pH 6 / Methanol (90:10 v/v)1.0 mL/minUV at 230 nmN-Boc protected amino acids[1]

Experimental Workflow & Protocols

The general workflow for analyzing the enantiomeric excess of a reaction sample is depicted below.

G cluster_workflow General Workflow for Enantiomeric Excess (ee) Determination sample_prep 1. Sample Preparation (Dilute reaction aliquot in mobile phase) hplc_setup 2. HPLC System Setup (Equilibrate column, set parameters) sample_prep->hplc_setup injection 3. Sample Injection (Inject ~10 µL of prepared sample) hplc_setup->injection separation 4. Chromatographic Separation (Enantiomers separate on chiral column) injection->separation detection 5. UV Detection (Monitor absorbance at appropriate λ) separation->detection data_analysis 6. Data Analysis (Integrate peak areas) detection->data_analysis ee_calc 7. Enantiomeric Excess Calculation (ee% = |(Area1 - Area2)| / (Area1 + Area2) * 100) data_analysis->ee_calc

Caption: A standard workflow for determining enantiomeric excess via chiral HPLC.

Protocol 1: Direct Chiral HPLC Method

This protocol is a starting point for the direct analysis of this compound.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column, such as CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm).[1]

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Isopropanol (IPA) at a starting ratio of 90:10 (v/v).[1] Degas the mobile phase thoroughly before use.

  • System Parameters:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV at 210 nm (or a wavelength appropriate for the sulfonyl chromophore).[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation: Take a small aliquot of the reaction mixture and quench it if necessary. Dilute the sample with the mobile phase to a final concentration of approximately 1 mg/mL.[1] Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample and record the chromatogram.

  • Calculation: Identify the peaks corresponding to the two enantiomers. Integrate their respective peak areas (Area R and Area S) and calculate the enantiomeric excess using the formula:

    • ee% = |(Area R - Area S)| / (Area R + Area S) x 100

Protocol 2: Indirect Chiral HPLC Method (via Derivatization)

Use this method when a chiral column is unavailable.

  • Instrumentation: Standard HPLC system with a UV detector and an achiral C18 reversed-phase column.

  • Derivatization Reaction:

    • In a vial, dissolve the pyrrolidine sample (containing both enantiomers) in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a chiral derivatizing agent (e.g., Marfey's reagent, Mosher's acid chloride) and a coupling agent or base as required by the agent's protocol.

    • Allow the reaction to proceed to completion to form diastereomeric derivatives.

  • Mobile Phase Preparation: Prepare a gradient or isocratic mobile phase, typically a mixture of acetonitrile and water, both containing 0.1% formic acid or TFA.[2]

  • System Parameters:

    • Column: Standard C18 reversed-phase column.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV wavelength appropriate for the newly formed diastereomers (often determined by the derivatizing agent).

  • Sample Preparation: Dilute the completed derivatization reaction mixture with the initial mobile phase and filter it before injection.

  • Analysis: Inject the sample onto the equilibrated C18 column. The two diastereomers will separate, allowing for quantification of the original enantiomeric composition.[2]

  • Calculation: Calculate the ee% using the peak areas of the two diastereomer peaks as described in Protocol 1.

References

Validation & Comparative

A Researcher's Guide to the Stereochemical Validation of (R)-3-(Methylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical aspect of chemical analysis, directly impacting its biological activity and pharmacological properties. This guide provides a comprehensive comparison of analytical techniques for the validation of the stereochemistry of (R)-3-(Methylsulfonyl)pyrrolidine, a chiral pyrrolidine derivative of interest in medicinal chemistry. We present a comparative overview of common analytical methods, supported by illustrative experimental data and detailed protocols to aid in the selection and implementation of the most suitable validation strategy.

The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. The introduction of a stereocenter, as in the case of 3-(methylsulfonyl)pyrrolidine, necessitates rigorous stereochemical control during synthesis and unambiguous validation of the final product's enantiomeric purity. This guide will delve into the three primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Comparative Analysis of Stereochemical Validation Methods

The choice of analytical technique for stereochemical validation depends on various factors, including the stage of research, the required level of accuracy, and the availability of instrumentation. The following table summarizes the key characteristics of each method for the analysis of this compound.

Analytical TechniquePrinciple of Chiral DiscriminationSample RequirementsInformation ProvidedThroughput
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).Small amount of sample in solution.Enantiomeric excess (e.e.), retention times.High
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.Moderate amount of pure sample.Enantiomeric excess, structural confirmation, relative configuration (with advanced techniques).Moderate
X-ray Crystallography Diffraction pattern of a single crystal.High-quality single crystal.Absolute configuration, solid-state conformation, bond lengths, and angles.Low

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Experimental Protocol (Illustrative)
  • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series) is a good starting point for method development.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds lacking a strong chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

Data Presentation

The primary output of a chiral HPLC analysis is a chromatogram showing the separation of the two enantiomers. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 1: Illustrative Chiral HPLC Data for a Pyrrolidine Derivative

ParameterValue
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (R-enantiomer)12.5 min
Retention Time (S-enantiomer)15.2 min
Resolution (Rs)> 2.0
Enantiomeric Excess (e.e.)> 99%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine the enantiomeric purity of a chiral compound. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes result in distinct chemical shifts for the corresponding protons or carbons of each enantiomer in the NMR spectrum.

  • Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable, covalent diastereomeric derivatives. These diastereomers have different physical and spectral properties, including distinct NMR spectra, allowing for their differentiation and quantification.

Experimental Protocol (Illustrative)
  • Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Agent: A molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent (e.g., Mosher's acid chloride) is added to the NMR tube.

  • Data Acquisition: ¹H and/or ¹³C NMR spectra are acquired.

  • Data Analysis: The signals corresponding to each enantiomer (or diastereomer) are integrated to determine their relative ratio and calculate the enantiomeric excess.

Data Presentation

Table 2: Representative ¹H NMR Data for 3-(Methylsulfonyl)pyrrolidine (Racemic) [1]

Chemical Shift (ppm)MultiplicityAssignment
~3.0s-SO₂CH₃
~3.2-3.6mPyrrolidine protons
~2.0-2.4mPyrrolidine protons

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

Experimental Protocol
  • Crystal Growth: The primary challenge is to grow a single crystal of sufficient size and quality. This often involves screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding the atomic coordinates and other crystallographic parameters.

Data Presentation

The output of an X-ray crystallographic analysis is a detailed set of crystallographic data, which is often deposited in a public database such as the Cambridge Structural Database (CSD).[3][4][5] Although a crystal structure for this compound is not currently available in the CSD, the data for related pyrrolidine derivatives can provide insights into expected bond lengths, angles, and crystal packing.[6]

Table 3: Illustrative Crystallographic Data for a Pyrrolidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.282
b (Å)13.229
c (Å)8.010
β (°)97.50
Volume (ų)765.1
Z2

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the typical workflows for chiral HPLC and NMR analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Inject Inject Sample Sample->Inject Separate Separate Enantiomers on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate Enantiomeric Excess Chromatogram->Calculate

Caption: Workflow for chiral HPLC analysis.

Chiral_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve Dissolve this compound in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire 1H or 13C NMR Spectrum Add_CSA->Acquire Spectrum Analyze Spectrum for Diastereomeric Signals Acquire->Spectrum Integrate Integrate Signals to Determine Enantiomeric Ratio Spectrum->Integrate

References

Determining the Enantiomeric Purity of (R)-3-(Methylsulfonyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like (R)-3-(Methylsulfonyl)pyrrolidine. This guide provides a comprehensive comparison of established analytical techniques for this purpose, including direct and indirect chromatographic methods, as well as nuclear magnetic resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as available instrumentation, required accuracy, sample throughput, and whether the method needs to be preparative or purely analytical. The following table summarizes the key performance characteristics of the most common approaches.

MethodPrincipleTypical Resolution (Rs) / Chemical Shift Difference (Δδ)Analysis Time (Typical)ThroughputKey AdvantagesKey Disadvantages
Direct Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Rs > 1.510-30 minMediumSimple sample preparation, direct analysis, well-established.Requires screening of multiple columns and mobile phases.
Direct Chiral SFC Similar to HPLC, but uses supercritical CO₂ as the primary mobile phase.Rs > 1.5< 10 minHighFast analysis, reduced organic solvent consumption ("green" chemistry), often higher efficiency.[1][2]Requires specialized SFC instrumentation.
Indirect Chiral HPLC Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral column.Rs > 2.020-40 min (including derivatization)Low to MediumUses standard HPLC equipment, can be very high resolution.[3]Requires a derivatization step, which adds complexity and potential for error.
NMR with Chiral Derivatizing Agent (CDA) Formation of diastereomers with a CDA (e.g., Mosher's acid) resulting in distinct NMR signals for each enantiomer.[4][5]Δδ > 0.05 ppm5-15 min (per sample after derivatization)LowProvides structural information, no chromatographic separation needed.Derivatization required, lower sensitivity than chromatographic methods.
NMR with Chiral Solvating Agent (CSA) Formation of transient, non-covalent diastereomeric complexes with a CSA, inducing chemical shift non-equivalence.[6]Δδ > 0.02 ppm5-10 minHighNo derivatization required, rapid analysis.Smaller chemical shift differences, may not be effective for all analytes.

Experimental Protocols

Detailed methodologies are provided below for the most robust and commonly employed techniques for the enantiomeric excess determination of this compound.

Method 1: Direct Enantiomeric Separation by Chiral HPLC

This method relies on a chiral stationary phase to directly resolve the enantiomers of 3-(Methylsulfonyl)pyrrolidine. Polysaccharide-based CSPs are often effective for the separation of chiral amines and their derivatives.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (v/v). For basic compounds like pyrrolidines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for Direct Chiral HPLC Method Development:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in mobile phase (1 mg/mL) inject Inject sample onto chiral column prep->inject separate Isocratic elution with Hexane/IPA + modifier inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate peak areas of the two enantiomers detect->integrate calculate Calculate enantiomeric excess (ee%) integrate->calculate

Direct Chiral HPLC Workflow
Method 2: Indirect Enantiomeric Separation by HPLC via Derivatization

This approach involves reacting the pyrrolidine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Marfey's reagent is a common choice for the derivatization of primary and secondary amines.[9][10]

1. Derivatization Protocol:

  • In a small vial, dissolve approximately 1 mg of the (R/S)-3-(Methylsulfonyl)pyrrolidine sample in 100 µL of acetone.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Add 40 µL of 1 M sodium bicarbonate solution.

  • Heat the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Dilute the sample to 1 mL with the HPLC mobile phase.

2. HPLC Analysis of Diastereomers:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile. A typical gradient could be 30-70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

Workflow for Indirect Chiral HPLC:

cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve amine sample add_cda Add Marfey's Reagent and NaHCO₃ dissolve->add_cda heat Heat at 40°C for 1 hr add_cda->heat quench Quench with HCl heat->quench inject Inject diastereomeric mixture onto achiral C18 column quench->inject separate Gradient elution inject->separate detect UV Detection at 340 nm separate->detect integrate Integrate peak areas of the two diastereomers detect->integrate calculate Calculate enantiomeric excess (ee%) integrate->calculate

Indirect Chiral HPLC Workflow
Method 3: Enantiomeric Excess Determination by ¹⁹F NMR Spectroscopy

This method utilizes a chiral derivatizing agent containing fluorine, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid chloride), to create diastereomeric amides.[4][11] The trifluoromethyl group provides a clean signal in the ¹⁹F NMR spectrum, with different chemical shifts for the two diastereomers.

1. Derivatization Protocol:

  • Dissolve approximately 5 mg of the (R/S)-3-(Methylsulfonyl)pyrrolidine sample in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube.

  • Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.

  • Cap the tube and mix thoroughly. Let the reaction proceed at room temperature for at least 30 minutes, or until the reaction is complete as monitored by ¹H NMR.

2. NMR Analysis:

  • Instrumentation: NMR spectrometer with ¹⁹F capabilities.

  • Solvent: Pyridine-d₅ or CDCl₃.

  • Experiment: Standard ¹⁹F NMR spectrum.

  • Data Processing: The two diastereomers should give rise to two distinct signals in the ¹⁹F NMR spectrum. The enantiomeric excess is calculated from the integration of these two signals.

Workflow for NMR with Chiral Derivatizing Agent:

cluster_deriv Derivatization (in NMR tube) cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve amine in deuterated pyridine add_cda Add (R)-Mosher's acid chloride dissolve->add_cda react React at room temperature add_cda->react acquire Acquire ¹⁹F NMR spectrum react->acquire integrate Integrate signals of the two diastereomers acquire->integrate calculate Calculate enantiomeric excess (ee%) integrate->calculate

NMR with CDA Workflow

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved by several methods. For high-throughput screening and rapid analysis, Direct Chiral SFC is an excellent choice, offering speed and reduced environmental impact.[12] Direct Chiral HPLC remains a robust and widely accessible technique.[13] When direct methods fail or for orthogonal verification, Indirect Chiral HPLC after derivatization with a reagent like Marfey's provides a high-resolution alternative.[14] Finally, NMR spectroscopy with a chiral derivatizing agent like Mosher's acid offers a non-chromatographic method that can be convenient for small numbers of samples and provides direct structural confirmation.[15] The selection of the optimal method will depend on the specific requirements of the analytical task at hand.

References

A Comparative Analysis of the Biological Activities of Pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring is a fundamental structural motif in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals.[1][2][3] The stereochemistry of this five-membered nitrogen-containing heterocycle plays a pivotal role in its pharmacological efficacy, as the spatial arrangement of substituents can dramatically influence binding affinity to biological targets such as receptors and enzymes.[4][5] Consequently, different enantiomers of the same pyrrolidine derivative can exhibit widely divergent biological activities, with one enantiomer often being significantly more potent or even eliciting a completely different physiological response than its mirror image.[4][5] This guide provides a comparative analysis of the biological activities of pyrrolidine enantiomers, supported by experimental data, to highlight the importance of stereoselectivity in drug design and development.

Comparative Biological Activities of Pyrrolidine Enantiomers

The stereochemical configuration of substituents on the pyrrolidine ring can lead to significant differences in biological activity. Below are examples illustrating the enantioselective effects of pyrrolidine derivatives across different therapeutic areas.

Table 1: G-Protein Coupled Receptor 40 (GPR40) Agonism

CompoundEnantiomerHuman GPR40 (hGPR40) Agonism (µM)Mouse GPR40 (mGPR40) Agonism (µM)Reference
9 (R,R)0.110.054[4]
9 (S,S)0.492.4[4]

The enantiopure (R,R)-9 derivative displayed full agonism at both human and mouse GPR40, with significantly higher potency compared to its (S,S) enantiomer.[4] The enhanced activity of the (R,R) enantiomer is attributed to a different binding mode within the receptor.[4] This difference in potency also translated to better in vivo performance in lowering plasma glucose levels in mice.[4]

Table 2: GABA Uptake Inhibition

Compound DerivativeEnantiomerTargetIC50 (µM)SelectivityReference
2-pyrrolidineacetic acid with 2-[tris(4-methoxyphenyl)methoxy]ethyl residue(R)GAT-33.120-fold vs GAT-1[6]
2-pyrrolidineacetic acid with 4,4-diphenylbut-3-en-1-yl moiety(S)GAT-10.396-[6]

Table 3: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

CompoundMaximal Electroshock (MES) Test ED50 (mg/kg)Psychomotor Seizure (6 Hz) Test ED50 (mg/kg)Reference
62b 62.1475.59[4]
Valproic Acid (VPA) 252.7130.6[4]
Ethosuximide > 500221.7[4]

Compound 62b, a specific derivative of pyrrolidine-2,5-dione, showed significantly better anticonvulsant activity in both the MES and 6 Hz tests compared to the reference drugs valproic acid and ethosuximide.[4]

Experimental Protocols

GPR40 Agonist Activity Assay: The agonistic activity of the pyrrolidine enantiomers on GPR40 was likely determined using a cell-based assay that measures a downstream signaling event upon receptor activation, such as calcium mobilization or reporter gene expression. A common method involves transiently or stably expressing the human or mouse GPR40 receptor in a suitable cell line (e.g., HEK293). The cells are then loaded with a calcium-sensitive fluorescent dye. Upon addition of the test compounds, the change in intracellular calcium concentration is measured using a fluorescence plate reader. The EC50 values, representing the concentration of the compound that elicits a half-maximal response, are then calculated from the dose-response curves.

Oral Glucose Tolerance Test (OGTT): To assess the in vivo efficacy of the GPR40 agonists, an oral glucose tolerance test is performed in mice.[4] After a period of fasting, the mice are administered the test compound orally. After a set amount of time, a glucose solution is administered orally. Blood samples are then collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to measure plasma glucose levels. The ability of the compound to lower plasma glucose levels compared to a vehicle control is then evaluated.

GABA Uptake Inhibition Assay: The inhibitory activity of pyrrolidine derivatives on GABA transporters (GATs) can be measured using synaptosomes or cell lines expressing specific GAT subtypes. The assay typically involves incubating the biological preparation with radiolabeled GABA (e.g., [³H]GABA) in the presence of varying concentrations of the test compounds. The uptake of [³H]GABA is then measured by scintillation counting. The IC50 values, representing the concentration of the inhibitor that reduces GABA uptake by 50%, are determined from the dose-response curves.

Anticonvulsant Screening: The anticonvulsant properties of pyrrolidine derivatives are often evaluated in rodent models using standardized tests such as the maximal electroshock (MES) test and the psychomotor seizure (6 Hz) test.[4] In the MES test, an electrical stimulus is applied to induce a tonic-clonic seizure, and the ability of the test compound to prevent the tonic extensor phase of the seizure is measured. The 6 Hz test is a model for therapy-resistant partial seizures, and the ability of the compound to protect against seizures induced by a low-frequency electrical stimulus is assessed. The ED50, the dose of the drug that protects 50% of the animals from the seizure, is determined for each test.

Anticancer Activity (MTT Assay): The cytotoxicity of pyrrolidine derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds. After a specific incubation period, the MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizations of Pathways and Workflows

GRP40_Signaling_Pathway Pyrrolidine_Agonist (R,R)-9 Agonist GPR40 GPR40 Receptor Pyrrolidine_Agonist->GPR40 Binds to Gq_protein Gq Protein GPR40->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion GLP1_Secretion GLP-1 Secretion Ca2_release->GLP1_Secretion PKC->Insulin_Secretion PKC->GLP1_Secretion

Caption: GPR40 signaling pathway activated by a pyrrolidine agonist.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Assay Cell-based Agonism Assay (hGPR40 & mGPR40) EC50 Determine EC50 Values Assay->EC50 OGTT Oral Glucose Tolerance Test (in mice) EC50->OGTT Select potent enantiomer Glucose_Levels Measure Plasma Glucose OGTT->Glucose_Levels Lead_Optimization Lead Optimization Glucose_Levels->Lead_Optimization Synthesis Synthesize Pyrrolidine Enantiomers ((R,R) and (S,S)) Synthesis->Assay

Caption: Workflow for the evaluation of pyrrolidine-based GPR40 agonists.

DNA_Replication_Inhibition Pyrrolidine Pyrrolidine Derivative DNA_Gyrase DNA Gyrase Pyrrolidine->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Pyrrolidine->Topo_IV Inhibits Supercoiling Manages DNA Supercoiling DNA_Gyrase->Supercoiling Decatenation Decatenates Daughter Chromosomes Topo_IV->Decatenation Replication_Block DNA Replication Blocked Supercoiling->Replication_Block Decatenation->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Inhibition of bacterial DNA replication by pyrrolidine derivatives.[1]

Apoptosis_Pathway Pyrrolidine Pyrrolidine Derivative Mitochondrion Mitochondrion Pyrrolidine->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrrolidine derivatives.[1]

References

Navigating the Synthesis of (R)-3-(Methylsulfonyl)pyrrolidine: A Comparative Guide to Efficacious Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks like (R)-3-(Methylsulfonyl)pyrrolidine is of paramount importance. This pyrrolidine derivative serves as a key intermediate in the synthesis of various pharmaceutically active compounds. This guide provides an objective comparison of plausible synthetic routes to this compound, offering insights into their respective efficacies based on key performance indicators such as overall yield, number of steps, and the nature of reagents used.

Comparison of Synthetic Strategies

Two primary strategies for the synthesis of this compound are presented here: a route commencing from the commercially available chiral building block (R)-3-hydroxypyrrolidine, and a multi-step synthesis originating from the chiral pool starting material, trans-4-hydroxy-L-proline. The quantitative data for these routes are summarized in the table below. It is important to note that while these routes are chemically sound, the yields and purities are based on representative transformations and may require optimization for specific laboratory conditions.

ParameterRoute 1: From (R)-3-HydroxypyrrolidineRoute 2: From trans-4-Hydroxy-L-proline
Starting Material N-Boc-(R)-3-hydroxypyrrolidinetrans-4-Hydroxy-L-proline
Number of Steps 34
Key Transformations Mesylation, Nucleophilic Substitution, DeprotectionDecarboxylation, N-protection, Sulfonylation, Deprotection
Overall Estimated Yield 65-75%50-60%
Estimated Final Purity >98%>98%
Key Reagents Methanesulfonyl chloride, Sodium methanethiolate, Trifluoroacetic acidAcetic anhydride, Boc-anhydride, Methanesulfonyl chloride, HCl
Scalability HighModerate
Cost-Effectiveness GoodModerate

Experimental Protocols

Route 1: Synthesis from N-Boc-(R)-3-hydroxypyrrolidine

This three-step route offers a straightforward approach starting from a commercially available, enantiomerically pure precursor.

Step 1: Mesylation of N-Boc-(R)-3-hydroxypyrrolidine

To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.

Step 2: Nucleophilic Substitution with Sodium Methanethiolate

A solution of (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq.) in dimethylformamide (DMF) is treated with sodium methanethiolate (1.5 eq.) at room temperature. The mixture is heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then oxidized, for instance using m-chloroperoxybenzoic acid (m-CPBA), to afford N-Boc-(R)-3-(methylsulfonyl)pyrrolidine.

Step 3: Deprotection of N-Boc-(R)-3-(methylsulfonyl)pyrrolidine

The N-Boc protected intermediate (1.0 eq.) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The hydrochloride salt is precipitated by the addition of a solution of HCl in diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to give this compound hydrochloride.

Route 2: Synthesis from trans-4-Hydroxy-L-proline

This route utilizes a readily available and inexpensive chiral starting material from the chiral pool, involving a key decarboxylation step.

Step 1: Decarboxylation of trans-4-Hydroxy-L-proline

trans-4-Hydroxy-L-proline (1.0 eq.) is suspended in a high-boiling solvent such as diphenyl ether and heated to reflux (approximately 250-260 °C) for 2-3 hours. The reaction can be monitored by the cessation of CO2 evolution. After cooling, the resulting (R)-3-hydroxypyrrolidine is isolated by distillation under reduced pressure.

Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine

To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) and triethylamine (1.5 eq.) in DCM, a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) in DCM is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-(R)-3-hydroxypyrrolidine.

Step 3: Sulfonylation of N-Boc-(R)-3-hydroxypyrrolidine

This step is analogous to Step 1 and 2 of Route 1. The hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine is first converted to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine. The resulting mesylate is then displaced by a sulfinate salt, or a thioalkoxide followed by oxidation, to introduce the methylsulfonyl group.

Step 4: Deprotection

The final deprotection of the N-Boc group is carried out using acidic conditions, as described in Step 3 of Route 1, to yield the final product, this compound, which is typically isolated as its hydrochloride salt.

Visualization of Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the following diagrams.

Route1 start N-Boc-(R)-3-hydroxypyrrolidine step1 Mesylation start->step1 intermediate1 (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine step1->intermediate1 step2 Nucleophilic Substitution & Oxidation intermediate1->step2 intermediate2 N-Boc-(R)-3-(methylsulfonyl)pyrrolidine step2->intermediate2 step3 Deprotection (TFA/HCl) intermediate2->step3 end This compound Hydrochloride step3->end

Caption: Synthetic workflow for Route 1.

Route2 start trans-4-Hydroxy-L-proline step1 Decarboxylation start->step1 intermediate1 (R)-3-hydroxypyrrolidine step1->intermediate1 step2 N-Boc Protection intermediate1->step2 intermediate2 N-Boc-(R)-3-hydroxypyrrolidine step2->intermediate2 step3 Sulfonylation intermediate2->step3 intermediate3 N-Boc-(R)-3-(methylsulfonyl)pyrrolidine step3->intermediate3 step4 Deprotection (HCl) intermediate3->step4 end This compound Hydrochloride step4->end

Caption: Synthetic workflow for Route 2.

A Spectroscopic Comparison of (R)- and (S)-3-(Methylsulfonyl)pyrrolidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-3-(Methylsulfonyl)pyrrolidine. As enantiomers, these compounds exhibit identical physical and chemical properties in an achiral environment. Consequently, their standard spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indistinguishable. Differentiation between the (R) and (S) forms necessitates the use of chiral environments, which can be achieved through chiral chromatography or the use of chiral resolving agents in NMR spectroscopy.

This document outlines the expected spectroscopic data for the individual enantiomers in achiral media, based on data for the racemic mixture and related compounds, and provides detailed experimental protocols for both standard spectroscopic analysis and chiral differentiation techniques.

Data Presentation

Spectroscopic Data in Achiral Environments

The following tables summarize the expected quantitative data for (R)- and (S)-3-(Methylsulfonyl)pyrrolidine from standard spectroscopic techniques. As enantiomers, their spectra are identical under achiral conditions. The provided ¹H NMR data is based on the racemic mixture, while the ¹³C NMR, IR, and MS data are representative and based on the analysis of similar pyrrolidine structures.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.50m1HCH-SO₂
~3.30m2HCH₂-N
~3.15m2HCH₂-N
~2.90s3HS-CH₃
~2.30m2HCH₂
~1.90br s1HNH

Table 2: Representative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~60CH-SO₂
~50CH₂-N
~48CH₂-N
~42S-CH₃
~30CH₂

Table 3: Representative Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
~2950-2850StrongC-H Stretch (Aliphatic)
~1300, ~1150StrongS=O Stretch (Sulfone)
~1450MediumCH₂ Bend

Table 4: Representative Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
149100[M]⁺ (Molecular Ion)
70High[M - SO₂CH₃]⁺

Chiral Differentiation

To distinguish between the (R) and (S) enantiomers, techniques that employ a chiral environment are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers exhibit different retention times.

Table 5: Illustrative Chiral HPLC Separation Data

EnantiomerRetention Time (min)
(R)-3-(Methylsulfonyl)pyrrolidinet_R1
(S)-3-(Methylsulfonyl)pyrrolidinet_R2

Note: The elution order and retention times are dependent on the specific chiral column and mobile phase used.

NMR Spectroscopy with Chiral Shift Reagents

In NMR spectroscopy, the addition of a chiral shift reagent (e.g., a lanthanide-based complex or Mosher's acid derivatives) to a solution of the enantiomeric mixture leads to the formation of transient diastereomeric complexes. These diastereomers have different magnetic environments, resulting in the separation of signals for the (R) and (S) enantiomers in the NMR spectrum. This allows for the determination of enantiomeric excess.

Experimental Protocols

General Spectroscopic Methods

¹H and ¹³C NMR Spectroscopy A sample of 3-(methylsulfonyl)pyrrolidine (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.7 mL of CDCl₃) in an NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a larger number of scans (e.g., 1024) may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed.

Chiral Differentiation Methods

Chiral High-Performance Liquid Chromatography (HPLC) A solution of the racemic 3-(methylsulfonyl)pyrrolidine is prepared in the mobile phase. The separation is performed on a chiral column (e.g., a polysaccharide-based column such as Chiralcel® OD-H). A typical mobile phase could be a mixture of n-hexane and isopropanol with a small amount of a modifier like diethylamine for basic compounds. The flow rate is typically set to 1.0 mL/min, and detection is performed using a UV detector at an appropriate wavelength (e.g., 210 nm).

NMR Spectroscopy with a Chiral Shift Reagent A ¹H NMR spectrum of the enantiomeric mixture is first recorded in a suitable deuterated solvent. A small amount of a chiral shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is then added incrementally to the NMR tube. A ¹H NMR spectrum is recorded after each addition. The separation of corresponding proton signals for the two enantiomers is monitored to determine the optimal amount of shift reagent. The enantiomeric excess can be calculated from the integration of the separated signals.

Visualization of Experimental Workflow

Spectroscopic_Comparison_Workflow cluster_achiral Standard Spectroscopic Analysis (Achiral Environment) cluster_chiral Chiral Differentiation achiral_sample Sample: (R)- or (S)-3-(Methylsulfonyl)pyrrolidine nmr NMR Spectroscopy (¹H, ¹³C) achiral_sample->nmr ir IR Spectroscopy achiral_sample->ir ms Mass Spectrometry achiral_sample->ms data_h1 ¹H NMR Data nmr->data_h1 Identical Spectra data_c13 ¹³C NMR Data nmr->data_c13 Identical Spectra data_ir IR Data ir->data_ir Identical Spectra data_ms MS Data ms->data_ms Identical Spectra conclusion Conclusion: Spectra are identical in achiral media. Chiral methods are required for differentiation. racemic_sample Sample: Racemic 3-(Methylsulfonyl)pyrrolidine chiral_hplc Chiral HPLC racemic_sample->chiral_hplc chiral_nmr NMR with Chiral Shift Reagent racemic_sample->chiral_nmr hplc_result Distinct Retention Times for (R) and (S) chiral_hplc->hplc_result Separated Peaks nmr_result Distinct Chemical Shifts for (R) and (S) chiral_nmr->nmr_result Split Signals hplc_result->conclusion nmr_result->conclusion

Caption: Workflow for the spectroscopic comparison of enantiomers.

Performance of (R)-3-(Methylsulfonyl)pyrrolidine in asymmetric induction vs. other catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient and selective chiral catalysts is a cornerstone of modern asymmetric synthesis. Pyrrolidine-based organocatalysts have emerged as a powerful class of molecules capable of inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide focuses on the performance of (R)-3-(Methylsulfonyl)pyrrolidine in asymmetric induction.

A comprehensive review of the current scientific literature reveals that while this compound is a commercially available compound, its application and performance data as a catalyst in asymmetric induction are not yet documented. Therefore, this guide aims to provide a valuable comparative framework by benchmarking the potential of this catalyst against well-established, structurally related pyrrolidine-based organocatalysts. The data presented for these alternative catalysts in key asymmetric reactions—the Aldol, Michael, and Mannich reactions—will serve as a reference for researchers evaluating new catalytic systems.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental method for the synthesis of chiral β-hydroxy carbonyl compounds. The performance of several pyrrolidine-based catalysts in this reaction is summarized below.

CatalystAldehyde SubstrateKetone SubstrateYield (%)ee (%)dr (anti:syn)
This compound Data not availableData not availableData not availableData not availableData not available
(S)-Diphenylprolinol TMS ether4-NitrobenzaldehydeCyclohexanone999995:5
L-ProlineBenzaldehydeAcetone6896-
(S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide4-NitrobenzaldehydeCyclohexanoneModerateLow-

Table 1: Performance of selected pyrrolidine-based catalysts in the asymmetric aldol reaction.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a key reaction for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of a wide range of chiral compounds.

CatalystMichael AcceptorMichael DonorYield (%)ee (%)dr (syn:anti)
This compound Data not availableData not availableData not availableData not availableData not available
(S)-Diphenylprolinol TMS etherNitrostyrenePropanal979895:5
Pyrrolidine-based triazole catalystNitrostyreneCyclohexanone1009699:1[1]
2-substituted pyrrolidine (OC4)trans-β-nitrostyrene3-phenylpropionaldehyde878592:8[2]

Table 2: Performance of selected pyrrolidine-based catalysts in the asymmetric Michael addition.

Performance in Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are important building blocks in medicinal chemistry.

CatalystImine SubstrateAldehyde/Ketone SubstrateYield (%)ee (%)dr (anti:syn)
This compound Data not availableData not availableData not availableData not availableData not available
(R)-3-Pyrrolidinecarboxylic acidN-PMP-protected α-imino ethyl glyoxylateAcetone9599>99:1[3]
L-ProlineN-PMP-protected α-imino ethyl glyoxylateAcetone92965:95[4]
Bifunctional organocatalyst CN-Cbz imineNitroallene779187:13[5]

Table 3: Performance of selected pyrrolidine-based catalysts in the asymmetric Mannich reaction.

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction Catalyzed by (S)-Diphenylprolinol TMS ether:

To a solution of the aldehyde (0.5 mmol) and ketone (2.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 1.0 mL) at the desired temperature (e.g., 0 °C), the organocatalyst (S)-diphenylprolinol TMS ether (10 mol%, 0.05 mmol) is added. The reaction mixture is stirred for a specified time (e.g., 24 hours) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.

General Procedure for Asymmetric Michael Addition Catalyzed by a Pyrrolidine-based Catalyst:

To a mixture of the Michael acceptor (0.25 mmol) and the organocatalyst (e.g., 20 mol%) in a suitable solvent (e.g., toluene, 0.5 mL) at a specific temperature (e.g., room temperature), the Michael donor (0.5 mmol) is added. The reaction is stirred for the indicated time and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give the Michael adduct.

General Procedure for Asymmetric Mannich Reaction Catalyzed by (R)-3-Pyrrolidinecarboxylic acid:

To a solution of the imine (0.2 mmol) and the aldehyde or ketone (0.4 mmol) in a solvent such as DMF (0.5 mL) at room temperature, (R)-3-pyrrolidinecarboxylic acid (20 mol%, 0.04 mmol) is added. The reaction mixture is stirred for approximately 24-48 hours. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is purified by flash chromatography to yield the desired Mannich product.[3][4]

Mechanistic Insight & Experimental Workflow

The catalytic cycle of many pyrrolidine-based organocatalysts in reactions with carbonyl compounds proceeds through the formation of a key enamine intermediate. This is illustrated in the following diagrams.

G General Experimental Workflow for Asymmetric Organocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants (Aldehyde/Ketone, Imine, etc.) mixing Mixing and Stirring at Controlled Temperature reactants->mixing catalyst Chiral Pyrrolidine Catalyst catalyst->mixing solvent Anhydrous Solvent solvent->mixing monitoring Reaction Monitoring (TLC/GC/LC-MS) mixing->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization stereochem Stereochemical Analysis (Chiral HPLC/GC) purification->stereochem

A typical experimental workflow for a pyrrolidine-catalyzed asymmetric reaction.

G Generalized Enamine Catalytic Cycle catalyst Pyrrolidine Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone catalyst->dummy1 - H₂O ketone Ketone ketone->enamine iminium Iminium Ion enamine->iminium + Electrophile iminium->catalyst Hydrolysis product Chiral Product iminium->product + H₂O electrophile Electrophile (e.g., Aldehyde) electrophile->iminium h2o_in H₂O h2o_out - H₂O

A simplified representation of the enamine catalytic cycle common to many pyrrolidine organocatalysts.

Conclusion

While there is a notable absence of performance data for this compound in asymmetric induction within the current body of scientific literature, the comparative data presented for other pyrrolidine-based catalysts underscores the potential of this structural scaffold. Catalysts such as (S)-diphenylprolinol silyl ether, various prolinamides, and functionalized pyrrolidines like (R)-3-pyrrolidinecarboxylic acid have demonstrated high efficacy in achieving excellent yields and stereoselectivities in fundamental asymmetric transformations.

The sulfonyl group in this compound introduces a unique electronic and steric profile that could offer novel reactivity and selectivity. Researchers are encouraged to explore the catalytic activity of this compound. The data and protocols provided in this guide for established catalysts can serve as a valuable starting point and a benchmark for such investigations. Future studies are needed to elucidate the catalytic potential of this compound and its place within the expanding toolkit of organocatalysts for asymmetric synthesis.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of (R)-3-(Methylsulfonyl)pyrrolidine Analogs and Related 3-Substituted Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to adopt a three-dimensional structure that can effectively interact with biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyrrolidine analogs, with a particular focus on the role of the substituent at the 3-position, including the methylsulfonyl group and its bioisosteres. While comprehensive SAR studies specifically on (R)-3-(Methylsulfonyl)pyrrolidine analogs are not extensively available in the public literature, this guide synthesizes findings from related series of 3-substituted pyrrolidine derivatives to provide valuable insights for drug design and development.

General Principles of SAR in 3-Substituted Pyrrolidine Analogs

The substituent at the 3-position of the pyrrolidine ring plays a crucial role in determining the biological activity and selectivity of the molecule. The nature of this substituent, including its size, polarity, and hydrogen bonding capacity, can significantly influence the compound's interaction with its target protein.

For instance, in a series of pyrrolidine-2,5-dione derivatives studied for their anticonvulsant activity, the nature of the substituent at the 3-position was found to be a key determinant of their pharmacological profile.[1] Analogs with a non-aromatic sec-butyl group at the 3-position, combined with a 3-trifluoromethylphenylpiperazine moiety, demonstrated potent anticonvulsant activity.[1] This highlights the importance of steric and electronic properties of the 3-substituent in achieving the desired biological effect.

Case Study: SAR of Pyrrolidine Amide Derivatives as NAAA Inhibitors

A systematic SAR study on a series of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors provides a clear example of how modifications at the 3-position and other parts of the scaffold impact potency. The following table summarizes the inhibitory activity (IC50) of selected analogs.

Compound IDR1R2NAAA IC50 (µM)
1a HH15.3 ± 1.2
1d 3-MeH14.8 ± 1.1
1e 4-MeH13.5 ± 1.0
1g 3-FH12.1 ± 0.9
1h 4-FH11.5 ± 0.8
3j H3-Ph5.8 ± 0.4
3k H4-Ph6.2 ± 0.5
4a H4-phenylcinnamoyl4.5 ± 0.3
4g H4-phenylcinnamoyl (rigid linker)3.1 ± 0.2

Data adapted from a study on pyrrolidine amide derivatives as NAAA inhibitors.[2]

The SAR findings from this study indicated that small lipophilic substituents on the terminal phenyl group were favorable for potency.[2] Furthermore, the nature of the linker between the pyrrolidine core and the terminal aromatic ring significantly influenced both potency and selectivity against the related enzyme FAAH.[2]

The Methylsulfonyl Group and its Bioisosteric Replacements

The methylsulfonyl group is a polar, non-ionizable functional group that can act as a hydrogen bond acceptor. In drug design, it is often used to improve solubility and metabolic stability. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity.

A study on Cav2.2 channel inhibitors explored the replacement of a labile sulfonamide group with a more stable gem-dimethylsulfone.[3] This provides valuable insight into the potential of the sulfone moiety as a bioisostere. The following table compares the potency of sulfonamide and sulfone analogs.

Compound IDFunctional GroupCav2.2 IC50 (µM)
12 Sulfonamide0.045
29 Sulfone0.36
31 gem-Dimethylsulfone0.09

Data adapted from a study on Cav2.2 channel inhibitors.[3]

The data shows that while the simple sulfone was less potent than the sulfonamide, the gem-dimethylsulfone analog retained comparable potency, demonstrating its utility as a bioisosteric replacement.[3] This suggests that for this compound analogs, modifications of the sulfonyl group or its replacement with other polar, neutral groups could be a viable strategy for optimizing pharmacological properties.

Experimental Protocols

General Procedure for NAAA Inhibition Assay:

The inhibitory activity of the test compounds against NAAA can be determined using a fluorescence-based assay. The enzyme activity is measured by monitoring the hydrolysis of a fluorogenic substrate, such as N-(4-methoxyphenyl)-arachidonoyl amide.

  • Recombinant human NAAA is incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100).

  • The reaction is initiated by the addition of the fluorogenic substrate.

  • The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore.

  • The rate of the reaction is calculated from the linear phase of the fluorescence curve.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

SAR_General_Structure cluster_0 General Structure of 3-Substituted Pyrrolidine Pyrrolidine R R Pyrrolidine->R N N Pyrrolidine->N 3 3 H H N->H

Caption: General scaffold of a 3-substituted pyrrolidine.

Bioisosteres cluster_0 Bioisosteric Replacement Strategy A Methylsulfonyl Group (Lead Moiety) B Sulfonamide A->B Similar Polarity & H-bonding C Carboxamide A->C Varying Polarity & H-bonding D Sulfoximine A->D Similar Geometry & Polarity

Caption: Bioisosteric replacements for the methylsulfonyl group.

References

Comparative Cross-Reactivity Analysis of Sulfonylated Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of sulfonylated pyrrolidine derivatives, a class of compounds with significant therapeutic potential. By examining their performance against alternative targets and providing supporting experimental data, this document aims to inform researchers on the selectivity of these molecules, a critical aspect of drug development. The information presented is intended to aid in the selection and optimization of lead compounds, minimizing the risk of off-target effects and enhancing their therapeutic index.

Executive Summary

Sulfonylated pyrrolidine derivatives have emerged as potent inhibitors of various enzymes, notably Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and have shown activity against other targets such as Casein Kinase 1 (CK1). A crucial aspect of their development is understanding their selectivity, as cross-reactivity with other proteins can lead to unforeseen side effects. This guide synthesizes available data on the cross-reactivity of these compounds, focusing on quantitative measures of inhibition against related and unrelated targets. While comprehensive public data on broad-panel screening of a single sulfonylated pyrrolidine derivative is limited, this guide compiles relevant findings on their selectivity against key off-targets, particularly other dipeptidyl peptidases, and discusses the broader implications for drug development.

Data Presentation: Comparative Inhibition Data

The following tables summarize the available quantitative data on the inhibitory activity of sulfonylated pyrrolidine derivatives and related compounds against their primary targets and key off-targets. This data is essential for assessing the selectivity profile of these compounds.

Table 1: Inhibitory Activity of a Novel Pyrrolidine Sulfonamide Derivative against DPP-IV

CompoundTargetIC50 (µM)Reference
Pyrrolidine Sulfonamide Derivative (Compound 23d)DPP-IV11.32 ± 1.59[1][2]

This table presents the half-maximal inhibitory concentration (IC50) of a specific novel pyrrolidine sulfonamide derivative against its intended target, DPP-IV.

Table 2: Selectivity Profile of a Selective DPP-IV Inhibitor Against Other Dipeptidyl Peptidases

CompoundDPP-IV IC50 (nM)DPP8 IC50 (nM)DPP9 IC50 (nM)Selectivity (DPP8/DPP-IV)Selectivity (DPP9/DPP-IV)Reference
Selective DPP-IV Inhibitor0.8>100,000>100,000>125,000>125,000[3][4][5]
Selective DPP8/9 Inhibitor2,5001040.0040.0016[3][4][5]

This table provides a comparative view of the selectivity of a well-characterized, albeit not explicitly sulfonylated, DPP-IV inhibitor against the closely related proteases DPP8 and DPP9. High selectivity against DPP8 and DPP9 is crucial as inhibition of these enzymes has been linked to toxicity.[3][4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in determining the cross-reactivity of sulfonylated pyrrolidine derivatives.

Dipeptidyl Peptidase (DPP) Inhibition Assay

This assay is used to determine the potency of compounds against DPP-IV, DPP8, and DPP9.

Principle: The enzymatic activity of DPP is measured by monitoring the cleavage of a fluorogenic or chromogenic substrate. The inhibitor's potency is determined by its ability to reduce the rate of substrate cleavage.

Materials:

  • Recombinant human DPP-IV, DPP8, and DPP9 enzymes.

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin) or chromogenic substrate (e.g., Gly-Pro-p-nitroanilide).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

  • Test compounds (sulfonylated pyrrolidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well or 384-well microplates.

  • Plate reader (fluorometer or spectrophotometer).

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of the DPP enzyme to each well of the microplate.

  • Add the diluted test compounds to the wells. Include wells with vehicle control (e.g., DMSO) for 100% enzyme activity and wells without enzyme for background control.

  • Pre-incubate the enzyme with the test compounds for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the fluorescence or absorbance at regular intervals for a defined period using a plate reader.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.[6]

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

To assess the broader cross-reactivity of sulfonylated pyrrolidine derivatives against a large panel of protein kinases, a competitive binding assay like KINOMEscan™ is often employed.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in binding indicates that the test compound is interacting with the kinase.

Materials:

  • A large panel of purified human kinases.

  • Immobilized active-site directed ligands specific for different kinase families.

  • Test compound.

  • Assay plates.

  • Detection reagents (often involving quantitative PCR of a DNA tag fused to the kinase).

Procedure:

  • The test compound is incubated with a specific kinase from the panel and the corresponding immobilized ligand.

  • The mixture is allowed to reach equilibrium.

  • Unbound components are washed away.

  • The amount of kinase bound to the immobilized ligand is quantified.

  • The results are typically expressed as a percentage of the control (no test compound). A lower percentage indicates stronger binding of the test compound to the kinase.

  • The data is often visualized using a "tree-spot" diagram, which maps the binding interactions across the human kinome.[8][9][10]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the study of sulfonylated pyrrolidine derivatives.

DPP_IV_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Pancreatic β-cell cluster_3 Bloodstream Food Intake Food Intake GLP1_GIP GLP-1 and GIP (Incretin Hormones) Food Intake->GLP1_GIP stimulates Active_Incretins Active GLP-1/GIP GLP1_GIP->Active_Incretins release into Insulin Insulin Secretion Glucose Glucose Uptake by Tissues Insulin->Glucose Active_Incretins->Insulin stimulates DPP4 DPP-IV Active_Incretins->DPP4 substrate for Inactive_Incretins Inactive GLP-1/GIP DPP4->Inactive_Incretins inactivates Inhibitor Sulfonylated Pyrrolidine DPP-IV Inhibitor Inhibitor->DPP4 inhibits

Caption: DPP-IV Signaling Pathway and the Mechanism of Action of its Inhibitors.

CK1_Signaling_Pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates CK1_inhibitor Sulfonylated Pyrrolidine CK1 Inhibitor CK1_inhibitor->Destruction_Complex may inhibit CK1α

Caption: Role of Casein Kinase 1 (CK1) in the Wnt Signaling Pathway.

Experimental_Workflow Compound Sulfonylated Pyrrolidine Derivative Primary_Assay Primary Target Assay (e.g., DPP-IV Inhibition) Compound->Primary_Assay Potency Determine Potency (IC50) Primary_Assay->Potency Selectivity_Panel Selectivity Screening Potency->Selectivity_Panel Protease_Panel Protease Panel (e.g., DPP8, DPP9) Selectivity_Panel->Protease_Panel Kinase_Panel Kinome Scan (e.g., KINOMEscan™) Selectivity_Panel->Kinase_Panel GPCR_Panel GPCR Panel (Radioligand Binding) Selectivity_Panel->GPCR_Panel Cross_Reactivity_Data Analyze Cross-Reactivity Data (IC50 / Ki values) Protease_Panel->Cross_Reactivity_Data Kinase_Panel->Cross_Reactivity_Data GPCR_Panel->Cross_Reactivity_Data SAR Structure-Activity Relationship (SAR) and Optimization Cross_Reactivity_Data->SAR

Caption: Experimental Workflow for Cross-Reactivity Profiling.

References

Benchmarking the stability of (R)-3-(Methylsulfonyl)pyrrolidine against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the chemical stability of (R)-3-(Methylsulfonyl)pyrrolidine against similar compounds. Due to a lack of publicly available, direct comparative studies, this document outlines standardized experimental protocols for forced degradation studies and presents known stability characteristics of analogous pyrrolidine derivatives. This allows researchers to generate comparable data and benchmark the stability of their target compound.

Comparative Stability Overview

CompoundStructureKnown Stability Characteristics
This compound this compoundSpecific forced degradation data not publicly available. The sulfonyl group is generally stable, but the pyrrolidine ring may be susceptible to degradation under harsh acidic or alkaline conditions.
(S)-3-Hydroxypyrrolidine (S)-3-HydroxypyrrolidineStable under recommended storage conditions (2-8 °C, inert atmosphere).[1] Incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[2]
N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinoneThe Boc protecting group is labile under strongly acidic conditions (pH < 2), leading to deprotection.[3] It is generally stable in neutral or slightly acidic environments (pH 4-6).[3]
Pyrrolidine PyrrolidineThe product is chemically stable under standard ambient conditions.[4] It can undergo violent reactions with strong acids and oxidizing agents.[4]
Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives (General Structure)These compounds are reported to be photolabile, extremely unstable in alkaline environments, and labile in acidic conditions, while being stable in neutral media.[5] Their sensitivity to oxidation is dependent on their specific chemical structure.[5]

Experimental Protocols for Forced Degradation Studies

To generate robust and comparable stability data, a standardized forced degradation protocol is essential. The following methodologies are based on established industry practices and regulatory guidelines.[6][7]

General Preparation
  • Stock Solution: Prepare a stock solution of the test compound (e.g., this compound and each comparator) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Control Sample: A portion of the stock solution should be diluted with the solvent to the final concentration and stored under refrigerated conditions, protected from light, to serve as a baseline (t=0) reference.

Hydrolytic Stability
  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Follow the same incubation and sampling procedure.

Oxidative Stability
  • Mix 1 mL of the stock solution with 9 mL of a 3% hydrogen peroxide solution.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at the specified time points for analysis.

Thermal Stability (Solid State)
  • Place a known quantity of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).

  • At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions of a known concentration for analysis.

Photostability
  • Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to shield it from light.

  • Analyze the exposed and control samples at a specified time point.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, should be developed and validated. This method must be capable of separating the parent compound from all potential degradation products.

Visualizing Experimental Workflow

The following diagrams illustrate the general workflow for conducting forced degradation studies and a conceptual signaling pathway where the stability of such a compound might be critical.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: General workflow for forced degradation studies.

Signaling_Pathway_Concept Conceptual Signaling Pathway Inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound This compound (Inhibitor) compound->kinase_b degradation Degradation Products (Inactive) compound->degradation

Caption: Conceptual pathway illustrating inhibitor stability.

References

Safety Operating Guide

Safe Disposal of (R)-3-(Methylsulfonyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] The following Personal Protective Equipment (PPE) is mandatory:

  • Safety Goggles: To protect eyes from splashes.[2]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[2]

  • Lab Coat: To protect clothing and skin.[2]

Hazard Assessment

(R)-3-(Methylsulfonyl)pyrrolidine combines a sulfone group with a pyrrolidine ring. While specific toxicity data for this compound is unavailable, the hazards of related compounds should be considered:

  • Sulfones: Generally stable, but should be treated as hazardous chemical waste.[1] Disposal down the drain is not recommended due to potential adverse environmental effects.[1]

  • Pyrrolidine Derivatives: Pyrrolidine itself is a flammable and corrosive liquid that can be harmful if swallowed or inhaled.[2][3][4] It is incompatible with strong oxidizing agents and acids.[2][5][6]

Quantitative Data for Hazard Assessment

The following table provides hazard information for pyrrolidine, which can serve as a conservative guide for risk assessment in the absence of specific data for this compound.

Data PointValueCompound/Class
DOT Hazard Classification Hazard Class: 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine
Packing Group: IIPyrrolidine

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal service.[1][7]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper), in a designated, leak-proof, and chemically compatible container.[1][2]

    • For liquid waste, a container with a secure screw cap is essential. For solid waste, a clearly labeled and sealed bag or container should be used.[1]

  • Waste Segregation and Labeling:

    • Keep waste containing this compound separate from other waste streams, especially from strong acids and oxidizing agents, to prevent potentially hazardous reactions.[1][2][8]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1][2][7][8] Include the date of accumulation.

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • The storage area should be cool and away from sources of ignition.[2][5][6]

  • Handover for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[8]

Under no circumstances should this chemical or its solutions be poured down the sink. [1]

Spill Management

In the event of a minor spill:

  • Evacuate non-essential personnel from the area.[2]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[2][4]

  • Collect the contaminated absorbent material into a sealed, appropriately labeled container for hazardous waste disposal.[2][4]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

For larger spills, evacuate the area immediately and contact your institution's EHS department.[2]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated Container B->C D Segregate from Incompatible Materials C->D E Label Container Clearly: 'Hazardous Waste' 'this compound' D->E F Store Sealed Container in Designated Secure Area E->F G Contact EHS for Pickup by Licensed Waste Disposal Service F->G H Spill Occurs H->G Major Spill (Evacuate & Call EHS) I Absorb with Inert Material H->I Minor Spill J Collect in Sealed Container for Hazardous Waste Disposal I->J

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (R)-3-(Methylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of (R)-3-(Methylsulfonyl)pyrrolidine, tailored for researchers, scientists, and professionals in drug development. The following procedures and recommendations are compiled from safety data sheets (SDS) to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life. Adherence to strict safety protocols is mandatory.

Table 1: Hazard Summary

Hazard StatementClassification
H225: Highly flammable liquid and vapour.Flammable liquids
H302 + H332: Harmful if swallowed or if inhaled.Acute toxicity (Oral), Acute toxicity (Inhalation)
H314: Causes severe skin burns and eye damage.Skin corrosion, Serious eye damage
H402: Harmful to aquatic life.Short-term (acute) aquatic hazard

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection Complete suit protecting against chemicals, Flame retardant antistatic protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational and Handling Procedures

Safe handling and storage are critical to prevent accidents and exposure. This substance should only be handled by trained personnel in a controlled environment.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapour or mist.

  • Use explosion-proof equipment.[2]

  • Keep away from sources of ignition - No smoking.[2]

  • Take measures to prevent the build up of electrostatic charge.[3]

  • Work under a chemical fume hood.[3]

  • Do not eat, drink or smoke when using this product.

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep container tightly closed.[4]

  • Store locked up.

  • Handle and store under inert gas.

Emergency Procedures and First Aid

Immediate and appropriate response in case of accidental exposure is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[3]
If on Skin Take off immediately all contaminated clothing. Rinse skin with water/ shower. Wash contaminated clothing before reuse.[3]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents/container to an approved waste disposal plant.[3]

  • Do not let product enter drains.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.

G A Preparation & Pre-Handling B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) A->B Safety First C Handling in a Ventilated Fume Hood B->C D Experimentation / Procedure C->D E Decontamination of Workspace & Equipment D->E F Proper Waste Disposal (Follow Institutional Guidelines) E->F G Doffing PPE & Personal Hygiene E->G F->G H Secure Storage of Chemical G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.